Cipargamin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methylspiro[1H-indole-3,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPLPZSUQEDRT-WPCRTTGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@]3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152424 | |
| Record name | Cipargamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193314-23-6 | |
| Record name | Cipargamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193314-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cipargamin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193314236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cipargamin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cipargamin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIPARGAMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7Q4FWA04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Cipargamin on Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cipargamin (formerly KAE609) is a synthetic antimalarial compound belonging to the spiroindolone class, currently in clinical development. It exhibits potent, fast-acting parasiticidal activity against all intra-erythrocytic stages of Plasmodium falciparum, including gametocytes, and is effective against artemisinin-resistant strains. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its primary target, the downstream physiological consequences for the parasite, and the experimental methodologies used to elucidate this mechanism. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized.
Core Mechanism of Action: Inhibition of PfATP4 and Disruption of Sodium Homeostasis
The primary molecular target of this compound in Plasmodium falciparum is the P-type cation-transporter ATPase 4 (PfATP4).[1][2][3][4][5] PfATP4 is a crucial ion pump located on the parasite's plasma membrane, responsible for maintaining low intracellular sodium concentrations by actively extruding Na+ ions from the parasite's cytosol.[1][2][3][6] Evidence suggests that PfATP4 functions as a Na+/H+ exchanger, exporting Na+ while importing H+.[7]
This compound directly inhibits the Na+-dependent ATPase activity of PfATP4.[8] This inhibition disrupts the parasite's ability to regulate its intracellular sodium concentration, leading to a rapid influx and accumulation of Na+ ions.[7] The consequences of this disrupted sodium homeostasis are multifaceted and ultimately lead to parasite death.
The key downstream effects of PfATP4 inhibition by this compound include:
-
Cytosolic Alkalinization: The disruption of the putative Na+/H+ exchange function of PfATP4 leads to an increase in the parasite's cytosolic pH.
-
Osmotic Imbalance and Cell Swelling: The accumulation of intracellular Na+ draws water into the parasite via osmosis, causing significant cell swelling.[4] This has been observed in both isolated parasites and intact parasitized erythrocytes.
-
Increased Erythrocyte Rigidity: The swelling of the parasitized red blood cell leads to increased rigidity of the host cell membrane.
-
Enhanced Splenic Clearance: The altered morphology and rigidity of infected erythrocytes are thought to make them more susceptible to clearance from circulation by the spleen.[4]
This multi-faceted mechanism of action results in the rapid killing of the parasite across all its blood stages.
Signaling Pathway Diagram
References
- 1. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing Risks of Plasmodium falciparum Resistance to Select Next-Generation Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does SBFI work as a sodium indicator? | AAT Bioquest [aatbio.com]
- 6. malariaworld.org [malariaworld.org]
- 7. researchgate.net [researchgate.net]
- 8. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and synthesis of Cipargamin (KAE609)
An In-depth Technical Guide to the Discovery and Synthesis of Cipargamin (KAE609)
Introduction
This compound (KAE609), formerly known as NITD609, is a novel, potent, and fast-acting antimalarial compound belonging to the spiroindolone class.[1][2][3] Developed by the Novartis Institute for Tropical Diseases in collaboration with several research institutions, it represents a significant advancement in the fight against malaria, particularly in light of emerging resistance to existing artemisinin-based combination therapies.[2][4][5] this compound possesses a unique mechanism of action, targeting the Plasmodium falciparum cation-transporting ATPase4 (PfATP4), and is active against all intra-erythrocytic stages of the parasite, including drug-resistant strains.[1][3][5][6] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for this compound.
Discovery and Lead Optimization
The discovery of this compound was the result of a high-throughput phenotypic screening campaign against whole-cell Plasmodium falciparum parasites.[7]
Initial Screening
Scientists screened a diverse library of approximately 12,000 natural products and synthetic compounds to identify molecules with potent antimalarial activity.[2][5] This whole-cell proliferation assay yielded 275 initial hits, which were subsequently narrowed down to 17 potential candidates for further investigation.[5] The spiroindolone class of compounds emerged from this effort as a promising scaffold for development.[1][4]
Lead Optimization
The initial spiroindolone hits underwent a rigorous lead optimization program to improve their drug-like properties.[1][5] This process focused on addressing metabolic liabilities to enhance stability and improve exposure levels in animal models.[5] The optimization efforts culminated in the identification of this compound (KAE609), which demonstrated high potency and the ability to completely cure mice infected with Plasmodium berghei, a model for blood-stage malaria.[2] Structure-activity relationship (SAR) studies revealed that the specific (1R,3S) stereochemical configuration is essential for its potent antimalarial activity.[8]
Caption: this compound drug discovery and development workflow.
Mechanism of Action
This compound exerts its parasiticidal effect through a novel mechanism of action distinct from other antimalarials.[1][2]
Inhibition of PfATP4
The primary target of this compound is PfATP4, a P-type ATPase located on the plasma membrane of the Plasmodium parasite.[2][6][8] This protein functions as a crucial sodium pump, actively extruding Na+ ions from the parasite's cytosol to maintain ionic homeostasis.[1][9]
Disruption of Sodium Homeostasis
By inhibiting PfATP4, this compound blocks the efflux of Na+, leading to a rapid and uncontrolled influx of sodium ions into the parasite.[1][10][11][12] This disruption of the parasite's internal sodium concentration has several downstream consequences:
-
Cell Swelling: The increased intracellular Na+ concentration creates an osmotic imbalance, causing the parasite to swell and become spherical and rigid.[1]
-
Internal Alkalinization: The disruption of the Na+/H+ exchange contributes to an increase in the parasite's internal pH.[11][12]
-
Rapid Parasite Death: The combined effects of osmotic stress and altered pH lead to the rapid killing of the parasite across all its asexual blood stages.[1][2]
This unique mode of action results in parasite clearance times in patients that are even faster than those observed with artemisinins.[10][13]
Caption: Mechanism of action of this compound via PfATP4 inhibition.
Synthesis of this compound
The chemical synthesis of this compound is complex due to its spirocyclic core and two stereogenic centers, which necessitate precise stereochemical control. Several synthetic routes have been developed to achieve an efficient and enantioselective synthesis.[1][9]
A key challenge is the creation of the tetrasubstituted stereogenic spiro carbon. One successful approach involves a direct catalytic asymmetric alkynylation of a ketimine intermediate to generate the required propargylic α-tertiary amine with high enantioselectivity.[4][5] This key intermediate then undergoes a copper(I)-catalyzed intramolecular hydroamination to construct the indole unit, followed by subsequent steps to complete the synthesis.[4] Other methods have focused on region-selective indole alkylation to simplify the process and improve yields.[1][9]
Caption: Importance of the (1R,3S) stereochemistry for this compound's activity.
Quantitative Data Summary
Preclinical Activity and Efficacy
This compound demonstrates potent activity against multiple Plasmodium species in vitro and is highly effective in animal models of malaria.
Table 1: In Vitro Antimalarial Activity of this compound
| Parasite Species | Strain Type | IC50 Range (nM) | Reference |
|---|---|---|---|
| P. falciparum | Culture-adapted, drug-sensitive & resistant | 0.5 - 1.4 | [1][13][14] |
| P. vivax | Clinical isolates | <10 | [14] |
| B. bovis | In vitro culture | 20.2 ± 1.4 | [11][15] |
| B. gibsoni | In vitro culture | 69.4 ± 2.2 |[11][15] |
Table 2: In Vivo Efficacy of this compound in a P. berghei Mouse Model
| Efficacy Endpoint | Single Oral Dose (mg/kg) | Reference |
|---|---|---|
| ED50 (50% parasite reduction) | 1.2 | [1] |
| ED90 (90% parasite reduction) | 2.7 - 5.6 | [1] |
| ED99 (99% parasite reduction) | 5.3 | [1] |
| 100% Cure Rate | 100 |[14] |
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in healthy human volunteers, demonstrating properties suitable for further development.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hours) | t1/2 (hours) | Reference |
|---|---|---|---|---|
| 1 mg | 14 | - | 19 - 26 | [1][9] |
| 10 mg | - | - | - | [1] |
| 300 mg | ~1780 - 2090 | 3.5 (median) | ~33.4 |[1][9][16] |
Clinical Efficacy
Phase II clinical trials have confirmed this compound's rapid parasite clearance activity in patients with uncomplicated malaria.
Table 4: Clinical Efficacy of this compound in Adults with Uncomplicated P. falciparum Malaria
| Dose Regimen | Median Parasite Clearance Time (PCT) | PCR-Corrected Cure Rate (Day 28) | Reference |
|---|---|---|---|
| 30 mg daily for 3 days | < 1 hour | Cleared parasitemia | [2][13] |
| Single doses (50-150 mg) | 8 hours | >65% | [2][17] |
| Artemether-lumefantrine (Control) | 24 hours | - |[17] |
Note: A study in healthy volunteers experimentally infected with malaria estimated a minimum inhibitory concentration (MIC) of 11.6 ng/mL and a parasite clearance half-life of 3.99 hours following a single 10 mg dose.[18][19][20]
Experimental Protocols
In Vitro Antimalarial Activity Assay
-
Principle: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.
-
Methodology:
-
Culture-adapted strains of P. falciparum are maintained in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Synchronized ring-stage parasites are incubated in 96-well plates.
-
Parasites are exposed to serial dilutions of this compound for a standard duration (e.g., 48-72 hours).
-
Parasite proliferation is quantified using a SYBR Green I-based fluorescence assay, which measures DNA content, or via microscopy by counting parasitemia.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
-
In Vivo Efficacy in Mouse Model
-
Principle: To assess the in vivo antimalarial activity of this compound using the P. berghei-infected mouse model.
-
Methodology:
-
Mice are infected intravenously with P. berghei-infected erythrocytes.
-
Once a target parasitemia is established, mice are treated with a single oral dose of this compound formulated in a suitable vehicle.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
The effective dose (ED50, ED90, ED99) is calculated by comparing the reduction in parasitemia in treated groups to a vehicle-treated control group.[1]
-
Human Pharmacokinetic Study Protocol
-
Principle: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans.
-
Methodology:
-
Healthy male subjects are administered a single oral dose of this compound (e.g., [14C]-labeled KAE609 for mass balance studies).[10]
-
Blood samples are collected at predefined time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 144 hours).[16]
-
Plasma is separated by centrifugation.
-
Concentrations of this compound and its metabolites in plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.[16]
-
PfATP4-Associated ATPase Activity Assay
-
Principle: To confirm that this compound inhibits the ATPase activity of its target, PfATP4.
-
Methodology:
-
Membranes are isolated from blood-stage P. falciparum parasites.
-
The Na+-dependent ATPase activity associated with PfATP4 is measured in the membrane preparations.
-
The assay is conducted in the presence of varying concentrations of this compound.
-
Inhibition of ATPase activity is determined by measuring the reduction in ATP hydrolysis (e.g., by quantifying released phosphate).
-
The potency of inhibition is compared between wild-type parasites and those with known this compound-resistance mutations in the pfatp4 gene.[1][15]
-
Conclusion
This compound (KAE609) is a highly promising next-generation antimalarial drug that emerged from a systematic discovery and optimization process. Its novel mechanism of action, targeting the parasite's sodium pump PfATP4, confers rapid and potent activity against all blood stages of P. falciparum, including strains resistant to current therapies. While clinical trials have demonstrated impressive parasite clearance rates, the development of resistance via mutations in the pfatp4 gene has been observed, highlighting the need for its use in combination with a suitable partner drug.[2][7][17] Ongoing clinical development is focused on identifying safe and effective combination regimens to fully leverage this compound's potential as a vital new tool in the global effort to eradicate malaria.[6][17]
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. CDSCO Approves safety, efficacy data with DMC report for Novartis' antimalarial drug this compound [medicaldialogues.in]
- 7. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and mechanism of action of this compound as an antibabesial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and mechanism of actions of this compound as an antibabesial drug candidate [elifesciences.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Cipargamin and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipargamin (KAE609/NITD609) is a potent, synthetic antimalarial compound belonging to the spiroindolone class of drugs.[1] It represents a significant advancement in the fight against malaria, particularly in light of emerging resistance to existing therapies.[2] this compound exhibits rapid parasite clearance and is effective against both Plasmodium falciparum and Plasmodium vivax.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, detailing its mechanism of action, key experimental protocols for its evaluation, and quantitative data to inform future drug discovery efforts.
Mechanism of Action: Targeting PfATP4
This compound's primary mode of action is the inhibition of the P. falciparum P-type cation-transporter ATPase4 (PfATP4).[4][5] This integral membrane protein functions as a sodium-potassium pump, crucial for maintaining low intracellular sodium ion concentrations within the parasite.[4][5] By inhibiting PfATP4, this compound disrupts this essential ion homeostasis, leading to an influx of sodium ions, subsequent osmotic swelling, and ultimately, parasite lysis and death.[1] This unique mechanism of action is distinct from that of many other antimalarial drugs, making it a valuable tool against drug-resistant parasite strains.[2]
The inhibition of PfATP4 also leads to a rapid suppression of protein synthesis in the parasite, an effect that is not observed with other antimalarials like mefloquine and artemisinin.[2][6] This secondary effect further contributes to the potent and fast-acting nature of the spiroindolone class.
Mechanism of action of this compound.
Core Structure and Stereochemistry
The core of this compound is a spirotetrahydro-β-carboline, also known as a spiroindolone.[7] A critical aspect of the SAR of this class is its stereochemistry. The molecule possesses two chiral centers, and studies have unequivocally demonstrated that the (1R, 3S) absolute configuration is essential for potent antimalarial activity.[1][8] The synthesis of the correct diastereoisomer is a key challenge, often addressed through a highly diastereoselective Pictet-Spengler reaction.[9]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro activity of this compound and key analogs against the chloroquine-sensitive NF54 strain of P. falciparum. The data highlights the critical role of substitutions on the spiroindolone core.
| Compound | R1 (6') | R2 (7') | IC50 (nM, NF54 strain) | Reference |
| This compound (KAE609) | F | Cl | 1.2 | [10] |
| Analog 1 | H | H | 13 | [10] |
| Analog 2 | H | F | 4.3 | [10] |
| Analog 3 | F | F | 0.33 | [10] |
| Analog 4 | H | Cl | 5.6 | [10] |
Note: The positions refer to the spiroindolone ring system.
The data clearly indicates that halogenation at both the 6' and 7' positions significantly enhances antimalarial potency. The presence of a fluorine atom at the 6' position and a chlorine atom at the 7' position, as seen in this compound, provides a well-balanced profile of high potency and favorable pharmacokinetic properties.[10]
Experimental Protocols
In Vitro Plasmodium falciparum Growth Inhibition Assay (SYBR Green I Method)
This assay is fundamental for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Workflow for in vitro growth inhibition assay.
Methodology:
-
Plasmodium falciparum Culture: A chloroquine-sensitive strain (e.g., 3D7 or NF54) is maintained in continuous culture using O+ human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and gentamicin.[11][12] Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.[7]
-
Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of the synchronized parasite culture (at 1% parasitemia and 2% hematocrit) is added to 100 µL of the diluted compounds.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
Data Analysis: The fluorescence readings are normalized to negative (no drug) and positive (e.g., artesunate) controls. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.[8]
PfATP4 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of PfATP4 and its inhibition by test compounds.
Methodology:
-
Membrane Preparation: P. falciparum parasites are isolated from infected erythrocytes by saponin lysis. The parasite pellet is then subjected to hypotonic lysis and differential centrifugation to enrich for parasite membranes containing PfATP4.
-
Reaction Mixture: The ATPase reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, KCl, and NaCl at a physiological pH.
-
Assay Procedure:
-
The parasite membrane preparation is pre-incubated with the test compound (e.g., this compound) for a defined period.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed at 37°C for a specific time (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of a reagent that detects inorganic phosphate (Pi), a product of ATP hydrolysis.
-
-
Phosphate Detection: A common method for Pi detection is the malachite green assay.[13] The formation of a colored complex between malachite green, molybdate, and inorganic phosphate is measured spectrophotometrically at a wavelength of around 620-650 nm.
-
Data Analysis: The amount of Pi released is quantified by comparison to a standard curve of known phosphate concentrations. The ATPase activity is expressed as nmol of Pi released per minute per mg of protein. The inhibitory effect of the compound is determined by comparing the activity in the presence and absence of the inhibitor.[14]
Protein Synthesis Inhibition Assay
This assay assesses the impact of compounds on the parasite's ability to synthesize new proteins.
Methodology:
-
Parasite Preparation: Asynchronous P. falciparum cultures are used. The infected red blood cells are washed and resuspended in a methionine- and cysteine-free medium.[5]
-
Assay Setup: In a 96-well plate, the parasite suspension is incubated with the test compounds for a short period (e.g., 1 hour).
-
Radiolabeling: A mixture of [35S]-methionine and [35S]-cysteine is added to each well.
-
Incubation: The plate is incubated for a further 1-2 hours to allow for the incorporation of the radiolabeled amino acids into newly synthesized proteins.
-
Harvesting and Scintillation Counting: The parasites are harvested onto a filter mat using a cell harvester. The filter mat is then washed to remove unincorporated radiolabel. After drying, the radioactivity on the filter mat is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of protein synthesis inhibition is calculated by comparing the counts per minute (CPM) in the drug-treated wells to the CPM in the untreated control wells.[6]
Conclusion
The spiroindolone class of antimalarials, with this compound as its leading candidate, holds immense promise for the future of malaria treatment. A thorough understanding of their structure-activity relationship is paramount for the design of next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of these life-saving compounds. The unique mechanism of action, targeting the parasite's sodium pump PfATP4, provides a critical advantage in overcoming existing drug resistance, paving the way for more effective malaria control and eradication strategies.
References
- 1. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.malariaworld.org [media.malariaworld.org]
- 7. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. In vitro growth inhibition assay [bio-protocol.org]
- 12. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preclinical Development and Toxicology of NITD609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NITD609, also known as cipargamin or KAE609, is a novel spiroindolone-class antimalarial agent with potent activity against multiple stages of the Plasmodium parasite, including drug-resistant strains. This document provides a comprehensive overview of the preclinical development and toxicology profile of NITD609. It includes in vitro and in vivo efficacy data, pharmacokinetic parameters across different preclinical species, and a summary of the key toxicology and safety pharmacology findings. Detailed experimental methodologies and signaling pathway diagrams are provided to offer a thorough understanding of the preclinical evaluation of this promising antimalarial candidate.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of new antimalarial drugs with novel mechanisms of action. NITD609 is a synthetic spiroindolone derivative that emerged from a cell-based phenotypic screening campaign against P. falciparum. Its unique chemical structure and mode of action make it a promising candidate for inclusion in future combination therapies for malaria. This guide summarizes the critical preclinical data that supported its advancement into clinical development.
Mechanism of Action
NITD609 exerts its antimalarial effect by inhibiting the P. falciparum ATPase4 (PfATP4), a P-type cation-translocating ATPase located on the parasite's plasma membrane.[1][2][3] PfATP4 is believed to function as a sodium-proton pump, extruding Na+ ions from the parasite to maintain low intracellular sodium concentrations.[4] Inhibition of PfATP4 by NITD609 disrupts this crucial ion homeostasis, leading to a rapid influx of sodium ions, parasite swelling, and ultimately, cell death.[1][4]
Signaling Pathway Diagram
Caption: Mechanism of action of NITD609.
In Vitro Efficacy
NITD609 demonstrates potent and rapid activity against a wide range of P. falciparum laboratory strains and clinical isolates, including those resistant to currently used antimalarials.
Table 1: In Vitro Antiplasmodial Activity of NITD609
| P. falciparum Strain | Drug Sensitivity | IC50 (nM) | Reference |
| NF54 | Chloroquine-sensitive | 0.5 - 1.0 | [3] |
| K1 | Chloroquine-resistant | 0.6 - 1.4 | [3] |
| Various Strains | Multidrug-resistant | 0.5 - 1.4 | [5] |
NITD609 is also active against different stages of the parasite's life cycle, including the gametocyte stages responsible for transmission. It has been shown to inhibit both early and late-stage gametocyte development in a dose-dependent manner.[3][6]
Preclinical Pharmacokinetics
The pharmacokinetic profile of NITD609 has been evaluated in several preclinical species, including mice, rats, and dogs.
Table 2: Summary of Preclinical Pharmacokinetic Parameters of NITD609
| Species | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Mouse | Oral | 1, 5, 100 | Dose-dependent increase | ~1-2 | ~24 | Favorable | [2][7] |
| Rat | Oral | 10 | Data not specified | Data not specified | Data not specified | Well absorbed | [2] |
| Rat | Intravenous | 10 | Data not specified | Data not specified | ~8 | N/A | [8] |
| Dog | Oral | Data not specified | Data not specified | Data not specified | Data not specified | Well absorbed | [2] |
Note: Detailed quantitative pharmacokinetic data for rats and dogs were not consistently available in the public domain literature reviewed.
Toxicology and Safety Pharmacology
A comprehensive set of in vitro and in vivo toxicology studies were conducted to evaluate the safety profile of NITD609.
In Vitro Cytotoxicity
NITD609 exhibited a favorable in vitro safety profile with low cytotoxicity against a panel of mammalian cell lines.
Table 3: In Vitro Cytotoxicity of NITD609
| Cell Line | Cell Type | CC50 (µM) | Reference |
| BHK-21 | Baby Hamster Kidney | > 25 | [1] |
| C6 | Rat Brain Glioma | > 50 | [1] |
| HepG2 | Human Liver Carcinoma | > 10 - 25 | [1] |
| THP-1 | Human Monocytic | > 10 - 14 | [1] |
Genotoxicity
Standard genotoxicity assays were conducted to assess the mutagenic and clastogenic potential of NITD609. While specific results for NITD609 are not publicly detailed, standard protocols for these assays are described below.
In Vivo Toxicology
Repeat-dose toxicology studies were performed in rats and dogs to determine the potential target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
In a 2-week study in male rats, daily oral doses corresponding to 10-20 times the concentration that causes a 99% reduction in parasitemia resulted in no adverse events or histopathological findings.[5] While specific NOAEL values from pivotal GLP studies in rats and dogs are not publicly available, the general findings from preclinical toxicology studies indicated that the compound was well-tolerated at therapeutic doses.[9]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.
Caption: Workflow for in vitro antiplasmodial assay.
Methodology:
-
P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
The compound is serially diluted and added to the parasite cultures in 96-well plates.
-
Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, the plates are frozen to lyse the erythrocytes.
-
SYBR Green I, a fluorescent dye that binds to DNA, is added to each well.
-
Fluorescence is measured using a fluorescence plate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA, and thus to parasite growth.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the 50% cytotoxic concentration (CC50) of a compound.
Methodology:
-
Mammalian cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
The test compound is added to the cells in a range of concentrations.
-
The plates are incubated for a further 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
CC50 values are calculated by determining the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[8][10]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[11][12]
Methodology:
-
Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth) are used.
-
The bacteria are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
-
The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will be able to grow and form colonies.
-
After incubation, the number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.
In Vitro Micronucleus Assay
This assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects of a test substance.[4][5]
Methodology:
-
Cultured mammalian cells (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) are exposed to the test compound at several concentrations, with and without metabolic activation.
-
The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.
-
After an appropriate incubation period, the cells are harvested, fixed, and stained.
-
The frequency of micronuclei (small, membrane-bound DNA fragments in the cytoplasm of binucleated cells) is scored microscopically.
-
A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Conclusion
The preclinical data for NITD609 demonstrate that it is a highly potent antimalarial agent with a novel mechanism of action and a favorable safety profile. Its strong activity against drug-resistant strains and multiple parasite life stages, combined with its promising pharmacokinetic properties, underscore its potential as a valuable new tool in the fight against malaria. The preclinical toxicology studies did not reveal any major safety concerns that would preclude its clinical development, although the potential for hepatotoxicity observed in later clinical trials warrants careful monitoring. Overall, the comprehensive preclinical evaluation of NITD609 provided a solid foundation for its progression into human clinical trials.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Spiroindolone NITD609 is a novel antimalarial drug that targets the P-type ATPase PfATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute and repeated dose (28 days) toxicity studies in rats and dogs of recombinant batroxobin, a snake venom thrombin-like enzyme expressed from Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lead Clinical and Preclinical Antimalarial Drugs Can Significantly Reduce Sporozoite Transmission to Vertebrate Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
In vitro activity of Cipargamin against different Plasmodium species
An In-Depth Technical Guide to the In Vitro Activity of Cipargamin Against Plasmodium Species
Introduction
This compound (also known as KAE609 or NITD609) is a novel, synthetic antimalarial compound belonging to the spiroindolone class.[1][2] Identified through high-throughput screening, it represents a new class of antimalarials with a unique mechanism of action, making it a promising candidate for the treatment of malaria, including drug-resistant infections.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound against various Plasmodium species, details the experimental protocols used for its evaluation, and discusses its mechanism of action and resistance profile.
Mechanism of Action
This compound exerts its potent and rapid parasiticidal activity by inhibiting the Plasmodium falciparum P-type cation-translocating ATPase 4 (PfATP4).[1][2][5] PfATP4 functions as a crucial sodium efflux pump on the parasite's plasma membrane.[1] Inhibition of this pump by this compound leads to a rapid and uncontrolled influx of sodium ions, disrupting the parasite's intracellular sodium homeostasis.[3][6] This ionic imbalance causes osmotic dysregulation, leading to cell swelling, increased rigidity of the infected red blood cell, and ultimately, parasite death.[1] This novel mechanism is effective against all intra-erythrocytic stages of the parasite, including the sexual gametocyte stages, which are responsible for transmission.[2][5]
Quantitative In Vitro Activity
This compound demonstrates potent activity against a range of Plasmodium species and life-cycle stages in vitro. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Plasmodium falciparum
This compound is highly active against both drug-sensitive and drug-resistant asexual blood stages of P. falciparum. It also shows significant activity against mature stage V gametocytes, which is crucial for blocking malaria transmission.
| Parasite Stage | Strain Type | Mean IC50 (nM) | Notes | Reference(s) |
| Asexual Blood Stage | Panel of culture-adapted strains | 0.5 - 1.4 | No diminished potency against drug-resistant strains was observed. | [2] |
| Asexual Blood Stage | Artemisinin-resistant isolates (n=6) | 2.4 (± 0.7 SD) | Demonstrates potent activity against artemisinin-resistant parasites. | [1] |
| Male Gametocytes (Stage V) | Artemisinin-resistant isolates | 115.6 (± 66.9 SD) | Activity measured by inhibition of functional viability. | [1] |
| Female Gametocytes (Stage V) | Artemisinin-resistant isolates | 104.9 (± 84.3 SD) | Activity measured by inhibition of functional viability. | [1] |
| Early & Late Gametocytes | Drug-sensitive strain (NF54) | 5 - 500 | Effective concentration range for inhibiting gametocyte development. | [7] |
Other Plasmodium Species
Data on the in vitro activity of this compound against other human malaria parasites is more limited, primarily due to challenges in establishing continuous in vitro cultures for species like P. vivax.
| Species | Strain Type | Mean EC50 (nM) | Notes | Reference(s) |
| P. knowlesi | Culture-adapted (A1-H.1) | ~6-fold higher than for P. falciparum | This compound was shown to be less potent against P. knowlesi compared to P. falciparum 3D7. | [8] |
| P. vivax | N/A | No data available | While clinical studies confirm rapid clearance of P. vivax, specific in vitro IC50 values are not widely reported due to the difficulty of long-term culture. | [4][5] |
| P. malariae | N/A | No data available | Published research lacks specific in vitro susceptibility data for this compound. | |
| P. ovale | N/A | No data available | Published research lacks specific in vitro susceptibility data for this compound. |
Experimental Protocols
The in vitro activity of this compound is typically assessed using standardized assays that measure parasite growth and viability after drug exposure.
Asexual Stage Susceptibility: SYBR Green I Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the drug susceptibility of asexual P. falciparum stages.[9][10] It relies on the principle that the fluorescent dye SYBR Green I intercalates with double-stranded DNA. The resulting fluorescence intensity is proportional to the amount of parasitic DNA, thus serving as a proxy for parasite growth.
Methodology:
-
Parasite Culture: Asynchronous or tightly synchronized ring-stage P. falciparum parasites are cultured in human erythrocytes using standard in vitro culture conditions (e.g., RPMI 1640 medium, human serum, and a microaerophilic gas mixture).[11]
-
Drug Plating: A 96-well microtiter plate is pre-dosed with serial dilutions of this compound.
-
Incubation: Parasite culture (typically at 0.5% parasitemia and 2% hematocrit) is added to the drug-plated wells and incubated for 72 hours under standard culture conditions to allow for at least one full intra-erythrocytic cycle.[1]
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well.[11]
-
Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).[11]
-
Data Analysis: Fluorescence readings are plotted against drug concentration, and the IC50 value is calculated using a nonlinear regression model.
Sexual Stage Susceptibility: Dual Gamete Formation Assay (DGFA)
To assess the transmission-blocking potential of this compound, its effect on the viability of mature (Stage V) male and female gametocytes is measured using the P. falciparum Dual Gamete Formation Assay (PfDGFA).[1][12]
Methodology:
-
Gametocyte Culture: P. falciparum (e.g., NF54 strain) is cultured for 14-17 days under specific conditions to induce gametocytogenesis and allow for maturation to Stage V.[13]
-
Drug Exposure: Mature gametocyte cultures are exposed to serial dilutions of this compound for a set period (e.g., 24-48 hours).[14]
-
Gametogenesis Activation: Gamete formation is triggered by simulating conditions of the mosquito midgut, which involves a drop in temperature and an increase in pH, often initiated by adding xanthurenic acid.[13]
-
Readout - Male Gametocytes: The formation of male gametes is quantified by counting the number of "exflagellation centers" (where multiple motile microgametes emerge from a single red blood cell) under a microscope.[14][15]
-
Readout - Female Gametocytes: The viability of female gametes is often assessed using specific markers, such as the surface expression of Pfs25, detected via immunofluorescence or flow cytometry.[15]
-
Data Analysis: The percentage of inhibition of exflagellation (male) and female gamete viability is calculated relative to drug-free controls to determine the IC50 for each sex.
Resistance Profile
Resistance to this compound is associated with specific mutations in the gene encoding its target, PfATP4. In vitro studies involving prolonged exposure of P. falciparum to sub-lethal concentrations of the drug have successfully generated resistant parasites.[5] Genetic analysis of these resistant clones revealed various mutations in the pfatp4 gene, which can lead to a 7- to 24-fold increase in IC50 values.[2] Importantly, these resistant mutants did not show cross-resistance to other antimalarials with different mechanisms of action.
Conclusion
This compound is a potent antimalarial agent with a novel mechanism of action that is highly effective in vitro against the asexual and sexual stages of Plasmodium falciparum, including artemisinin-resistant strains. While it also shows activity against P. knowlesi, further research is needed to fully characterize its efficacy against other human malaria species. Its rapid parasiticidal action and transmission-blocking potential make it a valuable candidate for future antimalarial combination therapies, addressing the urgent need for new treatments to combat drug resistance.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pamafrica-consortium.org [pamafrica-consortium.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
- 8. Plasmodium knowlesi exhibits distinct in vitro drug susceptibility profiles from those of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Cipargamin's Effect on Plasmodium vivax Liver Stages: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cipargamin (also known as KAE609) is a novel synthetic antimalarial compound belonging to the spiroindolone class. Its primary mechanism of action is the inhibition of the Plasmodium P-type ATPase 4 (PfATP4), a cation-transporting protein crucial for maintaining sodium homeostasis within the parasite.[1] While this compound has demonstrated potent, rapid activity against the blood stages of both Plasmodium falciparum and Plasmodium vivax, its direct effects on the liver stages of P. vivax, particularly the dormant hypnozoites responsible for relapse, are not yet extensively documented in publicly available literature. This guide synthesizes the current understanding of this compound's mechanism of action, details the established experimental protocols for evaluating drug efficacy against P. vivax liver stages, and presents available quantitative data for other antimalarials to provide a framework for future research into this compound's potential as a radical cure agent.
Core Mechanism of Action: Disruption of Sodium Homeostasis
This compound's antimalarial activity stems from its inhibition of PfATP4, a P-type ATPase that functions as a sodium efflux pump on the parasite's plasma membrane.[1] This inhibition leads to a rapid influx of sodium ions, disrupting the parasite's internal sodium homeostasis. The consequences of this ionic imbalance are multifaceted and ultimately lead to parasite death. While this mechanism has been primarily characterized in P. falciparum, the conservation of ATP4 across Plasmodium species suggests a similar mode of action in P. vivax.
The proposed signaling pathway and downstream effects of this compound are illustrated below:
Caption: Proposed mechanism of action for this compound.
Quantitative Data on Antimalarial Efficacy
While specific data for this compound against P. vivax liver stages is not available, this section provides a template for how such data would be presented and includes efficacy data for other relevant antimalarials against P. vivax and the closely related model organism, P. cynomolgi.
Table 1: In Vitro Efficacy of Antimalarials Against P. vivax and P. cynomolgi Liver Stages
| Compound | Parasite Species | Assay Type | Target Stage | IC50 (µM) | Citation |
| Primaquine | P. vivax | In vitro culture | Schizonts & Hypnozoites | Not specified | [2] |
| Tafenoquine | P. vivax | In vitro culture | Schizonts & Hypnozoites | Not specified | [3] |
| Atovaquone | P. vivax | In vitro culture | Schizonts | Active | [4] |
| Atovaquone | P. vivax | In vitro culture | Hypnozoites | Inactive | [4] |
| KDU691 (PI4K inhibitor) | P. cynomolgi | In vitro culture | Hypnozoites | 0.18 ± 0.21 | [5] |
| KDU691 (PI4K inhibitor) | P. cynomolgi | In vitro culture | Schizonts | 0.061 ± 0.048 | [5] |
| MMV390048 (PI4K inhibitor) | P. cynomolgi | In vitro culture | Hypnozoites & Schizonts | 1 µM (used as control) | [6] |
Table 2: In Vivo Efficacy of Antimalarials Against P. cynomolgi Liver Stages in Rhesus Macaques
| Compound | Dosing Regimen | Outcome | Citation |
| KDU691 (PI4K inhibitor) | 20 mg/kg for 5 days (Radical Cure) | Did not prevent relapse | [5] |
| LMV599 (PI4K inhibitor) | 25 mg/kg for 5 days (Radical Cure) | Did not prevent relapse | [5] |
| LMV599 (PI4K inhibitor) | Single 25 mg/kg dose (Prophylactic) | Fully protective | [5] |
| Primaquine | Standard dose | Prevents and eliminates liver stage infection | [7] |
Experimental Protocols for P. vivax Liver Stage Assays
The evaluation of compounds like this compound against P. vivax liver stages requires specialized in vitro and in vivo models.
In Vitro P. vivax Liver Stage Assay
A common methodology involves the use of primary human hepatocytes cultured in 384-well plates.
Workflow:
-
Hepatocyte Seeding: Cryopreserved primary human hepatocytes are thawed and seeded into collagen-coated 384-well plates.
-
Sporozoite Infection: P. vivax sporozoites, typically obtained from the salivary glands of infected Anopheles mosquitoes that have fed on patient-derived blood, are used to infect the hepatocyte cultures.[8]
-
Compound Addition:
-
Prophylactic Assay: The test compound (e.g., this compound) is added shortly after sporozoite infection to assess its effect on immature hypnozoites and early schizonts.[3][8]
-
Radical Cure Assay: The compound is added at a later time point (e.g., 5 days post-infection) to evaluate its efficacy against mature hypnozoites and late-stage schizonts.[3][8]
-
-
Incubation: Cultures are maintained for a specified period (e.g., up to 12 days), with media and compound changes as required.[8]
-
Readout:
-
Immunofluorescence Staining: Cells are fixed and stained with antibodies against parasite proteins (e.g., HSP70) to visualize and differentiate between developing schizonts and smaller, non-developing hypnozoites.[9]
-
High-Content Imaging: Automated microscopy and image analysis are used to quantify the number and size of schizonts and hypnozoites.
-
Caption: In vitro experimental workflow for P. vivax liver stage drug screening.
In Vivo P. vivax Liver Stage Model
Human liver-chimeric mice (FRG KO huHep mice) provide a valuable in vivo platform for studying P. vivax liver stage development and for testing drug efficacy.[7][10]
Workflow:
-
Infection: FRG KO huHep mice are infected with P. vivax sporozoites.
-
Treatment Regimens:
-
Causal Prophylaxis: The test compound is administered before or at the time of infection to prevent the establishment of liver-stage parasites.[7]
-
Radical Cure: The compound is administered after the establishment of liver-stage infection to assess its ability to eliminate both developing schizonts and persistent hypnozoites.[7]
-
-
Analysis:
-
Microscopy: Liver tissue is harvested and examined for the presence and quantification of schizonts and hypnozoites.[7]
-
RT-qPCR: Parasite-specific RNA levels in the liver are measured to determine parasite burden.
-
Blood Stage Monitoring: The transition to blood-stage parasitemia is monitored to assess the release of infectious merozoites from the liver.
-
Caption: In vivo experimental workflow for P. vivax liver stage drug evaluation.
Future Directions and Conclusion
The potent and rapid activity of this compound against the blood stages of P. vivax makes it a compelling candidate for further investigation against the liver stages. Its unique mechanism of targeting ion homeostasis is a promising avenue for the development of new antimalarials.[11][12] Future research should prioritize the evaluation of this compound's efficacy against P. vivax hypnozoites using the established in vitro and in vivo models detailed in this guide. The generation of quantitative data, such as IC50 values and the impact on parasite burden in animal models, will be critical in determining its potential as a component of a radical cure therapy for vivax malaria. The lack of cross-resistance with existing antimalarials further underscores the importance of these future studies.
References
- 1. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an In Vitro Assay for Assessing the Effects of Drugs on the Liver Stages of Plasmodium vivax Malaria | PLOS One [journals.plos.org]
- 3. Probing the distinct chemosensitivity of Plasmodium vivax liver stage parasites and demonstration of 8-aminoquinoline radical cure activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. PI4 Kinase Is a Prophylactic but Not Radical Curative Target in Plasmodium vivax-Type Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Plasmodium vivax liver stage development and hypnozoite persistence in human liver-chimeric mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum | Medicines for Malaria Venture [mmv.org]
- 12. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of Cipargamin in early studies
An In-depth Technical Guide on the Pharmacological Profile of Cipargamin in Early Studies
Introduction
This compound (formerly known as KAE609 or NITD609) is a novel, synthetic antimalarial compound belonging to the spiroindolone class.[1][2] Identified through high-throughput phenotypic screening, it represents a new class of potent, fast-acting schizonticidal drugs with a unique mechanism of action, making it a promising candidate for the treatment of malaria, including infections caused by drug-resistant parasite strains.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound based on data from early preclinical and clinical studies, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety.
Mechanism of Action
This compound exerts its antimalarial effect by targeting the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4), a P-type Na+ ATPase located on the plasma membrane of the parasite.[1][5][6] The primary function of PfATP4 is to maintain low intracellular sodium (Na+) concentrations by actively exporting Na+ from the parasite's cytoplasm.[7][8]
By inhibiting this essential sodium pump, this compound disrupts the parasite's ability to regulate its internal ionic environment. This inhibition leads to a rapid and uncontrolled influx of Na+ into the parasite, causing an increase in intracellular Na+ concentration, cytosolic alkalinization, osmotic swelling, and ultimately, parasite death.[5][8][9] This mechanism is distinct from that of existing antimalarial drugs, such as artemisinin derivatives.[5]
In Vitro and Preclinical Activity
Early studies demonstrated that this compound is highly potent against multiple life-cycle stages of the malaria parasite.
Asexual Stage Activity: this compound exhibits potent activity against the intra-erythrocytic asexual stages of P. falciparum and P. vivax, with 50% inhibitory concentration (IC50) values in the low nanomolar range.[4] Importantly, its potency is maintained against a panel of drug-resistant P. falciparum strains, indicating a lack of cross-resistance with existing antimalarials.[4] The compound has also shown efficacy against other apicomplexan parasites, such as Babesia.[9]
Sexual Stage and Transmission-Blocking Activity: this compound is active against both early and late-stage gametocytes, the sexual forms of the parasite responsible for transmission to mosquitoes.[1][6] Studies have shown it can inhibit the formation of both male and female gametes and completely block parasite transmission in standard membrane feeding assays at nanomolar concentrations.[2][7]
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Organism/Cell Line | Strain/Type | Parameter | Value | Reference |
|---|---|---|---|---|
| P. falciparum | Drug-sensitive & resistant | IC₅₀ | 0.5 - 1.4 nM | [4] |
| P. falciparum | Artemisinin-resistant (Asexual) | IC₅₀ | 2.4 (0.7) nM | [2][10] |
| P. falciparum | Artemisinin-resistant (Male Gametocytes) | IC₅₀ | 115.6 (66.9) nM | [2][10] |
| P. falciparum | Artemisinin-resistant (Female Gametocytes) | IC₅₀ | 104.9 (84.3) nM | [2][10] |
| Babesia bovis | Asexual stage | IC₅₀ | 20.2 ± 1.4 nM | [9] |
| Babesia gibsoni | Asexual stage | IC₅₀ | 69.4 ± 2.2 nM | [9] |
| MDCK Cells | Canine Kidney | CC₅₀ | 38.7 ± 2.0 µM | [9] |
| HFF Cells | Human Foreskin Fibroblast | CC₅₀ | 70.8 ± 4.9 µM |[9] |
Pharmacological Profile
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound has been evaluated in healthy volunteers following both oral and intravenous (IV) administration.
Oral Administration: Following oral administration, this compound is rapidly absorbed.[3] In a study with healthy volunteers receiving a single 10 mg oral dose, the peak plasma concentration was reached 2 hours after dosing.[3] The compound exhibits a long elimination half-life of approximately 26 hours, which is favorable for less frequent dosing regimens.[3]
Table 2: Pharmacokinetic Parameters of Single Oral Dose this compound in Healthy Volunteers
| Parameter | Value | Reference |
|---|---|---|
| Dose | 10 mg | [3] |
| Tₘₐₓ (Time to Peak Concentration) | 2 hours | [3] |
| t₁/₂ (Elimination Half-life) | ~26 hours |[3] |
Intravenous (IV) Administration: First-in-human studies of an IV formulation showed that systemic exposure (Cmax and AUC) increased with ascending doses.[11] The drug was eliminated with a mean half-life ranging from 21.9 to 38.9 hours across single doses from 10.5 mg to 210 mg.[11] After multiple daily doses for 5 days, the mean half-life was between 31.9 and 35.5 hours, and the drug is expected to reach a steady state after three IV doses.[11]
Table 3: Pharmacokinetic Parameters of Single IV Dose this compound in Healthy Adults
| Parameter | Value Range (for 10.5 mg - 210 mg doses) | Reference |
|---|---|---|
| Cₘₐₓ (Peak Concentration) | 412 - 6,590 ng/mL | [11] |
| t₁/₂ (Elimination Half-life) | 21.9 - 38.9 hours | [11] |
| Vd (Volume of Distribution) | 92.9 - 154 L | [11] |
| CL (Clearance) | 2.43 - 4.33 L/h |[11] |
Table 4: Pharmacokinetic Parameters of Multiple IV Doses in Healthy Adults (5 Days)
| Parameter | 60 mg Dose | 120 mg Dose | Reference |
|---|---|---|---|
| Accumulation Ratio | 1.51 | 2.43 | [11] |
| t₁/₂ (Elimination Half-life) | 35.5 hours | 31.9 hours |[11] |
Pharmacodynamics (PD)
This compound demonstrates rapid parasite killing activity. In an experimental human infection study, a single 10 mg oral dose resulted in a rapid initial decrease in parasitemia, with a parasite clearance half-life of 3.99 hours.[3] In Phase II studies involving patients with uncomplicated malaria, single doses of 50 mg or higher were associated with a median parasite clearance time (PCT) of just 8 hours, which is significantly faster than the 24 hours observed for the artemether-lumefantrine control group.[12]
Table 5: Key Pharmacodynamic Parameters of this compound in Humans
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Parasite Clearance Half-life | 3.99 hours | 10 mg single oral dose in healthy volunteers | [3] |
| Median MIC | 11.6 ng/mL | 10 mg single oral dose in healthy volunteers | [3] |
| Median MPC₉₀ | 23.5 ng/mL | 10 mg single oral dose in healthy volunteers | [3] |
| Median PCT | 8 hours | ≥50 mg single oral dose in malaria patients |[12] |
Early Clinical Efficacy and Safety
Efficacy in Uncomplicated Malaria
Phase II studies have confirmed the potent and rapid efficacy of this compound in patients. A dose-escalation study in Sub-Saharan Africa showed that single oral doses of 50-150 mg resulted in very rapid parasite clearance.[12] A separate study in Thailand demonstrated that a 3-day regimen of 30 mg daily successfully cleared parasitemia in patients infected with both P. falciparum and P. vivax.[5]
Table 6: Efficacy of this compound in a Phase II Study (Uncomplicated P. falciparum Malaria)
| Parameter | Value | Dose | Reference |
|---|---|---|---|
| Median Parasite Clearance Time (PCT) | 8 hours | Single 50-150 mg | [12] |
| PCR-Corrected ACPR at Day 14 | >75% | Single 50-150 mg | [12] |
| PCR-Corrected ACPR at Day 28 | >65% | Single 50-150 mg |[12] |
Safety and Tolerability
In early trials, this compound was generally well-tolerated.[5] Adverse events reported in first-in-human studies with oral and IV formulations were typically mild and included gastrointestinal (diarrhea, nausea), neurological (headache, dizziness), and genitourinary events (semen discoloration).[11][13] However, one study in experimentally infected healthy volunteers was terminated prematurely due to serious, transient abnormalities in liver function tests in three of eight subjects who received a single 10 mg dose.[3] This has made hepatic safety a key focus for ongoing clinical development.[1][6]
Resistance Mechanisms
The primary mechanism of resistance to this compound involves mutations in the pfatp4 gene, which encodes its drug target.[4][5] In vitro selection studies and analysis of recrudescent parasites from clinical trials have identified specific mutations that confer reduced susceptibility.[4] A clinically relevant G358S mutation in PfATP4 has been frequently detected in treatment failures, highlighting the potential for resistance to develop under drug pressure.[5][12] This underscores the need for this compound to be developed as part of a combination therapy to mitigate the risk of resistance.[12]
Experimental Protocols
In Vitro Asexual Stage Drug Susceptibility Assay
A standard method to determine the in vitro activity of this compound is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Asynchronous or tightly synchronized P. falciparum parasites are cultured in human erythrocytes (O+) in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a gas mixture (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations in culture medium.
-
Assay Plate Preparation: In a 96-well plate, 50 µL of parasite culture (e.g., at 1% parasitemia and 2% hematocrit) is added to 50 µL of the drug dilutions. Control wells contain parasite culture with drug-free medium.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the plate is frozen to lyse the erythrocytes. It is then thawed, and 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The dye intercalates with parasite DNA.
-
Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC₅₀ value is calculated using a nonlinear regression model.
Conclusion
Early studies on this compound have established its profile as a highly potent and fast-acting antimalarial agent with a novel mechanism of action. It is active against all intra-erythrocytic stages of Plasmodium, including those resistant to current therapies, and has transmission-blocking potential.[1][6] Its pharmacokinetic profile appears favorable, potentially allowing for simplified dosing regimens.[6] While its rapid efficacy is a significant advantage, the potential for hepatic adverse events and the emergence of resistance through mutations in its target, PfATP4, are key challenges.[3][12] Ongoing and future development will focus on identifying a suitable partner drug for a fixed-dose combination therapy to maximize efficacy and safeguard against resistance, particularly for the treatment of both uncomplicated and severe malaria.[12][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pamafrica-consortium.org [pamafrica-consortium.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Efficacy and mechanism of actions of this compound as an antibabesial drug candidate [elifesciences.org]
- 9. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 10. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | Medicines for Malaria Venture [mmv.org]
- 15. novartis.com [novartis.com]
The Genesis of a New Antimalarial Hope: A Technical Guide to the Phenotypic Screening Discovery of the Spiroindolone Scaffold
For Immediate Release
A groundbreaking phenotypic screening campaign led to the identification of the spiroindolone scaffold, a novel chemical class of potent antimalarial compounds. This discovery, culminating in the development of the clinical candidate cipargamin (also known as KAE609 and NITD609), represents a significant advancement in the fight against malaria, a disease that continues to pose a formidable global health challenge. This technical guide provides an in-depth overview of the initial phenotypic screening that identified this promising scaffold, detailing the experimental methodologies, data from the screening cascade, and the elucidated mechanism of action.
Introduction
The emergence of resistance to existing antimalarial drugs, including artemisinin-based combination therapies, has created an urgent need for new therapeutic agents with novel mechanisms of action.[1][2] Phenotypic screening, a target-agnostic approach that assesses the effect of compounds on whole organisms, has re-emerged as a powerful strategy in drug discovery.[3][4] This approach led to the discovery of the spiroindolone class of antimalarials, which act by inhibiting the Plasmodium falciparum P-type cation-transporter ATPase4 (PfATP4).[1][5] This guide focuses on the initial high-throughput phenotypic screening that identified this pivotal scaffold.
The Initial Phenotypic Screening Cascade
The discovery of the spiroindolone scaffold originated from a high-throughput phenotypic screen of a diverse chemical library against the intra-erythrocytic (blood) stage of Plasmodium falciparum. The screening cascade was designed to identify potent inhibitors of parasite proliferation while eliminating compounds with undesirable properties, such as cytotoxicity.
Data Presentation
The following table summarizes the quantitative data from the key stages of the initial phenotypic screening that led to the identification and optimization of the spiroindolone scaffold.
| Screening Stage | Description | Key Metrics | Results |
| Primary High-Throughput Screen | A library of approximately 12,000 natural products and synthetic compounds was screened for activity against the chloroquine-resistant W2 strain of P. falciparum. | Hit Rate | ~2.3% (275 initial hits) |
| Hit Confirmation and IC50 Determination | Initial hits were re-tested to confirm their activity and determine the 50% inhibitory concentration (IC50). | Confirmed Hits | 17 compounds |
| Cytotoxicity Counter-Screen | Confirmed hits were tested against a panel of mammalian cell lines to assess their selectivity for the parasite. | Selectivity Index (SI) | Compounds with a high SI (CC50 / IC50) were prioritized. The optimized spiroindolone, NITD609, exhibited a CC50 > 10 µM against a panel of mammalian cell lines.[2] |
| Lead Optimization | The initial spiroindolone hit underwent medicinal chemistry efforts to improve its potency, metabolic stability, and pharmacokinetic properties. | IC50 of Optimized Lead (NITD609) | ~1 nM against the W2 strain of P. falciparum.[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments performed during the initial phenotypic screening campaign.
In Vitro Antiplasmodial Assay (SYBR Green I-based)
This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.
Materials:
-
P. falciparum culture (e.g., W2 strain)
-
Human erythrocytes
-
Complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin)
-
96-well microplates (pre-dosed with test compounds)
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/ml SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Synchronized P. falciparum cultures (typically at the ring stage) are diluted to a parasitemia of 0.5% in a 1.5% hematocrit suspension with complete culture medium.
-
175 µl of the parasite suspension is added to each well of a 96-well plate pre-dosed with 25 µl of the test compounds at various concentrations.
-
The plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[6]
-
Following incubation, the plates are frozen at -80°C to lyse the red blood cells.
-
After thawing, 100 µl of the hemolyzed parasite suspension is transferred to a new 96-well plate containing 100 µl of SYBR Green I lysis buffer per well.
-
The plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
The IC₅₀ values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
Mammalian Cell Cytotoxicity Assay
This assay is used to determine the toxicity of compounds against mammalian cells, providing a measure of their selectivity for the malaria parasite.
Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cell line)
-
Cell culture medium appropriate for the chosen cell line
-
96-well clear-bottom microplates
-
Test compounds
-
Cell viability reagent (e.g., AlamarBlue™ or MTS reagent)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Mammalian cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, a cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plates are incubated for a further 2-4 hours to allow for the conversion of the reagent by viable cells.
-
The absorbance or fluorescence is measured using a plate reader at the appropriate wavelength.
-
The 50% cytotoxic concentration (CC₅₀) is calculated by comparing the viability of treated cells to untreated control cells.
Visualizations
The following diagrams illustrate the key processes and pathways involved in the discovery of the spiroindolone scaffold.
Caption: Experimental workflow of the phenotypic screen.
Caption: Mechanism of action of spiroindolones.
Caption: Logical flow of the discovery process.
Conclusion
The discovery of the spiroindolone scaffold through a whole-cell phenotypic screen is a testament to the power of this approach in identifying novel drug candidates with new mechanisms of action. The subsequent elucidation of PfATP4 as the molecular target has provided invaluable insights into the biology of Plasmodium falciparum and has opened up new avenues for the development of next-generation antimalarials. The journey of the spiroindolones from a high-throughput screen hit to a clinical candidate underscores the importance of a multi-disciplinary approach, integrating high-throughput screening, medicinal chemistry, and molecular biology, in the quest to combat malaria.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Spiroindolones, a new and potent chemotype for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic screens in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Promising antimalarial hits from phenotypic screens: a review of recently-described multi-stage actives and their modes of action [frontiersin.org]
- 5. Spiroindolones, a potent compound class for the treatment of malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
The Gatekeeper of Parasite Homeostasis: A Technical Guide to PfATP4's Role in Ion and pH Regulation
For Immediate Release
A deep dive into the critical function of Plasmodium falciparum ATPase 4 (PfATP4) reveals its central role in maintaining the lifeblood of the malaria parasite: its internal ionic and pH balance. This technical guide offers an in-depth exploration of PfATP4, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism, its validation as a premier antimalarial target, and the experimental methodologies crucial for its study.
The intraerythrocytic malaria parasite, Plasmodium falciparum, resides in a high-sodium, low-potassium environment within the host red blood cell. To survive, it must meticulously regulate its internal ion concentrations and pH. At the heart of this essential process is PfATP4, a P-type ATPase located on the parasite's plasma membrane. PfATP4 functions as a sodium/proton pump, actively extruding sodium ions (Na⁺) from the parasite's cytosol in exchange for protons (H⁺). This activity is vital for maintaining a low cytosolic Na⁺ concentration and a stable intracellular pH, both of which are critical for numerous physiological processes, including enzyme function and parasite development.
The disruption of this delicate balance by inhibiting PfATP4 has proven to be a potent strategy for killing the parasite. A diverse range of chemical scaffolds, including the clinical candidate cipargamin (KAE609), target PfATP4, leading to a rapid influx of Na⁺, cytosolic alkalinization, and ultimately, parasite death. This has solidified PfATP4's position as a key target for the development of novel antimalarial drugs.
Quantitative Insights into PfATP4 Function and Inhibition
The study of PfATP4 has yielded significant quantitative data that underscores its importance and provides a framework for evaluating potential inhibitors.
Table 1: Kinetic Properties of PfATP4
| Parameter | Value | Conditions | Reference |
| Km for ATP | 0.2 mM - 0.23 mM | Assayed in parasite membranes | [1][2] |
| Km for Na⁺ | 16 - 17 mM | Assayed in parasite membranes | [1][2] |
| Vmax | 21.8 - 24 nmol/min/mg protein | Assayed in parasite membranes | [2] |
These kinetic parameters indicate that under normal physiological conditions, PfATP4 operates below its maximum rate, allowing for an increased rate of Na⁺ efflux in response to a rise in cytosolic Na⁺ levels.[1]
Table 2: Inhibitory Activity (IC50) of Selected Compounds against Wild-Type P. falciparum
| Compound | Chemical Class | IC50 (nM) | Reference |
| This compound (KAE609) | Spiroindolone | 0.4 - 1.1 | [3] |
| GNF-Pf4492 | Aminopyrazole | 184.1 | [4] |
| (+)-SJ733 | Dihydroisoquinolone | Not specified in snippets | |
| PA21A050 | Pyrazoleamide | Not specified in snippets | |
| MMV665949 | Malaria Box Compound | Not specified in snippets |
The potent, nanomolar efficacy of these compounds highlights the sensitivity of the parasite to PfATP4 inhibition.
Table 3: Impact of PfATP4 Mutations on Inhibitor Resistance
| Mutation | Compound | Fold Increase in IC50 | Reference |
| G358S | This compound | 1081 ± 138 | [3] |
| G358S | (+)-SJ733 | 237 ± 51 | [3] |
| G358S | PA21A050 | 5.3 ± 0.1 | [3] |
| G358S | MMV006656 | 5.7 ± 1.3 | [3] |
| G223R | Spiroindolones (KAE609 & KAE678) | ~8 | [5] |
| G223R | Aminopyrazoles (GNF-Pf4492) | ~8 | [5] |
| Dd2-Polδ-PfATP4G358S | This compound | ~4200 (compared to Dd2) | [3] |
The emergence of resistance through mutations in the pfatp4 gene underscores the importance of understanding the structural and functional consequences of these changes for the design of next-generation inhibitors that can overcome or evade these resistance mechanisms.
Experimental Protocols for Studying PfATP4
A robust understanding of PfATP4 function and its inhibition relies on a suite of specialized experimental techniques. The following are detailed methodologies for key assays.
Measurement of Intracellular Sodium ([Na⁺]i)
This protocol utilizes the fluorescent Na⁺ indicator sodium-binding benzofuran isophthalate (SBFI).
-
Parasite Preparation: Isolate mature trophozoite-stage parasites from their host erythrocytes by saponin permeabilization.
-
Dye Loading: Resuspend the isolated parasites at a concentration of 1.40–1.80 × 10⁸ cells/mL in a bicarbonate-free RPMI 1640 medium supplemented with 20 mM D-glucose, 0.2 mM hypoxanthine, 25 mM HEPES, and 25 mg/L gentamycin sulfate (pH 7.10). Add SBFI-acetoxymethyl ester (SBFI-AM) to a final concentration of 5.5 μM along with Pluronic F-127 (0.01% w/v) to aid in dye solubilization. Incubate at 37°C for 20 minutes.[6]
-
Washing: After incubation, wash the parasites to remove extracellular dye.
-
Fluorescence Measurement: Measure the fluorescence of the SBFI-loaded parasites at 37°C using a fluorescence spectrometer with dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 500 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is used to determine the intracellular Na⁺ concentration.[6]
-
Calibration: Calibrate the fluorescence ratio to absolute [Na⁺]i by treating the dye-loaded parasites with ionophores (e.g., gramicidin, monensin, and nigericin) in buffers with known Na⁺ concentrations to equilibrate the intracellular and extracellular Na⁺ levels.
Measurement of Intracellular pH (pHi)
This protocol employs the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5,6-carboxyfluorescein (BCECF).
-
Parasite Preparation: Prepare a suspension of parasites in a suitable buffer (e.g., HEPES-buffered saline).
-
Dye Loading: Add the acetoxymethyl ester form of the dye (BCECF-AM) to the cell suspension. BCECF-AM is membrane-permeant and is cleaved by intracellular esterases to the membrane-impermeant BCECF, trapping it inside the parasite.
-
Incubation: Incubate the parasite suspension to allow for dye loading and de-esterification.
-
Washing: Wash the cells to remove extracellular BCECF-AM.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer or a fluorescence microscope. BCECF is a dual-excitation or dual-emission dye. For ratiometric measurements, which are more accurate as they are independent of dye concentration and cell path length, excite the dye at two wavelengths (e.g., 490 nm and 440 nm) and measure the emission at a single wavelength (e.g., 535 nm). The ratio of the emission intensities is dependent on the pH.
-
Calibration: Perform an in situ calibration by suspending the dye-loaded parasites in a high K⁺ buffer containing a protonophore (e.g., nigericin). This equilibrates the intracellular and extracellular pH, allowing for the generation of a calibration curve by varying the extracellular pH.
PfATP4 ATPase Activity Assay
This assay measures the Na⁺-dependent ATPase activity in parasite membrane preparations.
-
Membrane Preparation: Isolate parasites and prepare membrane fractions through techniques such as sonication or nitrogen cavitation followed by differential centrifugation.
-
Assay Reaction: Set up reaction mixtures containing the parasite membrane preparation, ATP, and varying concentrations of Na⁺. The reaction buffer should be optimized for pH and ionic strength.
-
Incubation: Incubate the reaction mixtures at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pᵢ) released. This can be done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the Na⁺-dependent ATPase activity by subtracting the ATPase activity measured in the absence of Na⁺ from that measured in its presence. To specifically measure PfATP4 activity, compare the activity in the presence and absence of a known PfATP4 inhibitor like this compound.
-
Inhibitor Profiling: To determine the IC₅₀ of a test compound, perform the assay with a fixed, optimal Na⁺ concentration and varying concentrations of the inhibitor.
Visualizing PfATP4's Central Role
The following diagrams illustrate the key pathways and experimental workflows related to PfATP4.
References
- 1. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Na+ Regulation in the Malaria Parasite Plasmodiumfalciparum Involves the Cation ATPase PfATP4 and Is a Target of the Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Cipargamin In Vitro Susceptibility Testing for Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipargamin (formerly known as KAE609 or NITD609) is a novel synthetic antimalarial compound belonging to the spiroindolone class.[1][2] It has demonstrated potent activity against multiple life cycle stages of Plasmodium falciparum, including asexual blood stages and gametocytes, making it a promising candidate for malaria treatment and transmission reduction.[1][3][4][5] The mechanism of action of this compound involves the inhibition of the P. falciparum cation-transporting ATPase 4 (PfATP4), a P-type ATPase responsible for maintaining sodium homeostasis within the parasite.[1][6][7][8] Inhibition of PfATP4 leads to a disruption of intracellular Na+ concentration, resulting in osmotic stress, swelling, and ultimately parasite death.[7]
These application notes provide detailed protocols for the in vitro susceptibility testing of P. falciparum to this compound, primarily focusing on the widely used SYBR Green I-based fluorescence assay.
Mechanism of Action of this compound
This compound targets the PfATP4 protein, a sodium-proton pump on the parasite's plasma membrane. By inhibiting this pump, this compound disrupts the parasite's ability to regulate its internal sodium concentration, leading to a cascade of events culminating in parasite lysis.
Caption: Mechanism of action of this compound on P. falciparum.
Quantitative Susceptibility Data
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound against various strains of P. falciparum.
| P. falciparum Strain | Assay Type | Mean IC50 (nM) | Notes | Reference |
| Drug-sensitive and resistant strains | Whole-cell proliferation assay | 0.5 - 1.4 | No diminished potency against drug-resistant strains. | [1] |
| Artemisinin-resistant isolates (n=6) | SYBR Green I-based (72h) | 2.4 (SD 0.7) | Asexual blood stage activity. | [9] |
| Artemisinin-resistant isolates (n=6) | Dual gamete formation assay | 115.6 (SD 66.9) | Male gametocytes. | [9] |
| Artemisinin-resistant isolates (n=6) | Dual gamete formation assay | 104.9 (SD 84.3) | Female gametocytes. | [9] |
| W2 strain | [3H]hypoxanthine incorporation (48h) | Low nanomolar | Kills all blood stages. | [10] |
| Fresh clinical isolates | Trophozoite maturation assay (24h) | < 3.9 ng/mL (< 9.7 nM) | All IC50s were below this value. | [11] |
Experimental Protocols
Protocol 1: In Vitro Culture of Asexual P. falciparum Erythrocytic Stages
This protocol outlines the standard method for maintaining P. falciparum in continuous culture, a prerequisite for susceptibility testing.
Materials:
-
P. falciparum cryopreserved stabilate
-
Human erythrocytes (type O+)
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or 0.5% Albumax I.[12][13]
-
Sterile, disposable culture flasks
-
Humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2, maintained at 37°C.[13]
-
Centrifuge
-
Microscope and Giemsa staining reagents
Procedure:
-
Thawing Parasites: Rapidly thaw a cryopreserved vial of parasitized erythrocytes in a 37°C water bath.
-
Washing: Transfer the thawed cells to a centrifuge tube and wash three times with RPMI-1640 to remove the cryoprotectant.[14]
-
Culture Initiation: Resuspend the washed, parasitized erythrocytes in Complete Medium at a 2% hematocrit and transfer to a culture flask.
-
Incubation: Place the flask in the 37°C incubator with the specified gas mixture.
-
Culture Maintenance:
-
Change the medium daily to replenish nutrients and remove metabolic waste.
-
Monitor parasite growth every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.
-
When the parasitemia reaches 5-8%, sub-culture by diluting the parasitized culture with fresh erythrocytes and Complete Medium to a parasitemia of 0.5-1%.[15]
-
Protocol 2: SYBR Green I-Based Drug Susceptibility Assay (72-hour)
This fluorescence-based assay measures parasite DNA content as an indicator of parasite growth and is a common method for determining the IC50 of antimalarial compounds.[15][16][17][18]
Materials:
-
Asynchronously growing P. falciparum culture (predominantly ring stage) at 1% parasitemia and 2% hematocrit.
-
This compound stock solution (e.g., in DMSO).
-
Sterile 96-well flat-bottom microplates.
-
Complete Medium.
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.
-
SYBR Green I dye (10,000x stock in DMSO), diluted to 2x in lysis buffer.
-
Fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.[17]
Experimental Workflow Diagram:
Caption: SYBR Green I-based in vitro susceptibility testing workflow.
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in Complete Medium.
-
Add the drug dilutions to the wells of a 96-well plate in triplicate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
-
Addition of Parasites:
-
Add the parasitized erythrocyte suspension to each well to achieve a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.
-
-
Lysis and Staining:
-
After incubation, the plates can be frozen at -20°C to lyse the red blood cells or the lysis buffer can be added directly.
-
Add 100 µL of the 2x SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence values (uninfected erythrocytes) from all experimental wells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Resistance and Cross-Resistance
In vitro studies have shown that resistance to this compound can be induced under prolonged drug pressure.[1][6] This resistance is associated with mutations in the pfatp4 gene.[1][6][19] Notably, this compound-resistant mutants have not shown cross-resistance to other antimalarials with different mechanisms of action, such as artemisinin and mefloquine.[1] However, the emergence of specific mutations, such as G358S in PfATP4, can confer clinically relevant resistance to this compound.[19]
Conclusion
The protocols outlined in these application notes provide a framework for the reliable in vitro assessment of P. falciparum susceptibility to this compound. The SYBR Green I assay is a robust, high-throughput method suitable for screening and detailed IC50 determination. Understanding the in vitro potency and potential resistance mechanisms of this compound is crucial for its continued development as a next-generation antimalarial drug.
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 8. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Spiroindolone KAE609 Does Not Induce Dormant Ring Stages in Plasmodium falciparum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. iddo.org [iddo.org]
- 15. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. iddo.org [iddo.org]
- 18. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 19. malariaworld.org [malariaworld.org]
Application Notes and Protocols for Cipargamin in Standard Membrane Feeding Assays (SMFA) for Malaria Transmission-Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipargamin (KAE609) is a novel synthetic antimalarial compound belonging to the spiroindolone class, currently in advanced clinical development.[1][2] Its unique mechanism of action, potent activity against multiple life-cycle stages of Plasmodium falciparum, and potential to block parasite transmission to mosquitoes make it a significant candidate in the fight against malaria.[3][4] These application notes provide detailed protocols for utilizing this compound in standard membrane feeding assays (SMFAs), the gold-standard for evaluating the transmission-blocking potential of antimalarial compounds.[5][6]
Mechanism of Action
This compound targets the P. falciparum P-type ATPase 4 (PfATP4), a sodium efflux transporter on the parasite's plasma membrane.[1][7] Inhibition of PfATP4 disrupts sodium ion homeostasis within the parasite, leading to osmotic dysregulation, cellular swelling, and ultimately, parasite death.[1][3] This mechanism is effective against asexual blood stages and, crucially, also impacts the viability of gametocytes, the sexual stages of the parasite responsible for transmission from humans to mosquitoes.[1][3][7]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound against various stages of P. falciparum, including its transmission-blocking efficacy in SMFA.
Table 1: In Vitro Activity of this compound against P. falciparum
| Parameter | Parasite Stage | IC50 (nM) | Notes | Reference(s) |
| Asexual Stage Activity | Asexual Blood Stages | 2.4 (± 0.7) | Mean (SD) | [1] |
| Gametocytocidal Activity | Male Gametocytes (Stage V) | 115.6 (± 66.9) | Mean (SD) | [1] |
| Female Gametocytes (Stage V) | 104.9 (± 84.3) | Mean (SD) | [1] | |
| Early-stage Gametocytes | Potent inhibitor | - | [8] | |
| Late-stage Gametocytes | Potent inhibitor | - | [8] |
Table 2: Transmission-Blocking Activity of this compound in Standard Membrane Feeding Assay (SMFA)
| Concentration (nM) | Transmission Blocking Effect | Reference(s) |
| 500 | Complete blockage of parasite transmission | [1] |
Experimental Protocols
I. Plasmodium falciparum Gametocyte Culture
A robust and reliable method for generating infectious gametocytes is critical for successful SMFA experiments.
Materials:
-
P. falciparum strain (e.g., NF54)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)
-
N-acetylglucosamine (NAG)
Protocol:
-
Initiate asexual parasite cultures and maintain them at a desired parasitemia.
-
To induce gametocytogenesis, allow the asexual culture to become confluent without providing fresh erythrocytes for 48-72 hours.
-
On day 0 of gametocyte culture, dilute the parasitemia to 1-2% with fresh erythrocytes and complete culture medium.
-
From day 1 to 4, perform daily medium changes.
-
On day 4, add N-acetylglucosamine (NAG) to the culture to eliminate the remaining asexual parasites.
-
Continue daily medium changes. Mature stage V gametocytes, which are infectious to mosquitoes, should be morphologically apparent by day 14-17.
-
Assess gametocyte maturity and density by Giemsa-stained thin blood smears. A gametocytemia of 1.5% to 2.5% is recommended for SMFA.[9]
II. Standard Membrane Feeding Assay (SMFA) Protocol
The SMFA is the definitive assay to evaluate the transmission-blocking potential of a compound.[5]
Materials:
-
Mature P. falciparum gametocyte culture (Day 14-17)
-
This compound stock solution (dissolved in DMSO)
-
Fresh human serum (malaria-naïve)
-
Fresh human erythrocytes (O+)
-
Female Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae), 3-5 days old, starved for at least 5 hours[10]
-
Water-jacketed glass membrane feeders maintained at 37°C[10][11]
-
Parafilm® or natural membrane (e.g., cow intestine)[11]
-
Mosquito feeding cups
-
10% sugar solution
-
Mercurochrome solution (0.1%)[11]
-
Phosphate-buffered saline (PBS)
Protocol:
-
Preparation of Infectious Blood Meal:
-
Prepare a gametocyte culture with a gametocytemia of 1.5-2.5% at a 50% hematocrit in human serum.[9]
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant across all conditions (e.g., ≤0.1%).
-
Add the desired concentration of this compound or vehicle control (DMSO) to the gametocyte culture.
-
Incubate the treated gametocyte culture for a specified period (e.g., 24-48 hours) under standard culture conditions.
-
-
Mosquito Feeding:
-
Place 25-50 starved female mosquitoes into each feeding cup.[10][11]
-
Stretch the membrane over the base of the glass feeders and secure it.
-
Connect the feeders to a circulating water bath set at 37°C.[11]
-
Add 1 mL of the prepared infectious blood meal (with this compound or control) into each feeder.[9]
-
Place the feeders on top of the mosquito cups, allowing the mosquitoes to feed through the mesh lid for 15-40 minutes in the dark.[9][10][11]
-
-
Post-Feeding Mosquito Maintenance:
-
After feeding, anesthetize the mosquitoes on ice and select only the fully engorged females (identified by a swollen, red abdomen).[9][11]
-
Maintain the fed mosquitoes in a secure insectary at 26-28°C and ~80% humidity.[10]
-
Provide the mosquitoes with a 10% sugar solution, changing it every other day.[9][11]
-
-
Oocyst Counting:
-
Data Analysis:
-
Determine the prevalence of infection : the percentage of mosquitoes with at least one oocyst.
-
Determine the intensity of infection : the mean or median number of oocysts per midgut in infected mosquitoes.
-
Calculate the percent inhibition of oocyst intensity and prevalence for each this compound concentration relative to the vehicle control.
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound on Plasmodium falciparum.
Standard Membrane Feeding Assay (SMFA) Workflow
Caption: Experimental workflow for the Standard Membrane Feeding Assay (SMFA).
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]
- 3. pamafrica-consortium.org [pamafrica-consortium.org]
- 4. This compound | Medicines for Malaria Venture [mmv.org]
- 5. jove.com [jove.com]
- 6. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 10. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Cipargamin in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the novel antimalarial compound, Cipargamin (also known as KAE609). The included protocols and data summaries are intended to guide researchers and drug development professionals in designing and interpreting clinical studies involving this promising therapeutic agent.
Introduction
This compound is a first-in-class spiroindolone antimalarial that exhibits rapid parasite clearance, including against artemisinin-resistant strains of Plasmodium falciparum.[1][2] Its novel mechanism of action, targeting the P. falciparum ATPase4 (PfATP4), makes it a valuable candidate for new combination therapies.[3][4][5] PfATP4 is a sodium-proton pump essential for maintaining sodium homeostasis within the parasite.[3][6] Inhibition of this pump leads to a disruption of ionic balance, causing parasite swelling and death.[3] This document outlines the key PK/PD characteristics of this compound and provides standardized protocols for its assessment in a clinical trial setting.
Pharmacokinetic Profile
This compound has been evaluated in several Phase I and II clinical trials, with both oral and intravenous formulations.[7][8]
Oral Administration
Oral this compound is well-absorbed and demonstrates a dose-proportional increase in exposure.[7][8]
Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Oral this compound in Healthy Male Adults [5]
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| 1 | 14 | 2.0 | 185 | 18.2 |
| 3 | 45 | 2.0 | 660 | 20.5 |
| 10 | 150 | 3.0 | 2,800 | 23.4 |
| 30 | 450 | 4.0 | 10,500 | 25.1 |
| 100 | 1,500 | 4.0 | 45,000 | 28.9 |
| 200 | 2,100 | 5.0 | 75,000 | 30.1 |
| 300 | 2,090 | 6.0 | 98,000 | 32.5 |
Data adapted from Leong et al. and Huskey et al. as presented in a 2020 review.[5]
Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Oral this compound in Healthy Male Adults (Once Daily for 3 Days) [5]
| Dose (mg) | Cmax (Day 3) (ng/mL) | Trough (Day 3) (ng/mL) | AUC (0-24h, Day 3) (ng·h/mL) | Accumulation Ratio |
| 10 | 180 | 80 | 3,500 | 1.3 |
| 30 | 550 | 250 | 12,000 | 1.4 |
| 60 | 1,100 | 500 | 23,000 | 1.5 |
| 100 | 1,800 | 850 | 38,000 | 1.6 |
| 150 | 2,500 | 1,200 | 55,000 | 1.7 |
Data adapted from Leong et al. and Huskey et al. as presented in a 2020 review.[5]
Intravenous Administration
An intravenous formulation of this compound has been developed for the treatment of severe malaria.[7][9]
Table 3: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Intravenous this compound in Healthy Adults [7]
| Dose (mg) | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | T½ (h) | Vd (L) | CL (L/h) |
| 10.5 | 350 | 3,500 | 21.9 | 92.9 | 3.0 |
| 30 | 950 | 10,000 | 25.6 | 105 | 3.0 |
| 75 | 2,400 | 28,000 | 30.1 | 120 | 2.7 |
| 120 | 3,800 | 45,000 | 35.4 | 135 | 2.7 |
| 210 | 6,500 | 80,000 | 38.9 | 154 | 2.6 |
Data from a first-in-human study of intravenous this compound.[7]
Table 4: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Intravenous this compound in Healthy Adults (Once Daily for 5 Days) [7]
| Dose (mg) | Cmax (Day 5) (ng/mL) | AUC (0-24h, Day 5) (ng·h/mL) | Accumulation Ratio | T½ (h) |
| 60 | 2,000 | 25,000 | 1.51 | 35.5 |
| 120 | 4,500 | 55,000 | 2.43 | 31.9 |
Data from a first-in-human study of intravenous this compound.[7]
Pharmacodynamic Profile
The primary pharmacodynamic endpoint for antimalarial drugs is the rate of parasite clearance.
Table 5: Pharmacodynamic Efficacy of this compound in Patients with Uncomplicated P. falciparum Malaria [1]
| This compound Dose | Parasite Clearance Time (PCT) (Median, hours) | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 (%) |
| 30 mg single dose | 10.0 | 45.5 |
| 50 mg single dose | 8.1 | 66.7 |
| 75 mg single dose | 8.0 | 76.9 |
| 150 mg single dose | 7.9 | 75.0 |
| 10 mg x 3 days | 10.1 | 27.3 |
| 30 mg x 3 days | 8.1 | 81.8 |
| 50 mg x 3 days | 8.0 | 90.9 |
| Artemether-Lumefantrine | 16.0 | 100 |
Data from a Phase II dose-escalation study in Sub-Saharan Africa.[1]
Experimental Protocols
Protocol for Quantification of this compound in Human Plasma
This protocol describes a validated method for determining this compound concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4.1.1. Materials and Reagents
-
This compound analytical standard
-
This compound-[M+6] internal standard[8]
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
4.1.2. Sample Preparation
-
Thaw plasma samples at room temperature.
-
Vortex mix samples for 10 seconds.
-
Pipette 50 µL of plasma into a 96-well plate.
-
Add 200 µL of internal standard solution (this compound-[M+6] in acetonitrile).
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
4.1.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for this compound and its internal standard.
4.1.4. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.
-
The calibration range should encompass the expected concentrations in clinical samples (e.g., 1.00 ng/mL to 5,000 ng/mL).[8]
-
Analyze calibration standards and QCs with each batch of study samples to ensure accuracy and precision.
Protocol for Assessment of Parasite Clearance
This protocol outlines the methodology for quantifying parasite density and calculating parasite clearance parameters using quantitative polymerase chain reaction (qPCR).
4.2.1. Sample Collection
-
Collect whole blood samples (EDTA) from patients at frequent intervals following drug administration (e.g., 0, 2, 4, 6, 8, 12, 18, 24, 36, 48 hours, and then daily).
4.2.2. DNA Extraction
-
Extract parasite DNA from a fixed volume of whole blood (e.g., 200 µL) using a commercial DNA extraction kit according to the manufacturer's instructions.
4.2.3. qPCR Assay
-
Perform qPCR targeting a multi-copy parasite gene (e.g., 18S rRNA) to ensure high sensitivity.
-
Use a standardized plasmid containing the target gene sequence to generate a standard curve for absolute quantification of parasite density (parasites/µL).
-
Run each sample in triplicate.
4.2.4. Data Analysis
-
Calculate the parasite density for each time point using the standard curve.
-
Plot the natural logarithm of parasite density versus time for each patient.
-
Determine the parasite clearance half-life by fitting a linear regression to the initial, steep decline phase of the parasitemia curve. The half-life is calculated as ln(2)/slope.
-
The Parasite Reduction Ratio (PRR) can also be calculated as the ratio of the parasite count at the time of treatment initiation to the count after one asexual cycle (48 hours).
Visualizations
Mechanism of Action of this compound
References
- 1. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pamafrica-consortium.org [pamafrica-consortium.org]
- 6. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. novartis.com [novartis.com]
Application Notes and Protocols for Inducing and Selecting Cipargamin Resistance in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro induction and selection of Cipargamin-resistant Plasmodium falciparum strains. The protocols outlined below are essential for understanding resistance mechanisms, screening new antimalarial compounds against resistant parasites, and developing strategies to overcome drug resistance.
Introduction
This compound (KAE609) is a potent, next-generation antimalarial compound belonging to the spiroindolone class. Its primary target is the P. falciparum P-type ATPase 4 (PfATP4), a cation-transporting pump responsible for maintaining low intracellular Na+ concentrations in the parasite. Inhibition of PfATP4 leads to a disruption of ion homeostasis, causing rapid parasite clearance.[1][2] However, as with other antimalarials, the emergence of resistance is a significant concern. Resistance to this compound is primarily associated with single nucleotide polymorphisms (SNPs) in the pfatp4 gene.[3][4][5] Understanding the dynamics of resistance development is crucial for the lifecycle management of this important drug.
These protocols describe two primary methods for generating this compound-resistant P. falciparum in the laboratory: long-term culture with stepwise increasing drug pressure and single high-dose drug exposure. Additionally, a protocol for the confirmation of resistance via genetic analysis of the pfatp4 gene is provided.
Data Presentation: this compound Susceptibility Profiles
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against drug-sensitive parental strains and laboratory-generated resistant lines harboring mutations in the pfatp4 gene.
| Parasite Line/Strain | Key Mutations in pfatp4 | This compound IC50 (nM) | Fold Increase in Resistance | Reference |
| Dd2 (Parental) | Wild-Type | ~0.4 - 1.1 | - | [3][5] |
| Dd2-PfATP4T418N,P990R | T418N, P990R | < 10 | Low | [3] |
| HCR1 (Highly-Cipargamin-Resistant) | G358S | 4200 - 4280 | ~4200 | [5] |
| HCR2 (Highly-Cipargamin-Resistant) | G358S | 4200 - 4280 | ~4200 | [5] |
| GNF-Pf4492R-1 | Not specified | 1170 | High | [6][7] |
| GNF-Pf4492R-2 | Not specified | 811 | High | [6][7] |
| GNF-Pf4492R-3 | Not specified | 631 | High | [6][7] |
| Dd2-Polδ selected clone | G358S | Highly resistant | High | [3][5] |
Experimental Protocols
Protocol 1: Induction of this compound Resistance using Stepwise Drug Pressure
This method involves the continuous culture of P. falciparum in the presence of gradually increasing concentrations of this compound, selecting for parasites that acquire resistance mutations over time.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 10 mg/L hypoxanthine, 0.5% Albumax II, and 50 mg/L gentamicin)
-
Human erythrocytes (O+)
-
This compound stock solution (in DMSO)
-
Sterile culture flasks and plates
-
Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C
-
Microscope and Giemsa staining reagents
Procedure:
-
Initiation of Culture: Begin with a clonal population of a drug-sensitive P. falciparum strain, such as Dd2.
-
Initial Drug Exposure: Expose the parasite culture to a sub-lethal concentration of this compound (e.g., equivalent to the IC50 value).
-
Monitoring and Drug Concentration Increase: Monitor the parasite culture daily via Giemsa-stained blood smears. Once the parasitemia recovers to a healthy level (e.g., >1%), increase the this compound concentration by a factor of 1.5 to 2.
-
Iterative Selection: Repeat step 3 for a prolonged period, typically 60-90 days or longer.[7] This stepwise increase in drug pressure will select for parasites with mutations conferring increasing levels of resistance.
-
Clonal Isolation: Once parasites can consistently grow in a significantly higher concentration of this compound (e.g., >100-fold the initial IC50), clone the resistant population by limiting dilution to obtain a genetically homogenous resistant line.
-
Phenotypic and Genotypic Characterization: Determine the IC50 of the clonal resistant line to confirm the level of resistance. Extract genomic DNA for sequencing of the pfatp4 gene to identify resistance-conferring mutations.
Protocol 2: Selection of this compound Resistance using Single High-Dose Exposure
This method aims to select for pre-existing resistant mutants within a large parasite population by applying a single, high concentration of this compound.
Materials:
-
Same as Protocol 1
-
Large-scale parasite culture capabilities
Procedure:
-
Large-Scale Culture: Expand a clonal population of P. falciparum to a high parasite number (e.g., 1 x 10^9 parasites) to increase the probability of selecting for rare, spontaneously occurring resistant mutants.[8]
-
Drug Treatment: Treat the culture with a high concentration of this compound, typically 5-10 times the IC50 value, for 48-72 hours.[8]
-
Drug Removal and Recovery: After the initial drug pulse, wash the parasites and return them to drug-free medium.
-
Monitoring for Recrudescence: Monitor the culture flasks for the reappearance of parasites. This may take several weeks. If no parasites are visible by microscopy, perform weekly changes of 25% of the hematocrit.[8]
-
Re-challenge (Optional): If parasites reappear, they can be re-challenged with the same high concentration of this compound to confirm their resistant phenotype.
-
Clonal Isolation and Characterization: Once a stable, resistant population is established, perform clonal isolation by limiting dilution and characterize the phenotype (IC50) and genotype (pfatp4 sequencing) as described in Protocol 1.
Note on Hypermutator Strains: To accelerate the frequency of resistance, a hypermutator P. falciparum line, such as Dd2-Polδ, can be utilized.[3][5] These strains have an impaired DNA proofreading mechanism, leading to a higher mutation rate.
Protocol 3: Confirmation of Resistance and pfatp4 Sequencing
1. Phenotypic Confirmation (IC50 Determination):
-
Use a standardized in vitro drug susceptibility assay, such as the SYBR Green I-based fluorescence assay or a [3H]-hypoxanthine incorporation assay.
-
Prepare a serial dilution of this compound in a 96-well plate.
-
Add synchronized ring-stage parasites at a known parasitemia and hematocrit to each well.
-
Incubate for 72 hours under standard culture conditions.
-
Measure parasite growth inhibition and calculate the IC50 value using a non-linear regression analysis. Compare the IC50 of the selected line to the parental strain to determine the fold-increase in resistance.
2. Genotypic Confirmation (pfatp4 Gene Sequencing):
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parental and resistant parasite lines using a commercial kit.
-
PCR Amplification: Design primers flanking the entire coding sequence of the pfatp4 gene (PF3D7_1211900). Amplify the gene using a high-fidelity DNA polymerase.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers to ensure accurate base calling. Use internal sequencing primers if the gene is amplified in multiple overlapping fragments.
-
Sequence Analysis: Align the sequencing results from the resistant and parental lines with the reference pfatp4 sequence from PlasmoDB. Identify any single nucleotide polymorphisms (SNPs) present in the resistant line that are absent in the parental strain.
Visualizations
Caption: Workflow for in vitro generation of this compound-resistant P. falciparum.
Caption: Workflow for phenotypic and genotypic confirmation of this compound resistance.
Caption: Mechanism of this compound action and resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. malariaworld.org [malariaworld.org]
- 5. A G358S mutation in the Plasmodium falciparum Na+ pump PfATP4 confers clinically-relevant resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel PfATP4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum ATPase4 (PfATP4) has emerged as a critical and highly druggable target in the fight against malaria.[1][2] This P-type ATPase, located on the parasite's plasma membrane, functions as a sodium-proton pump, actively extruding Na+ ions from the parasite's cytosol in exchange for H+ ions.[3][4][5] This action is vital for maintaining low intracellular sodium concentrations, a necessity for parasite survival within the high-sodium environment of the host red blood cell.[3][6] Inhibition of PfATP4 leads to a rapid disruption of ion homeostasis, causing an influx of Na+, cytosolic alkalinization, cellular swelling, and ultimately, parasite death.[3][5][7][8] Several chemically diverse classes of antimalarials, including the clinically advanced spiroindolones (e.g., cipargamin), pyrazoleamides, and dihydroisoquinolones, validate PfATP4 as a key therapeutic target.[1][4][9]
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of PfATP4, facilitating the discovery of new antimalarial drug candidates.
Signaling Pathway and Mechanism of PfATP4 Inhibition
Inhibition of the PfATP4 pump disrupts the crucial ion balance maintained by the parasite, triggering a cascade of events that lead to cell death. This pathway underscores the rationale for targeting this transporter in antimalarial drug discovery.
Caption: Mechanism of action of PfATP4 inhibitors.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify novel PfATP4 inhibitors involves a multi-stage process, starting with a broad primary screen and progressing to more specific secondary and counter-screens to confirm the mechanism of action and eliminate false positives.
Caption: General workflow for PfATP4 inhibitor discovery.
Experimental Protocols
Protocol 1: Primary HTS Using pH Fingerprint Assay
This assay specifically identifies compounds that disrupt parasite cytosolic pH (pHcyt) in a manner characteristic of PfATP4 inhibition.[2][7] It relies on monitoring the pH of isolated parasites loaded with a pH-sensitive dye. Inhibition of the Na+/H+ import activity of PfATP4 results in cytosolic alkalinization.[7][10]
Workflow Diagram:
Caption: Workflow for the pH fingerprint assay.
Methodology:
-
Parasite Preparation:
-
Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to the trophozoite stage and synchronize the culture.
-
Isolate parasites from host erythrocytes by saponin lysis.
-
Wash the isolated parasites and resuspend them in a suitable buffer (e.g., Saline-HEPES).
-
-
Dye Loading and ATP Depletion:
-
Load the parasites with a pH-sensitive fluorescent dye, such as BCECF-AM.
-
Deplete the parasites of ATP by incubating them in a glucose-free solution to isolate the activity of primary pumps like PfATP4.[7]
-
-
Assay Protocol:
-
Dispense the dye-loaded, ATP-depleted parasites into 384-well microplates.
-
To specifically detect PfATP4 inhibition, add a V-type H+-ATPase inhibitor (e.g., 100 nM Concanamycin A) to the parasite suspension. This acidifies the cytosol, and PfATP4 inhibitors can be identified by their ability to cause alkalinization against this acidic background.[7][10]
-
Add test compounds from the library to the wells (e.g., at a final concentration of 1-10 µM). Include controls:
-
Immediately begin monitoring the fluorescence using a plate reader, taking measurements over time to track changes in pHcyt.
-
-
Data Analysis:
-
Calculate the change in fluorescence, which corresponds to the change in pHcyt.
-
Identify "hits" as compounds that cause a significant increase in pHcyt (alkalinization), similar to the positive control.
-
Protocol 2: Secondary Assay - Membrane Na+-ATPase Activity
This biochemical assay directly measures the Na+-dependent ATPase activity in parasite membrane preparations, providing direct evidence of target engagement.[11] The assay quantifies ATP hydrolysis by measuring the amount of remaining ATP using a luminescent kinase-based system.
Methodology:
-
Membrane Preparation:
-
Harvest a large culture of P. falciparum trophozoites.
-
Isolate parasites and prepare a membrane fraction through sonication and ultracentrifugation.
-
Resuspend the membrane pellet in a suitable storage buffer and determine the protein concentration.
-
-
ATPase Assay:
-
The assay is performed in a 96- or 384-well plate format.
-
Prepare a reaction buffer containing either a high concentration of NaCl (e.g., 100 mM) to stimulate PfATP4 activity or a low concentration (e.g., 10 mM) as a control.[6]
-
Add the parasite membrane preparation to the wells.
-
Add test compounds at various concentrations. Include a known inhibitor like this compound as a positive control.[6]
-
Initiate the reaction by adding ATP (e.g., 100 µM).[6]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[6]
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ATP consumed. This is typically done using a commercial ATP determination kit (e.g., luciferase/luciferin-based).
-
The luminescence signal is inversely proportional to the ATPase activity.
-
-
Data Analysis:
-
Calculate the Na+-dependent ATPase activity by subtracting the activity in low Na+ conditions from that in high Na+ conditions.
-
Determine the IC50 value for each test compound by fitting the dose-response data to a suitable model. A significant reduction in Na+-dependent ATPase activity confirms direct inhibition of PfATP4.[11]
-
Protocol 3: Whole-Cell Parasite Growth Inhibition Assay
This is a robust phenotypic assay used to determine the potency of compounds against parasite proliferation. It is often used in primary screens or for dose-response analysis of hits from target-based screens.
Methodology:
-
Parasite Culture and Plating:
-
Use a synchronized culture of P. falciparum at the ring stage (~0.5-1% parasitemia, 2% hematocrit).
-
Dispense the culture into 384-well plates pre-filled with serial dilutions of the test compounds.
-
-
Incubation:
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% O2, 5% CO2).
-
-
Growth Measurement:
-
Quantify parasite growth using a suitable method. Common HTS-compatible methods include:
-
SYBR Green I-based Assay: Lysis of red blood cells followed by the addition of SYBR Green I dye, which fluoresces upon binding to parasite DNA.
-
Luciferase Reporter Assay: Use of a transgenic parasite line expressing luciferase. Growth is proportional to the luminescent signal upon addition of the substrate.[7]
-
LDH Assay: Measures the activity of parasite-specific lactate dehydrogenase (pLDH) released upon cell lysis.[5][12]
-
-
-
Data Analysis:
-
Generate dose-response curves and calculate the 50% inhibitory concentration (IC50) for each compound. This value represents the compound's potency in killing the parasite.
-
Data Presentation
Quantitative data from screening and follow-up assays should be organized for clear comparison of compound potency and selectivity.
Table 1: Potency of Known PfATP4 Inhibitors Against P. falciparum
| Compound Class | Compound Name | Ex Vivo IC50 (nM) | Assay Type | Parasite Strain | Reference |
| Spiroindolone | This compound (KAE609) | 0.5 | Growth Inhibition | Ugandan Isolates | [13] |
| Spiroindolone | This compound (KAE609) | 10 (10x EC50) | ATPase Activity | Dd2 | [6] |
| Dihydroisoquinolone | (+)-SJ733 | 65 | Growth Inhibition | Ugandan Isolates | [13] |
| Pyrazoleamide | PA92 | 9.1 | Growth Inhibition | Ugandan Isolates | [13] |
| Pyrazoleamide | PA21A092 | 100 (10x EC50) | ATPase Activity | Dd2 | [6] |
| Aminopyrazole | GNF-Pf4492 | N/A | N/A | N/A | [14] |
| α-azacyclic acetamide | Compound 2 | 700 (EC50) | Growth Inhibition | NF54 | [10] |
| α-azacyclic acetamide | Compound 3 | 900 (EC50) | Growth Inhibition | NF54 | [10] |
Note: IC50/EC50 values can vary based on parasite strain, assay conditions, and incubation time.
Table 2: HTS Campaign Metrics (Hypothetical Example)
| Parameter | Value | Description |
| Library Size | 100,000 | Total number of compounds screened. |
| Primary Hit Rate | 0.5% | Percentage of compounds showing >50% inhibition in the primary screen. |
| Confirmed Hit Rate | 0.1% | Percentage of compounds confirmed in dose-response assays. |
| Z'-factor (Primary Screen) | > 0.5 | A measure of assay quality and robustness. |
| PfATP4-specific Hits | 25 | Confirmed hits showing PfATP4-specific activity (e.g., pH shift). |
References
- 1. malariaworld.org [malariaworld.org]
- 2. A pH Fingerprint Assay to Identify Inhibitors of Multiple Validated and Potential Antimalarial Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PfATP4 inhibitors in the Medicines for Malaria Venture Malaria Box and Pathogen Box block the schizont-to-ring transition by inhibiting egress rather than invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous structure of antimalarial target PfATP4 reveals an apicomplexan-specific P-type ATPase modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of α-azacyclic acetamide-based inhibitors of P. falciparum Na+ pump (PfATP4) with fast-killing asexual blood-stage antimalarial activity by phenotypic screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. malariaworld.org [malariaworld.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. malariaworld.org [malariaworld.org]
- 14. revisiting-plasmodium-falciparum-p-type-atpase-4-in-malarial-admet-mutation-effect-and-molecular-simulation-studies-of-potential-inhibitors - Ask this paper | Bohrium [bohrium.com]
Application Notes & Protocols: Assessing Cipargamin's Effect on Parasite Load Using In Vivo Imaging Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cipargamin (KAE609) is a novel spiroindolone antimalarial compound that exhibits rapid parasite clearance.[1][2][3] Its unique mechanism of action targets the Plasmodium falciparum Na+ ATPase (PfATP4), an essential ion pump in the parasite's plasma membrane.[1][4][5][6] Inhibition of PfATP4 disrupts sodium homeostasis, leading to an influx of Na+, osmotic swelling, and ultimately, parasite death.[4][6] Assessing the efficacy of this compound in preclinical models requires robust and quantitative methods to monitor changes in parasite load in real-time. In vivo imaging techniques, such as Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET), offer powerful, non-invasive platforms to achieve this. These application notes provide detailed protocols for utilizing these techniques to evaluate the pharmacodynamic effects of this compound.
Core Concept: this compound's Mechanism of Action
This compound's primary target is the PfATP4 protein, a P-type ATPase responsible for extruding Na+ ions from the parasite, which is crucial for maintaining low intracellular sodium concentrations.[1][5] By inhibiting this pump, this compound induces a rapid and lethal disruption of the parasite's ability to regulate its internal ionic environment.[4][6]
Caption: this compound's mechanism of action targeting the parasite's sodium pump.
In Vivo Bioluminescence Imaging (BLI) for Parasite Load Assessment
BLI is the most widely used method for the non-invasive, real-time quantification of parasite burden in animal models.[7][8][9] This technique relies on genetically modified parasites that express a luciferase enzyme. When the substrate (e.g., D-luciferin) is administered to the infected animal, the luciferase-expressing parasites emit light, which can be detected and quantified by a sensitive CCD camera in an in vivo imaging system (IVIS).[7][10][11] The intensity of the bioluminescent signal is directly proportional to the number of viable parasites.[11][12]
Quantitative Data Summary
The following tables summarize key efficacy data for this compound, which can be correlated with BLI-derived parasite load measurements.
Table 1: this compound Efficacy in Uncomplicated P. falciparum Malaria (Phase II Clinical Data)
| Dose Regimen | Median Parasite Clearance Time (PCT) | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28/29 | Study Population | Reference |
|---|---|---|---|---|
| 30 mg/day for 3 days | 12 hours | Not Reported | Adults in Thailand | [2] |
| Single Dose ≥50 mg | 8 hours | >65% | Adults in Sub-Saharan Africa | [2][3] |
| Artemether-lumefantrine | 24 hours | Not Reported (Control) | Adults in Sub-Saharan Africa |[2][3] |
Table 2: this compound Pharmacodynamic Parameters (Experimental Infection)
| Parameter | Value | Study Context | Reference |
|---|---|---|---|
| Parasite Clearance Half-Life | 3.99 hours | 10 mg single dose in healthy volunteers | [13] |
| Estimated In Vivo MIC (Median) | 0.126 ng/mL | Dose-ranging study in adults |[14][15] |
Experimental Workflow for BLI
The general workflow for assessing this compound's efficacy using BLI involves infecting mice with luciferase-expressing parasites, administering the drug, and imaging at multiple time points to track the change in bioluminescent signal.
Caption: Standard experimental workflow for in vivo bioluminescence imaging.
Detailed Experimental Protocol: BLI
Objective: To quantitatively assess the reduction in parasite load in a rodent malaria model following treatment with this compound.
Materials:
-
Animal Model: BALB/c or C57BL/6 mice.
-
Parasite Strain: A transgenic rodent malaria parasite line expressing firefly luciferase (e.g., Plasmodium berghei-luc or P. yoelii-luc).[7][9]
-
Drug: this compound, dissolved in an appropriate vehicle (e.g., DMSO and Tween 80 in water).
-
Substrate: D-luciferin potassium salt, dissolved in sterile PBS (15 mg/mL).
-
Equipment:
-
In Vivo Imaging System (IVIS) with a cooled CCD camera.
-
Anesthesia system (e.g., isoflurane inhalation).
-
Standard animal handling and injection equipment.
-
Procedure:
-
Parasite Infection:
-
Infect a cohort of mice intravenously (i.v.) or intraperitoneally (i.p.) with a defined number of luciferase-expressing parasites (e.g., 1x10^5 infected red blood cells for blood-stage analysis or 1x10^4 sporozoites for liver-stage analysis).[7]
-
Allow the infection to establish (e.g., 3-4 days for blood-stage parasitemia to become detectable).
-
-
Baseline Imaging (Day 0):
-
Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin substrate via i.p. injection (150 mg/kg body weight).
-
Wait for substrate distribution (typically 5-10 minutes).
-
Place the mouse in the imaging chamber of the IVIS.
-
Acquire bioluminescent images. Typical settings include an open emission filter, 1-5 minute exposure time, and medium binning.
-
Record the baseline parasite load, quantified as total flux (photons/second) within a defined region of interest (ROI) covering the whole body or specific organs like the liver.[12]
-
-
Drug Administration:
-
Immediately after baseline imaging, randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Administer the designated treatment orally (p.o.) or via the desired route.
-
-
Follow-up Imaging:
-
Repeat the imaging procedure (Steps 2a-2e) at predetermined time points post-treatment (e.g., 24, 48, 72, and 96 hours) to monitor the kinetics of parasite clearance.
-
-
Data Analysis:
-
For each mouse at each time point, quantify the bioluminescent signal (Total Flux) from the ROI.
-
Normalize the signal at each post-treatment time point to the baseline signal for that individual mouse.
-
Compare the mean normalized parasite load between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-test).
-
The data can be used to calculate the rate of parasite clearance and the parasite reduction ratio.
-
Positron Emission Tomography (PET) Imaging
PET is a functional imaging technique that uses radiotracers to visualize and measure metabolic processes.[16][17] For malaria, [18F]fluorodeoxyglucose (FDG) is a commonly used tracer that measures glucose metabolism.[18] Infected red blood cells and the host's immune response can lead to increased glucose uptake in specific organs, such as the spleen and bone marrow, which can be detected by PET.[18] While less direct than BLI for quantifying parasite numbers, PET can provide valuable insights into the organ-specific host response and metabolic activity during infection and treatment.[18][19]
Detailed Experimental Protocol: PET
Objective: To assess organ-specific metabolic changes and parasite sequestration in response to this compound treatment.
Materials:
-
Animal Model: As above.
-
Parasite Strain: Standard (non-transgenic) Plasmodium species.
-
Radiotracer: [18F]FDG.
-
Equipment:
-
Micro-PET/CT or PET/MRI scanner.
-
Anesthesia system.
-
Glucose monitoring equipment.
-
Procedure:
-
Infection and Treatment:
-
Infect and treat animals with this compound as described in the BLI protocol (Steps 1 and 3).
-
-
Animal Preparation for Imaging:
-
Fast the animals for 4-6 hours prior to imaging to reduce background glucose levels.
-
Anesthetize the mouse and maintain its body temperature.
-
-
Radiotracer Injection:
-
Administer a defined dose of [18F]FDG (e.g., 5-10 MBq) via tail vein injection.
-
-
Uptake Period:
-
Allow the tracer to distribute and be taken up by tissues for approximately 45-60 minutes. Keep the animal under anesthesia during this period.
-
-
PET/CT or PET/MRI Scanning:
-
Position the animal in the scanner.
-
Perform a CT or MRI scan for anatomical co-registration.
-
Acquire PET data for 15-30 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using standard algorithms, correcting for attenuation using the CT data.
-
Co-register the PET and CT/MRI images.
-
Draw ROIs over target organs (e.g., spleen, liver, bone marrow).
-
Calculate the tracer uptake, often expressed as the Standardized Uptake Value (SUV).
-
Compare SUV values in organs of interest between this compound-treated and control groups at different time points to assess changes in metabolic activity. A reduction in splenic FDG uptake post-treatment could indicate clearance of sequestered parasites and a reduction in inflammation.[18]
-
Conclusion
In vivo imaging provides indispensable tools for the preclinical evaluation of antimalarial drugs like this compound. Bioluminescence imaging offers a highly sensitive and direct method for quantifying whole-body parasite load and assessing clearance kinetics.[20][21] PET imaging complements this by providing functional information on organ-specific metabolic activity and host response.[18] The protocols outlined here provide a robust framework for researchers to quantitatively assess the potent and rapid antiparasitic effects of this compound, aiding in its further development and characterization.
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 7. Quantitative Bioluminescent Imaging of Pre-Erythrocytic Malaria Parasite Infection Using Luciferase-Expressing Plasmodium yoelii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Enlightening the malaria parasite life cycle: bioluminescent Plasmodium in fundamental and applied research [frontiersin.org]
- 10. Visualisation and Quantitative Analysis of the Rodent Malaria Liver Stage by Real Time Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of cell tracing by in vivo imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Bioluminescent Imaging of Pre-Erythrocytic Malaria Parasite Infection Using Luciferase-Expressing Plasmodium yoelii | PLOS One [journals.plos.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Estimation of the In Vivo MIC of this compound in Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of the In Vivo MIC of this compound in Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 17. Positron emission tomography scan - Mayo Clinic [mayoclinic.org]
- 18. Positron emission tomography and magnetic resonance imaging in experimental human malaria to identify organ-specific changes in morphology and glucose metabolism: A prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The Parasites Caught In-Action: Imaging at the Host–Parasite Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Protocols for Assessing the Gametocytocidal Activity of Cipargamin
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cipargamin (KAE609), a novel spiroindolone compound, is a promising next-generation antimalarial drug.[1] Its mechanism of action involves the inhibition of the Plasmodium falciparum P-type ATPase 4 (PfATP4), a sodium efflux pump on the parasite's plasma membrane.[2][3] This disruption of sodium homeostasis leads to osmotic stress and parasite death.[2] Notably, this compound exhibits activity against all intraerythrocytic stages of the malaria parasite, including the sexual stages known as gametocytes, which are responsible for transmission from humans to mosquitoes.[1][4][5] The ability to kill gametocytes, termed gametocytocidal activity, is a critical attribute for any new antimalarial drug aiming to contribute to malaria control and elimination efforts by blocking transmission.
These application notes provide detailed protocols for assessing the gametocytocidal activity of this compound, targeting researchers, scientists, and drug development professionals. The protocols described herein are based on established methodologies for evaluating antimalarial compounds and include both in vitro and ex vivo assays.
Quantitative Data Summary
The following tables summarize the reported in vitro gametocytocidal and asexual stage activity of this compound against Plasmodium falciparum.
Table 1: Gametocytocidal Activity of this compound against P. falciparum
| Assay Type | Gametocyte Stage | IC50 (nM) | Parasite Strain | Reference |
| P. falciparum dual gamete formation assay (PfDGFA) | Mature (Stage V) Male | 115.6 (± 66.9) | Artemisinin-resistant isolates | [2][6] |
| P. falciparum dual gamete formation assay (PfDGFA) | Mature (Stage V) Female | 104.9 (± 84.3) | Artemisinin-resistant isolates | [2][6] |
| Standard Membrane Feeding Assay (SMFA) | Mature (Stage V) | Complete transmission blocking at 500 nM | Not specified | [2] |
| In vitro gametocyte development assay | Early Stage | Most effective inhibitor at 50 and 500 nM | Not specified | [7] |
| In vitro gametocyte development assay | Late Stage | Dose-dependent inhibition | Not specified | [7] |
Table 2: Asexual Stage Activity of this compound against P. falciparum
| Assay Type | IC50 (nM) | Parasite Strain(s) | Reference |
| SYBR Green I-based in vitro assay | 2.4 (± 0.7) | Artemisinin-resistant isolates | [2][6] |
| Not specified | ~1 | P. falciparum | [7] |
| Not specified | 0.5 - 1.4 | Various culture-adapted strains | [7] |
Experimental Protocols
In Vitro Gametocytocidal Activity Assays
This assay assesses the functional viability of mature male and female gametocytes following drug exposure by measuring male gamete exflagellation and female gamete expression of Pfs25.[2]
Protocol:
-
Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain or field isolates) to produce mature stage V gametocytes.
-
Drug Incubation: Expose mature gametocyte cultures to a range of this compound concentrations (and appropriate controls) for 24-48 hours.
-
Induction of Gametogenesis: Induce gametogenesis by transferring the treated gametocytes to an ookinete medium.
-
Assessment of Male Gametocytes: Quantify the number of exflagellating male gametes per field of view using light microscopy.
-
Assessment of Female Gametocytes: Use immunofluorescence or flow cytometry to detect the expression of the female gamete surface protein Pfs25.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.
This assay measures the metabolic activity of gametocytes as an indicator of viability.[8][9][10]
Protocol:
-
Gametocyte Culture: Produce mature gametocytes as described above.
-
Drug Incubation: Plate mature gametocytes in 96-well or 1536-well plates and incubate with serial dilutions of this compound for a defined period (e.g., 48-72 hours).
-
Addition of AlamarBlue: Add AlamarBlue (resazurin) reagent to each well and incubate for a further 4-24 hours.
-
Fluorescence Reading: Measure the fluorescence of the reduced resorufin product using a plate reader.
-
Data Analysis: Determine the IC50 values by analyzing the dose-response curves.
Transmission-Blocking Assays
The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on oocyst development in mosquitoes.[11][12][13]
Protocol:
-
Gametocyte Culture and Drug Treatment: Prepare a culture of mature P. falciparum gametocytes. Add this compound at various concentrations to the gametocyte culture 24-48 hours prior to the feed.[11]
-
Mosquito Preparation: Use 3-5 day old female Anopheles mosquitoes that have been starved for at least 5 hours.[14]
-
Membrane Feeding: Place the treated gametocyte culture in a membrane feeder maintained at 37°C. Allow mosquitoes to feed on the blood meal through an artificial membrane for 15-20 minutes.[12][14]
-
Mosquito Maintenance: Remove unfed mosquitoes and maintain the fed mosquitoes on a glucose solution at 26-28°C and 80% humidity for 7-10 days.[14]
-
Oocyst Counting: Dissect the midguts of the mosquitoes, stain with mercurochrome, and count the number of oocysts under a microscope.[12][14]
-
Data Analysis: Determine the effect of this compound by comparing the oocyst prevalence (proportion of infected mosquitoes) and intensity (number of oocysts per mosquito) in the treated groups to the control group.
The DMFA is similar to the SMFA but uses blood directly from a gametocytemic individual, providing a more direct measure of transmission-blocking activity.[15][16][17]
Protocol:
-
Blood Collection: Draw venous blood from a P. falciparum infected individual with mature gametocytes into a heparinized tube.
-
Drug Addition (optional in vitro assessment): For in vitro assessment, this compound can be added to the blood sample before feeding.
-
Mosquito Feeding: Within a short timeframe (ideally as soon as possible), feed the blood to prepared mosquitoes using the membrane feeding apparatus as described in the SMFA protocol.[15]
-
Mosquito Maintenance and Oocyst Counting: Follow the same procedures for mosquito maintenance and oocyst counting as in the SMFA.
-
Data Analysis: Analyze the data as described for the SMFA.
Visualizations
Caption: Standard Membrane Feeding Assay (SMFA) Workflow.
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]
- 5. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Parasite | TargetMol [targetmol.com]
- 8. A Quantitative High Throughput Assay for Identifying Gametocytocidal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative high throughput assay for identifying gametocytocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiapicoplast and Gametocytocidal Screening To Identify the Mechanisms of Action of Compounds within the Malaria Box - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 12. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]
- 13. researchgate.net [researchgate.net]
- 14. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. Optimizing Direct Membrane and Direct Skin Feeding Assays for Plasmodium falciparum Transmission-Blocking Vaccine Trials in Bancoumana, Mali - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Combination Studies of Cipargamin with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cipargamin (formerly KAE609 or NITD609) is a novel synthetic antimalarial compound belonging to the spiroindolone class.[1][2] Its unique mechanism of action involves the inhibition of the Plasmodium falciparum P-type ATPase 4 (PfATP4), a sodium efflux pump on the parasite's plasma membrane.[3][4] This disruption of sodium homeostasis leads to osmotic dysregulation, cell swelling, and ultimately, parasite death.[3][5][6] this compound exhibits potent, rapid-acting schizonticidal activity against all intra-erythrocytic stages of P. falciparum, including artemisinin-resistant strains, and also demonstrates activity against gametocytes, suggesting a potential role in blocking malaria transmission.[1][4][5][7]
Given the constant threat of drug resistance, the development of combination therapies is a cornerstone of modern antimalarial drug strategy. Combining this compound with another antimalarial that has a different mechanism of action could enhance efficacy, reduce the required dosage of individual agents, and, most importantly, delay the emergence of resistant parasites.[5][8] While clinical development of this compound in combination is underway, published in vitro data on its synergistic, additive, or antagonistic interactions with other antimalarials is currently limited.[9][10]
These application notes provide a framework for researchers to assess the in vitro interactions between this compound and other antimalarial compounds. The protocols outlined below are based on standard methodologies for antimalarial drug combination screening.
Data Presentation: In Vitro Antimalarial Activity
The following tables summarize the known in vitro activity of this compound as a monotherapy against various stages of P. falciparum and provide an illustrative template for presenting data from combination studies.
Table 1: In Vitro Activity of this compound (Monotherapy) against P. falciparum
| Parameter | P. falciparum Strain(s) | IC50 (nM) [Mean (SD)] | Stage Specificity | Reference(s) |
| Asexual Stage Inhibition | Artemisinin-Resistant Isolates | 2.4 (0.7) | Asexual Blood Stages | [1][3] |
| Male Gametocyte Inhibition | Artemisinin-Resistant Isolates | 115.6 (66.9) | Mature (Stage V) Male Gametocytes | [1][3] |
| Female Gametocyte Inhibition | Artemisinin-Resistant Isolates | 104.9 (84.3) | Mature (Stage V) Female Gametocytes | [1][3] |
Table 2: Illustrative Template for In Vitro Combination Activity of this compound and a Partner Drug
Note: The following data is hypothetical and serves as a template for presenting results from a checkerboard assay. The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: ΣFIC = FIC of this compound + FIC of Partner Drug, where FIC = (IC50 of drug in combination) / (IC50 of drug alone). An FIC Index of ≤ 0.5 indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.
| This compound (nM) | Partner Drug X (nM) | % Inhibition | FIC this compound | FIC Partner Drug X | ΣFIC | Interaction |
| IC50 alone | 0 | 50 | 1.00 | 0.00 | 1.00 | - |
| 0 | IC50 alone | 50 | 0.00 | 1.00 | 1.00 | - |
| [Conc. 1] | [Conc. A] | 50 | 0.25 | 0.25 | 0.50 | Synergy |
| [Conc. 2] | [Conc. B] | 50 | 0.50 | 0.50 | 1.00 | Additive |
| [Conc. 3] | [Conc. C] | 50 | 1.00 | 1.00 | 2.00 | Antagonism |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for an in vitro combination study.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound | PAMAfrica [pamafrica-consortium.org]
- 5. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Swelling Induced by the Antimalarial KAE609 (this compound) and Other PfATP4-Associated Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Medicines for Malaria Venture [mmv.org]
- 10. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Cipargamin Resistance in Plasmodium falciparum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of cipargamin resistance in Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, a spiroindolone antimalarial, targets the P. falciparum P-type ATPase 4 (PfATP4).[1][2] PfATP4 is a sodium efflux pump on the parasite's plasma membrane responsible for maintaining low intracellular sodium ion concentrations.[1][2][3] By inhibiting PfATP4, this compound disrupts sodium homeostasis, leading to a rapid influx of Na+, osmotic swelling, and ultimately, parasite death.[1][2]
Q2: What is the principal molecular basis of resistance to this compound?
The primary mechanism of resistance to this compound involves single nucleotide polymorphisms (SNPs) in the pfatp4 gene.[1][3] These mutations alter the drug-binding site or the conformational dynamics of the PfATP4 protein, reducing the inhibitory effect of this compound.
Q3: Which specific mutations in pfatp4 are associated with this compound resistance?
Several mutations in pfatp4 have been identified through in vitro selection and in clinical studies. The most clinically significant mutation that has emerged in patients is G358S.[2] Other mutations identified in laboratory studies include G223R, P412T, and a variety of others that confer varying levels of resistance.[3][4]
Q4: Is there evidence of cross-resistance between this compound and other antimalarials?
Parasites with this compound resistance due to pfatp4 mutations have generally not shown cross-resistance to other classes of antimalarials with different mechanisms of action, such as artemisinin and mefloquine.[1][2] However, cross-resistance has been observed with other compounds that also target PfATP4, like the aminopyrazole GNF-Pf4492.[5]
Q5: What is the reported fitness cost associated with this compound resistance mutations?
The fitness cost of pfatp4 mutations appears to be variable. Some mutations, like P412T, have been associated with a significant fitness cost, manifesting as a severe growth defect in the absence of the drug.[3] However, many other resistance-conferring mutations, including the clinically relevant G358S, do not appear to impose a significant fitness cost, with parasites growing at a similar rate to the wild-type.[3]
Troubleshooting Guides
In Vitro Drug Susceptibility Testing (SYBR Green I Assay)
Issue 1: High background fluorescence in negative control wells.
-
Possible Cause: Contamination of reagents or culture with other DNA sources (e.g., mycoplasma, bacteria, or host white blood cells). SYBR Green I intercalates with any double-stranded DNA.[6][7]
-
Troubleshooting Steps:
-
Check for Mycoplasma: Use a PCR-based mycoplasma detection kit. If positive, treat the culture with a mycoplasma-specific antibiotic or discard and restart from a clean stock.[8][9]
-
Ensure Pure Erythrocytes: When preparing erythrocytes, ensure complete removal of the buffy coat containing white blood cells.
-
Use Sterile Reagents: Filter-sterilize all buffers and media. Use fresh, sterile water for all dilutions.
-
Optimize Lysis Buffer: Ensure the saponin concentration in the lysis buffer is sufficient to lyse erythrocytes but not the parasite.
-
Issue 2: Inconsistent IC50 values between replicate plates.
-
Possible Cause: Inaccurate parasite counting, uneven cell plating, or degradation of the drug stock.
-
Troubleshooting Steps:
-
Accurate Parasitemia Determination: Ensure accurate and consistent determination of starting parasitemia by microscopy (Giemsa-stained smears).
-
Homogenous Cell Suspension: Thoroughly mix the parasite culture before aliquoting into the 96-well plates to ensure a uniform distribution of infected red blood cells.
-
Drug Stock Integrity: Prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. Perform a dose-response curve with a known sensitive strain as a control.
-
Incubation Conditions: Ensure consistent temperature and gas mixture in the incubator throughout the assay period.
-
Issue 3: No parasite growth in the positive control wells.
-
Possible Cause: Poor parasite viability, issues with the culture medium, or incorrect incubator conditions.
-
Troubleshooting Steps:
-
Parasite Health: Before starting the assay, check the morphology of the parasites by microscopy. Ensure they are in the appropriate developmental stage (usually ring stage) and appear healthy.
-
Medium Quality: Use freshly prepared complete medium. The quality of human serum or Albumax can vary between batches and impact parasite growth.[10]
-
Incubator Conditions: Verify the temperature (37°C) and gas mixture (typically 5% CO2, 5% O2, 90% N2) of the incubator.[10]
-
Erythrocyte Quality: Use fresh human erythrocytes (less than 2 weeks old) from a reliable source.[10]
-
CRISPR/Cas9-Mediated Gene Editing of pfatp4
Issue 1: Low or no editing efficiency.
-
Possible Cause: Inefficient delivery of Cas9 and guide RNA (gRNA), poor gRNA design, or issues with the donor template.
-
Troubleshooting Steps:
-
Transfection Efficiency: Optimize the electroporation parameters for your specific P. falciparum strain. Ensure parasites are at the ring stage for transfection.
-
gRNA Design: Design multiple gRNAs targeting different sites within the gene of interest. Ensure the gRNA target sequence is adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for S. pyogenes Cas9).[11]
-
Donor Template Design: The homology arms of the donor template should be sufficiently long (typically 500-800 bp on each side).[8] Include "shield mutations" (silent mutations) in the donor template at the gRNA binding site to prevent re-cleavage of the edited locus.[12]
-
Cas9 Expression: Use a codon-optimized Cas9 for P. falciparum. Consider using a parasite line that constitutively expresses Cas9 to improve efficiency.[13]
-
Issue 2: Off-target mutations.
-
Possible Cause: The gRNA sequence has homology to other regions of the P. falciparum genome.
-
Troubleshooting Steps:
-
Bioinformatic Analysis: Use bioinformatics tools to screen your gRNA sequences against the P. falciparum genome to identify potential off-target sites. Select gRNAs with minimal predicted off-target binding.
-
Whole-Genome Sequencing: After obtaining edited clones, perform whole-genome sequencing to confirm the desired on-target modification and to screen for any unintended off-target mutations. P. falciparum primarily uses homology-directed repair, which reduces the risk of off-target insertions/deletions compared to organisms with non-homologous end joining.[14]
-
Membrane ATPase Activity Assay
Issue 1: Low overall ATPase activity.
-
Possible Cause: Poor quality of the membrane preparation, inactive enzyme, or suboptimal assay conditions.
-
Troubleshooting Steps:
-
Membrane Preparation: Isolate parasite membranes from highly synchronous, late trophozoite/early schizont stage parasites, as this is when PfATP4 is highly expressed. Ensure all steps are performed at 4°C to minimize protein degradation.
-
Enzyme Integrity: Use freshly prepared membranes for the assay. Avoid repeated freeze-thaw cycles.
-
Assay Buffer Composition: Ensure the assay buffer contains the necessary co-factors, such as Mg2+ and ATP, at optimal concentrations. The pH of the buffer should also be optimized (typically around 7.2-7.4).[15]
-
Positive Control: Include a known active ATPase as a positive control to validate the assay components.
-
Issue 2: High non-specific ATP hydrolysis.
-
Possible Cause: Presence of other ATPases in the membrane preparation or non-enzymatic ATP degradation.
-
Troubleshooting Steps:
-
Inhibitors: Include inhibitors of other major ATPases (e.g., vanadate for P-type ATPases other than PfATP4, if specificity is desired and vanadate does not inhibit your target) to reduce background activity.[16]
-
Control for Non-enzymatic Hydrolysis: Run a control reaction without the membrane preparation to measure the rate of non-enzymatic ATP hydrolysis. Subtract this value from your experimental measurements.
-
Membrane Purity: If possible, further purify the plasma membrane fraction to reduce contamination from other cellular compartments containing ATPases.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound and Other PfATP4 Inhibitors against Sensitive and Resistant P. falciparum Strains.
| Parasite Strain | Relevant pfatp4 Mutation(s) | This compound IC50 (nM) | Fold Resistance (vs. Parent) | Other Compound IC50 (nM) | Fold Resistance (vs. Parent) | Reference |
| Dd2 | Wild-type | 0.5 - 1.4 | - | GNF-Pf4492: 184.1 | - | [1][5] |
| GNF-Pf4492R-1 | V178I, G223R | - | - | GNF-Pf4492: 1170 | ~6.4 | [1] |
| GNF-Pf4492R-2 | P412T | - | - | GNF-Pf4492: 811.0 | ~4.4 | [1] |
| GNF-Pf4492R-3 | G985R | - | - | GNF-Pf4492: 631.0 | ~3.4 | [1] |
| Dd2-Polδ-PfATP4G358S | G358S | 1081 ± 138 | ~1081 | (+)-SJ733: 237 ± 51 | ~237 | [17] |
| NF54 | Wild-type | ~1.0 | - | - | - | [18] |
| Artemisinin-Resistant Isolates | K13 mutations | 2.4 ± 0.7 | - | - | - | [18] |
Table 2: IC50 Values of this compound against Asexual and Sexual Stages of Artemisinin-Resistant P. falciparum.
| Stage | This compound Mean IC50 (nM) (± SD) |
| Asexual Stages | 2.4 (0.7) |
| Male Gametocytes (Stage V) | 115.6 (66.9) |
| Female Gametocytes (Stage V) | 104.9 (84.3) |
| Data from artemisinin-resistant P. falciparum isolates.[18] |
Detailed Experimental Protocols
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This protocol is adapted from established methods for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[19][20][21]
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640, Albumax II or human serum, hypoxanthine)
-
Uninfected human erythrocytes
-
96-well flat-bottom tissue culture plates
-
This compound and other test compounds
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (diluted 1:5000 in lysis buffer from a 10,000X stock)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Parasite Preparation: Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment. Adjust the parasitemia to 0.5% at a 2% hematocrit in complete culture medium.
-
Drug Plating: Prepare serial dilutions of this compound in complete medium in a separate 96-well plate. The final concentrations should typically range from 0.1 nM to 100 nM. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Assay Setup: Add 100 µL of the parasite suspension to each well of the drug-plated 96-well plate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence of the negative control wells from all other readings. Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration. Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Generation of pfatp4 Point Mutations using CRISPR/Cas9
This protocol provides a general workflow for introducing specific point mutations into the pfatp4 gene.[11][12][13][14]
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
pUF1-Cas9 plasmid (or other Cas9-expressing vector)
-
pL6-gRNA plasmid (or other gRNA-expressing vector)
-
Donor DNA template (plasmid or linear DNA) containing the desired mutation and shield mutations, flanked by homology arms.
-
Cytomix electroporation buffer
-
Electroporator and cuvettes
-
Drug for selecting transgenic parasites (e.g., WR99210 for hDHFR selection cassette)
Procedure:
-
gRNA and Donor Template Design:
-
Design a gRNA targeting a region close to the desired mutation site in pfatp4.
-
Synthesize a donor DNA template containing the point mutation of interest. Flank the mutation with 500-800 bp homology arms corresponding to the genomic sequences upstream and downstream of the target site. Introduce silent "shield mutations" within the gRNA binding site of the donor template to prevent cleavage of the repaired locus.
-
-
Plasmid Construction: Clone the gRNA into the pL6-gRNA vector. The donor template can be part of a plasmid or used as a linear PCR product.
-
Transfection:
-
Prepare ring-stage parasites at high parasitemia.
-
Combine ~100 µg of the Cas9 plasmid, gRNA plasmid, and donor template DNA.
-
Electroporate the DNA into uninfected erythrocytes.
-
Add the synchronized ring-stage parasite culture to the electroporated erythrocytes.
-
-
Selection and Cloning:
-
24 hours post-transfection, apply the appropriate drug selection pressure.
-
Maintain the culture with regular media changes until parasites reappear (typically 2-4 weeks).
-
Once the resistant population is established, clone the parasites by limiting dilution to obtain a genetically homogenous population.
-
-
Verification:
-
Extract genomic DNA from the cloned parasites.
-
Use PCR and Sanger sequencing to confirm the successful integration of the desired mutation and the absence of the wild-type allele.
-
Perform whole-genome sequencing to check for off-target mutations.
-
In Vitro Selection of this compound-Resistant Parasites
This protocol describes a method for generating this compound-resistant P. falciparum in the laboratory through continuous drug pressure.[17][22][23][24]
Materials:
-
Drug-sensitive P. falciparum strain (e.g., 3D7, Dd2)
-
Complete culture medium
-
This compound
-
Large volume culture flasks
Procedure:
-
Initial Exposure: Start with a large parasite population (~10^8 - 10^9 parasites) in a large culture flask. Expose the parasites to a constant, sub-lethal concentration of this compound (e.g., 2-3 times the IC50 of the parental strain).
-
Monitoring and Drug Increase: Monitor the culture daily by microscopy. When the parasite population begins to recover and grow steadily, increase the this compound concentration by a factor of 1.5-2.
-
Iterative Selection: Repeat step 2, gradually increasing the drug concentration over several months. This iterative process selects for parasites that can survive and replicate under increasing drug pressure.
-
Recrudescence and Cloning: If the parasite population crashes after a drug concentration increase, remove the drug pressure and allow the culture to recover. Once parasites are observed again, re-apply the last tolerated drug concentration. Once a stable resistant line is established that can grow at a significantly higher this compound concentration than the parental strain, clone the parasites by limiting dilution.
-
Characterization:
-
Determine the IC50 of the resistant clones to confirm the level of resistance.
-
Sequence the pfatp4 gene to identify potential resistance-conferring mutations.
-
Perform whole-genome sequencing to identify other potential resistance loci.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on P. falciparum.
Caption: Impact of PfATP4 mutation on this compound efficacy.
Caption: Workflow for in vitro selection of this compound resistance.
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutational analysis of an antimalarial drug target, PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of mycoplasma contamination in in vitro culture of Plasmodium falciparum without antibiotic treatment - a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iddo.org [iddo.org]
- 11. Efficient CRISPR/Cas9-mediated genome editing in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum [frontiersin.org]
- 13. Highly efficient CRISPR/Cas9 system in Plasmodium falciparum using Cas9-expressing parasites and a linear donor template - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ATP2, The essential P4-ATPase of malaria parasites, catalyzes lipid-stimulated ATP hydrolysis in complex with a Cdc50 β-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breakdown in membrane asymmetry regulation leads to monocyte recognition of P. falciparum-infected red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of drug resistance in vitro [bio-protocol.org]
- 18. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Overcoming Cipargamin resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to overcome cipargamin resistance, primarily through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a spiroindolone antimalarial that targets the Plasmodium falciparum P-type ATPase 4 (PfATP4).[1] PfATP4 is a sodium-proton pump on the parasite's plasma membrane responsible for maintaining low intracellular sodium ion concentrations. By inhibiting PfATP4, this compound disrupts sodium homeostasis, leading to a rapid influx of sodium ions, osmotic swelling, and ultimately, parasite death.[2] This novel mechanism of action makes it effective against parasite strains resistant to other antimalarial classes.
Q2: How does resistance to this compound develop?
Resistance to this compound is primarily associated with mutations in the pfatp4 gene. The most clinically relevant mutation identified to date is G358S.[2][3][4][5][6] This mutation, and others identified in laboratory studies, can reduce the binding affinity of this compound to PfATP4, thereby diminishing its inhibitory effect and allowing the parasite to survive at higher drug concentrations.[3][4][5][6] Monotherapy with this compound has been shown to lead to the selection of these resistant parasites and treatment recrudescence.[2]
Q3: Why is combination therapy essential for this compound?
Combination therapy is a critical strategy to combat the development of this compound resistance and enhance its therapeutic efficacy.[2] Utilizing a partner drug with a different mechanism of action can:
-
Reduce the probability of selecting for resistant parasites.
-
Achieve synergistic or additive killing of the parasites.
-
Potentially shorten the treatment duration.
-
Be effective against a broader range of parasite strains.
Clinical studies have indicated that while this compound monotherapy results in rapid parasite clearance, a combination partner is necessary to prevent the emergence of resistance and ensure a complete cure.[2][7]
Q4: What are potential combination partners for this compound?
Identifying a suitable combination partner for this compound is an active area of research. Potential partners are typically existing antimalarials with different mechanisms of action. Based on current clinical practice and development pipelines, logical candidates to investigate for synergy with this compound include:
-
Lumefantrine: A component of the widely used artemisinin-based combination therapy (ACT), artemether-lumefantrine.[7][8]
-
Pyronaridine: Another component of a WHO-recommended ACT (pyronaridine-artesunate), known to be effective against drug-resistant strains.[9][10]
The ideal partner would not share cross-resistance with this compound and would have a complementary pharmacokinetic and pharmacodynamic profile.
Troubleshooting Guides
Problem 1: Decreased in vitro susceptibility to this compound in parasite cultures.
Possible Cause 1: Emergence of resistant parasites.
-
Solution: Sequence the pfatp4 gene of the cultured parasites to check for known resistance-conferring mutations, such as G358S. An Allele-Specific PCR (AS-PCR) can also be developed for rapid screening.
Possible Cause 2: Issues with drug stock.
-
Solution: Verify the concentration and integrity of the this compound stock solution. Prepare a fresh stock and repeat the susceptibility assay.
Possible Cause 3: Assay variability.
-
Solution: Ensure consistency in parasite synchronization, inoculum density, and incubation conditions. Run a known sensitive and a known resistant parasite line as controls.
Problem 2: Inconsistent results in drug synergy assays.
Possible Cause 1: Incorrect concentration ratios.
-
Solution: Perform a checkerboard assay with a wide range of concentrations for both this compound and the partner drug to identify the optimal ratio for synergistic interaction.
Possible Cause 2: Suboptimal assay conditions.
-
Solution: Optimize the in vitro culture conditions, including hematocrit, media composition, and gas mixture, as these can influence drug efficacy.
Possible Cause 3: Antagonistic or additive interaction.
-
Solution: Not all drug combinations are synergistic. If isobologram analysis consistently shows additivity or antagonism, this particular combination may not be beneficial. It is crucial to test a range of potential partners.
Experimental Protocols & Data Presentation
In Vitro Drug Susceptibility Testing: SYBR Green I Assay
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of this compound and potential partner drugs.
Methodology:
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 for a sensitive strain, or a lab-generated resistant line) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of this compound and the partner drug in a 96-well plate.
-
Assay Initiation: Add synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) to the drug-containing wells. Include drug-free wells as controls.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining:
-
Prepare a lysis buffer containing Tris, EDTA, saponin, and Triton X-100.
-
Add SYBR Green I dye to the lysis buffer (e.g., 2X final concentration).
-
Freeze the assay plates at -80°C and thaw at room temperature to lyse the red blood cells.
-
Add the SYBR Green I-containing lysis buffer to each well.
-
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour and read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Calculate IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Table 1: Example In Vitro Susceptibility Data
| Parasite Line | Drug | IC50 (nM) | Resistance Index (RI) |
| 3D7 (Sensitive) | This compound | 1.5 ± 0.3 | 1.0 |
| G358S Mutant | This compound | 45.2 ± 5.1 | 30.1 |
| 3D7 (Sensitive) | Lumefantrine | 25.8 ± 4.2 | 1.0 |
| G358S Mutant | Lumefantrine | 27.1 ± 3.9 | 1.05 |
Resistance Index (RI) = IC50 of resistant line / IC50 of sensitive line.
Assessing Drug Synergy: Isobologram Analysis
Methodology:
-
Determine IC50s: First, determine the IC50 values for this compound and the partner drug individually as described above.
-
Fixed-Ratio Combinations: Prepare solutions of the two drugs in fixed ratios of their IC50s (e.g., 4:1, 3:2, 2:3, 1:4).
-
Susceptibility Assay: Perform the SYBR Green I assay with serial dilutions of these fixed-ratio combinations.
-
Calculate Fractional Inhibitory Concentrations (FICs):
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
Calculate the Sum of FICs (ΣFIC): ΣFIC = FIC of Drug A + FIC of Drug B.
-
Isobologram Construction: Plot the FICs of Drug A on the x-axis and the FICs of Drug B on the y-axis.
-
Synergy: ΣFIC < 0.5, the data points fall below the line of additivity.
-
Additivity: 0.5 ≤ ΣFIC ≤ 4.0, the data points fall on the line of additivity.
-
Antagonism: ΣFIC > 4.0, the data points fall above the line of additivity.
-
Table 2: Example Synergy Data for this compound and a Partner Drug
| This compound:Partner Ratio | ΣFIC | Interaction |
| 4:1 | 0.45 | Synergy |
| 3:2 | 0.41 | Synergy |
| 2:3 | 0.62 | Additivity |
| 1:4 | 0.75 | Additivity |
Visualizations
Caption: Mechanism of action of this compound and the development of resistance.
Caption: Experimental workflow for determining drug synergy using isobologram analysis.
References
- 1. This compound | Medicines for Malaria Venture [mmv.org]
- 2. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A G358S mutation in the Plasmodium falciparum Na+ pump PfATP4 confers clinically-relevant resistance to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. malariaworld.org [malariaworld.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cipargamin Dosage to Minimize Adverse Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Cipargamin dosage in experimental settings. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a spiroindolone antimalarial that targets the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[1][2][3] This protein is a P-type Na+ ATPase responsible for maintaining low sodium ion concentrations within the parasite.[1][3] By inhibiting PfATP4, this compound disrupts the parasite's intracellular sodium homeostasis, leading to a rapid influx of sodium ions, osmotic swelling, and ultimately, parasite death.[1][3]
Q2: What are the most commonly observed adverse effects of this compound in clinical trials?
A2: Clinical studies have reported several adverse effects associated with this compound administration. The most common are transient and mild to moderate in severity. These include gastrointestinal events (diarrhea, nausea, abdominal discomfort), genitourinary events (semen discoloration), and neurological symptoms (dizziness, headache).[4][5] Of greater potential concern are observations of transient, asymptomatic elevations in liver function tests (LFTs) and a potential for QTc interval prolongation.[5][6][7]
Q3: Is there a known dose-dependent relationship for this compound's adverse effects?
A3: Yes, a dose-dependent increase in the incidence of adverse events has been observed.[4] Higher doses of this compound are associated with a greater frequency of gastrointestinal and genitourinary side effects.[4][6] The relationship between dose and more significant concerns like hepatotoxicity and cardiotoxicity is a key area of ongoing research to establish a therapeutic window that maximizes efficacy while minimizing risk.
Q4: What is the therapeutic rationale for optimizing this compound dosage?
A4: The primary goal of dosage optimization is to identify a dosing regimen that achieves rapid parasite clearance while remaining below the threshold that induces significant adverse effects.[6] this compound has demonstrated very rapid parasite clearance, with a median parasite clearance time of approximately 8 hours at doses of 50 mg or higher in some studies.[8][9] Optimizing the dose is critical to harness this rapid efficacy while managing the safety profile, particularly concerning potential liver and cardiac effects.[7]
Troubleshooting Guides for In Vitro Experiments
SYBR Green I Antimalarial Drug Susceptibility Assay
Q5: I am observing high background fluorescence in my SYBR Green I assay with this compound. What could be the cause and how can I fix it?
A5: High background fluorescence in a SYBR Green I assay can be caused by several factors:
-
Contamination: Contamination with bacteria or yeast can contribute to background fluorescence as SYBR Green I binds to any double-stranded DNA. Ensure all reagents and cultures are sterile.
-
Leukocyte DNA: If using clinical isolates, residual white blood cells (WBCs) can be a significant source of background DNA. Consider purifying the infected red blood cells (iRBCs) to remove WBCs.
-
Reagent Issues: The SYBR Green I reagent itself can degrade if not stored properly (in the dark at -20°C). Use fresh, properly stored reagents.
-
Incorrect Blanking: Ensure that the blank wells (containing uninfected red blood cells) are properly subtracting background from the iRBC-containing wells.
Q6: My IC50 values for this compound are inconsistent between experiments. What are the potential sources of variability?
A6: Inconsistent IC50 values can arise from several experimental variables:
-
Parasite Synchronization: The developmental stage of the parasite can influence its susceptibility to antimalarial drugs. Ensure that parasite cultures are tightly synchronized to the ring stage before initiating the assay.
-
Inoculum Size: The initial parasitemia can affect the final fluorescence reading and, consequently, the calculated IC50. Standardize the starting parasitemia for all experiments.
-
Drug Dilution Errors: Inaccurate serial dilutions of this compound will directly impact the dose-response curve. Use calibrated pipettes and perform dilutions carefully.
-
Incubation Time: The duration of drug exposure can influence the outcome. A standard 72-hour incubation is common, but this should be kept consistent.
-
Plate Edge Effects: Evaporation from wells on the edge of the plate can concentrate the drug and affect parasite growth. To mitigate this, avoid using the outer wells or fill them with sterile media.
In Vitro Toxicity Assays
Q7: I am setting up an in vitro hepatotoxicity assay for this compound. What are the key considerations?
A7: When assessing the potential hepatotoxicity of this compound in vitro, consider the following:
-
Cell Model: The choice of liver cell model is critical. Primary human hepatocytes are considered the gold standard but can be difficult to obtain and maintain. Immortalized cell lines like HepG2 are more accessible but may have different metabolic capabilities.
-
Endpoint Measurement: Multiple endpoints should be assessed to get a comprehensive view of hepatotoxicity. Common assays include measuring cell viability (e.g., MTT or LDH release), reactive oxygen species (ROS) production, and specific markers of liver injury like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) leakage.
-
Metabolic Activation: this compound may be metabolized by the liver into more or less toxic compounds. Using metabolically competent cells is important to capture these effects.
-
Concentration and Time: Test a range of this compound concentrations over different time points to understand the dose- and time-dependency of any observed toxicity.
Q8: I am performing a hERG channel assay to evaluate the cardiotoxic potential of this compound and am encountering unstable recordings. What are some troubleshooting steps?
A8: Unstable recordings in patch-clamp experiments for hERG channel activity can be frustrating. Here are some common issues and solutions:
-
Poor Seal Formation: A high-resistance "gigaseal" between the pipette and the cell membrane is crucial for stable recordings. Ensure the pipette tip is clean and the cell membrane is healthy. If seals are consistently poor, try preparing fresh pipette solution or using a different batch of cells.
-
Cell Viability: Only use healthy, viable cells for patch-clamping. Cells that are stressed or dying will not provide reliable data.
-
Voltage-Clamp Protocol: The specific voltage protocol used can impact the stability and characteristics of the hERG current. Ensure you are using a validated protocol appropriate for the cell type and recording conditions.
-
Temperature Control: hERG channel kinetics are temperature-sensitive. Maintain a stable and physiologically relevant temperature throughout the experiment.
-
Vibration: Even minor vibrations can disrupt a patch-clamp recording. Use an anti-vibration table and minimize movement in the vicinity of the setup.
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials
| Dose Regimen | Population | Parasite Clearance Time (PCT) - Median | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 | Reference |
| ≥50 mg (single or multiple doses) | Adults with uncomplicated P. falciparum malaria in Sub-Saharan Africa | 8 hours | >65% | [8][9][10] |
| 30 mg/day for 3 days | Adults with P. falciparum or P. vivax malaria in Thailand | 12 hours | Not Reported | [8] |
| Artemether-lumefantrine (control) | Adults with uncomplicated P. falciparum malaria in Sub-Saharan Africa | 24 hours | Not Reported | [8][9][10] |
Table 2: Observed Adverse Events with Intravenous this compound in Healthy Adults
| Dose Group | Adverse Event | Severity |
| 120 mg Multiple Ascending Dose | Increased C-reactive protein | Grade 1 |
| 120 mg Multiple Ascending Dose | Increased alanine aminotransferase | Grade 1 |
| 120 mg Multiple Ascending Dose | Increased aspartate aminotransferase | Grade 1 |
| 120 mg Multiple Ascending Dose | Increased blood lactate dehydrogenase | Grade 1 |
All Grade 1 adverse events reported in this study resolved within 2 days.[11]
Experimental Protocols
SYBR Green I-Based Antimalarial Drug Susceptibility Assay
This protocol is adapted from standard laboratory procedures for assessing the in vitro efficacy of antimalarial compounds.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize the parasites to the ring stage using methods such as sorbitol lysis.
-
Drug Plate Preparation: Prepare serial dilutions of this compound in culture medium in a 96-well plate. Include a drug-free control (positive growth) and a control with uninfected erythrocytes (background).
-
Assay Initiation: Adjust the synchronized parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) and add to the drug-containing wells.
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the red blood cells. Thaw the plates and add a lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve.
In Vitro Hepatotoxicity Assessment using HepG2 Cells
This protocol provides a basic framework for screening compounds for potential liver toxicity.
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the HepG2 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Exposure: Prepare various concentrations of this compound in the culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known hepatotoxic compound).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).
-
Cytotoxicity Assay (MTT Assay):
-
Remove the compound-containing medium.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the concentration that causes a 50% reduction in cell viability (CC50).
Visualizations
Caption: this compound's mechanism of action targeting PfATP4.
Caption: Workflow for the SYBR Green I antimalarial assay.
Caption: A potential pathway for this compound-induced hepatotoxicity.
References
- 1. iddo.org [iddo.org]
- 2. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 7. Hemogenix, Inc. -- In Vitro Cardiotoxicity Testing [hemogenix.com]
- 8. Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Cipargamin in vitro assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cipargamin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antimalarial compound belonging to the spiroindolone class.[1] Its primary mechanism of action is the inhibition of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4).[2][3] PfATP4 functions as a sodium-proton pump, and its inhibition by this compound disrupts the parasite's sodium homeostasis, leading to an uncontrolled influx of sodium ions.[2][4][5] This ionic imbalance results in osmotic swelling of the parasite and ultimately leads to cell death.[2][5]
Q2: What are the typical in vitro assays used to evaluate this compound activity?
A2: The in vitro activity of this compound is commonly assessed using parasite proliferation assays. Standard methods include the SYBR Green I-based fluorescence assay, schizont maturation assays, and radioisotopic assays using [3H]-hypoxanthine incorporation.[6][7][8] These assays measure the inhibition of parasite growth over a 48- to 72-hour incubation period.
Q3: What are the expected IC50 values for this compound against Plasmodium falciparum?
A3: this compound exhibits potent activity against various strains of P. falciparum, with reported 50% inhibitory concentration (IC50) values typically in the low nanomolar range. However, values can vary depending on the parasite strain, assay conditions, and laboratory.
Troubleshooting Guide
Inconsistent IC50 Values
Q4: We are observing significant variability in our this compound IC50 values between experiments. What are the potential causes and solutions?
A4: Inconsistent IC50 values are a common issue in in vitro antimalarial drug testing. The table below outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Suggestions |
| Parasite Culture Health and Synchronization | - Ensure parasite cultures are healthy and in the exponential growth phase.[9] - Use tightly synchronized parasite cultures (e.g., ring-stage) to minimize stage-specific drug sensitivity variations.[10] - Regularly check for and treat any microbial contamination.[11] |
| Inaccurate Parasitemia and Hematocrit | - Accurately determine the initial parasitemia and hematocrit for each experiment. - Inconsistencies in the starting parasite and red blood cell numbers can lead to variable results. |
| Reagent Quality and Preparation | - Use high-quality reagents and ensure proper storage conditions.[11] - Prepare fresh drug dilutions for each experiment from a validated stock solution. - Verify the quality of serum or serum substitutes (e.g., Albumax), as different lots can impact parasite growth.[12][13] |
| Assay Conditions | - Maintain consistent incubation conditions (temperature, gas mixture, humidity).[14][15] - Ensure uniform mixing of reagents and cell suspensions in microplates to avoid gradients.[9] |
| Drug-Resistant Parasites | - If consistently high IC50 values are observed, consider the possibility of drug-resistant parasites.[3] Resistance to this compound is often associated with mutations in the pfatp4 gene.[2][3] |
High Background Signal in Fluorescence-Based Assays
Q5: Our SYBR Green I-based assay is showing high background fluorescence in the control wells. What could be causing this?
A5: High background in SYBR Green I assays can be attributed to several factors:
-
Contamination: Bacterial or yeast contamination can contribute to a high background signal. Regularly test your cultures for contamination.[11]
-
Leukocyte Contamination: Incomplete removal of leukocytes from the blood used for culture can lead to background fluorescence. Ensure thorough washing of red blood cells before use.
-
Incomplete Lysis: Inefficient lysis of red blood cells can result in a cloudy lysate that interferes with fluorescence readings. Optimize the lysis buffer concentration and incubation time.
Complete Loss of Parasite Viability
Q6: We are observing a complete loss of parasite viability, even in our untreated control wells. What should we investigate?
A6: A complete loss of parasite viability points to a fundamental issue with the culture conditions or assay setup.
-
Culture Medium: Ensure the culture medium is correctly prepared with all necessary supplements (e.g., serum/Albumax, hypoxanthine, HEPES) and has the correct pH.[12][13]
-
Gas Environment: Verify the gas mixture (typically 5% CO2, 5% O2, 90% N2) is correct and the incubator is functioning properly.[13][14] Some parasite strains may be adapted to different gas conditions.[13]
-
Red Blood Cell Quality: Use fresh red blood cells (less than 2 weeks old) from a suitable donor. Older or incompatible red blood cells can lyse easily and will not support parasite growth.[13]
-
Toxicity: Check for any toxic substances that may have been introduced into the culture, such as residual detergents on glassware or issues with the water quality.
Quantitative Data Summary
The following tables summarize published IC50 values for this compound against different parasite species and stages.
Table 1: In Vitro Activity of this compound Against Asexual Stages of Apicomplexan Parasites
| Parasite Species | Strain | IC50 (nM) | Reference |
| Plasmodium falciparum | Multiple drug-resistant strains | 0.5 - 1.4 | [3] |
| Plasmodium falciparum | Artemisinin-resistant isolates | 2.4 (± 0.7) | [8] |
| Babesia bovis | - | 20.2 (± 1.4) | [4][5] |
| Babesia gibsoni | - | 69.4 (± 2.2) | [4][5] |
Table 2: In Vitro Activity of this compound Against P. falciparum Gametocytes
| Gametocyte Stage | IC50 (nM) | Reference |
| Male Gametocytes | 115.6 (± 66.9) | [8][16] |
| Female Gametocytes | 104.9 (± 84.3) | [8][16] |
Experimental Protocols
Protocol: SYBR Green I-based Drug Susceptibility Assay
This protocol is adapted from standard methods for assessing antimalarial drug susceptibility.
1. Materials:
-
Synchronized P. falciparum ring-stage culture (1% parasitemia, 2% hematocrit)
-
Complete parasite culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% Albumax II, and 10 mg/L gentamicin)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
2. Methods:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.1 nM to 100 nM.
-
Add 100 µL of the drug dilutions to the respective wells of a 96-well plate. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours in a humidified, modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
3. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: this compound in vitro assay workflow.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pamafrica-consortium.org [pamafrica-consortium.org]
- 4. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 5. Efficacy and mechanism of action of this compound as an antibabesial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 11. platypustech.com [platypustech.com]
- 12. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Recrudescence in Clinical Trials of Cipargamin Monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cipargamin monotherapy in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel antimalarial compound belonging to the spiroindolone class.[1][2] Its primary mechanism of action is the inhibition of the Plasmodium falciparum ATPase4 (PfATP4), a sodium-ion pump located on the parasite's plasma membrane.[1][3] By blocking PfATP4, this compound disrupts the parasite's internal sodium homeostasis, leading to an uncontrolled influx of sodium ions, cellular swelling, and ultimately, parasite death.[3][4] This mode of action is distinct from that of artemisinin-based therapies.[3]
Q2: Why is recrudescence a significant concern with this compound monotherapy?
Recrudescence, the reappearance of parasites after initial clearance, is a major challenge in this compound monotherapy trials.[5][6] This is primarily due to the selection and proliferation of parasites with resistance-conferring mutations in the pfatp4 gene, the drug's target.[3][5] When administered alone, this compound exerts strong selective pressure, allowing even a small number of pre-existing or newly arising resistant parasites to survive and repopulate, leading to treatment failure.[5]
Q3: What specific mutation is associated with this compound resistance and recrudescence?
Clinical studies have identified a specific mutation, G358S (a glycine to serine substitution at position 358), in the pfatp4 gene as a key driver of this compound resistance.[5][7] This mutation has been frequently detected in parasites from patients who experience recrudescence following this compound monotherapy.[5][6] The G358S mutation appears to emerge during treatment, as it is generally not detected in baseline parasite samples.[5]
Q4: How does the parasite clearance time of this compound compare to other antimalarials?
This compound is characterized by its very rapid parasite clearance. In a Phase II clinical trial, single doses of 50 mg to 150 mg of this compound resulted in a median parasite clearance time (PCT) of approximately 8 hours.[5][6] This is significantly faster than the median PCT of 24 hours observed with artemether-lumefantrine.[5][6]
Troubleshooting Guide
Problem: A patient in our clinical trial shows initial parasite clearance after this compound monotherapy, but parasites reappear in their blood smear 2-3 weeks later.
This scenario is highly suggestive of recrudescence. Here is a stepwise guide to investigate and manage this issue:
Step 1: Differentiate Recrudescence from New Infection.
It is crucial to determine if the recurrent parasitemia is due to the original parasite strain (recrudescence) or a new infection, especially in malaria-endemic areas.[8]
-
Experimental Protocol: Utilize Polymerase Chain Reaction (PCR) genotyping of polymorphic parasite markers. The World Health Organization (WHO) recommends genotyping markers such as msp-1, msp-2, and polymorphic microsatellites.[9] By comparing the genetic profile of the parasites from the initial infection (Day 0) with those from the recurrent infection, you can distinguish between recrudescence (identical or highly similar profiles) and a new infection (different profiles).
Step 2: Investigate for Resistance Markers.
If recrudescence is confirmed, the next step is to assess for known resistance mutations.
-
Experimental Protocol: Sequence the pfatp4 gene from the parasite DNA of the recrudescent infection. Specifically, look for the G358S mutation.[5] This can be done using standard Sanger sequencing or more sensitive methods like amplicon deep sequencing.
Step 3: In Vitro Susceptibility Testing.
To confirm the phenotypic resistance of the recrudescent parasites, perform in vitro drug susceptibility assays.
-
Experimental Protocol: Culture the recrudescent parasites and determine their half-maximal inhibitory concentration (IC50) for this compound. Compare this to the IC50 of a known drug-sensitive reference strain (e.g., 3D7). A significant increase in the IC50 for the recrudescent parasites would confirm phenotypic resistance.
Data Presentation
Table 1: Efficacy of this compound Monotherapy in a Phase II Clinical Trial
| Dose Group | Parasite Clearance Time (PCT), Median (hours) | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 14 (%) | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 (%) |
| This compound (≥50 mg single or multiple doses) | 8 | >75 | >65 |
| Artemether-lumefantrine | 24 | - | - |
Data sourced from a Phase II, multicenter, randomized, open-label, dose-escalation trial in sub-Saharan Africa in adults with uncomplicated Plasmodium falciparum malaria.[5][6][7]
Table 2: Frequency of pfatp4 G358S Mutation in Treatment Failures
| Patient Population | Frequency of G358S Mutation |
| Patients with treatment failure (recrudescence) | 65% |
Data from the same Phase II trial.[5][7]
Experimental Protocols
Protocol 1: PCR Genotyping to Distinguish Recrudescence from New Infection
-
DNA Extraction: Extract parasite genomic DNA from patient blood samples collected on Day 0 (before treatment) and on the day of recurrent parasitemia. Use a commercial DNA extraction kit for optimal yield and purity.
-
Nested PCR Amplification: Perform nested PCR amplification of the polymorphic regions of msp-1 (block 2) and msp-2 (block 3). Use allele-specific primers for the different allelic families of each marker.
-
Microsatellite Analysis (Optional but Recommended): Amplify highly polymorphic microsatellite markers.
-
Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel.
-
Analysis: Compare the fragment sizes of the PCR products from the Day 0 and recurrent infection samples.
-
Recrudescence: The allele patterns for all markers are identical between the two samples.
-
New Infection: The allele patterns differ for at least one marker.
-
Protocol 2: Sequencing of the pfatp4 Gene for Resistance Mutation Detection
-
DNA Extraction: Extract parasite genomic DNA as described in Protocol 1.
-
PCR Amplification: Amplify the region of the pfatp4 gene known to harbor resistance mutations (including the codon for amino acid 358).
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the obtained sequence with the reference pfatp4 sequence from a drug-sensitive strain to identify any nucleotide changes, specifically looking for the mutation leading to the G358S substitution.
Visualizations
Caption: Mechanism of action of this compound and the development of resistance leading to recrudescence.
Caption: Experimental workflow for investigating suspected recrudescence in a this compound clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 5. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical manifestations of new versus recrudescent malaria infections following anti-malarial drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
Validation & Comparative
A Head-to-Head Showdown: Cipargamin vs. Artemisinin-Based Combination Therapies in the Fight Against Malaria
A new frontrunner has emerged in the ongoing battle against malaria. Cipargamin, a novel spiroindolone compound, is showing remarkable efficacy in clinical trials, challenging the current gold standard of artemisinin-based combination therapies (ACTs). This guide provides a comprehensive comparison of the efficacy of this compound and ACTs, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, with its unique mechanism of action, demonstrates a significantly faster parasite clearance time compared to one of the most common ACTs, artemether-lumefantrine. This rapid action, coupled with its effectiveness against artemisinin-resistant strains, positions this compound as a promising future tool in the global effort to eradicate malaria.
Clinical Efficacy: A New Speed Record in Parasite Clearance
A key indicator of an antimalarial drug's effectiveness is the parasite clearance time (PCT), the time it takes to clear malaria parasites from a patient's bloodstream. In a randomized, open-label, dose-escalation Phase II clinical trial conducted in sub-Saharan Africa, this compound demonstrated a median PCT of approximately 8 hours at single doses of 50 mg and above.[1][2][3] This is a stark contrast to the 24-hour median PCT observed for the widely used ACT, artemether-lumefantrine, in the same study.[1][2][3]
Another critical measure of success is the Adequate Clinical and Parasitological Response (ACPR), which indicates the proportion of patients who are cured without the parasite reappearing. For this compound, the PCR-corrected ACPR at day 28 was over 65% for single doses of 50 mg to 150 mg.[2][3] While this is a promising result for a monotherapy, it's important to note that a treatment-emerging mutation in the Pfatp4 gene (G358S) was detected in 65% of treatment failures, highlighting the need for a combination partner to mitigate the risk of resistance.[1][2][3]
In a large head-to-head comparison of four different ACTs in African children, amodiaquine-artesunate (ASAQ), dihydroartemisinin-piperaquine (DHAPQ), and artemether-lumefantrine (AL) all showed excellent PCR-adjusted efficacy at day 28, with rates of 96.8%, 97.6%, and 95.5% respectively.[4][5][6] This underscores the high efficacy of current first-line treatments when used appropriately.
| Drug/Combination | Median Parasite Clearance Time (PCT) | PCR-Corrected Adequate Clinical and Parasitological Response (ACPR) at Day 28 | Key Findings from Clinical Trials |
| This compound (50-150 mg single dose) | ~8 hours[1][2][3] | >65%[2][3] | Significantly faster parasite clearance than artemether-lumefantrine. Treatment-emerging resistance mutation observed in monotherapy.[1][2][3] |
| Artemether-Lumefantrine (AL) | 24 hours[1][2][3] | 95.5%[4][5][6] | A widely used and effective ACT. |
| Amodiaquine-Artesunate (ASAQ) | Not directly compared with this compound | 96.8%[4][5][6] | High efficacy in regions without significant amodiaquine resistance. |
| Dihydroartemisinin-Piperaquine (DHAPQ) | Not directly compared with this compound | 97.6%[4][5][6] | Excellent efficacy and a lower risk of recurrent infections compared to AL and ASAQ.[4][5][6] |
In Vitro Efficacy: Potency Against Drug-Resistant Parasites
In the laboratory, the half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. This compound has demonstrated potent activity against various laboratory strains of Plasmodium falciparum, including those resistant to current antimalarial drugs. For instance, against the artemisinin-resistant Cam3.II K13 C580Y strain, this compound showed a mean IC50 of 1.1 nM.
The partner drugs used in ACTs also exhibit a range of in vitro activities. Lumefantrine, the partner drug in Coartem®, has shown IC50 values of 24 ± 14 nM against the multidrug-resistant V1S strain and 96 ± 12 nM against the drug-sensitive 3D7 strain.[7] Amodiaquine's active metabolite, desethylamodiaquine, has a median IC50 of 174.5 nM against clinical isolates from Cambodia.
| Drug | P. falciparum Strain | Mean IC50 (nM) |
| This compound | Cam3.II K13 C580Y (Artemisinin-resistant) | 1.1 |
| This compound | Cam3.II K13 wild-type | 1.0 |
| Lumefantrine | V1S (Multidrug-resistant) | 24 ± 14[7] |
| Lumefantrine | 3D7 (Drug-sensitive) | 96 ± 12[7] |
| Desethylamodiaquine | Cambodian clinical isolates | 174.5 |
| Dihydroartemisinin | Dd2 | 7.6 ± 1.5[8] |
| Dihydroartemisinin | 3D7 | 3.2 ± 0.6[8] |
Mechanisms of Action: A Tale of Two Strategies
The distinct mechanisms of action of this compound and artemisinins are crucial to understanding their efficacy and potential for combination therapy.
This compound: Disrupting the Parasite's Ion Balance
This compound targets a unique protein in the malaria parasite called the Plasmodium falciparum ATPase 4 (PfATP4).[1] This protein acts as a sodium pump, maintaining the correct ion balance within the parasite. By inhibiting PfATP4, this compound causes a rapid influx of sodium ions, leading to osmotic swelling and ultimately, the death of the parasite.
Caption: this compound inhibits the PfATP4 sodium pump, leading to parasite death.
Artemisinin-Based Combination Therapies: A Free Radical Assault
Artemisinin and its derivatives work through a completely different mechanism. Once inside the parasite's food vacuole, the endoperoxide bridge of the artemisinin molecule is activated by heme iron, a byproduct of hemoglobin digestion. This activation generates a cascade of highly reactive free radicals that damage parasite proteins and other essential molecules, leading to its death. The partner drug in an ACT has a different, often slower, mechanism of action and a longer half-life, which helps to clear the remaining parasites and prevent the development of resistance.
References
- 1. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial | PLOS Medicine [journals.plos.org]
- 5. research.itg.be [research.itg.be]
- 6. A head-to-head comparison of four artemisinin-based combinations for treating uncomplicated malaria in African children: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of in vitro resistance to dihydroartemisinin in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cipargamin's Cross-Resistance Profile
For researchers, scientists, and drug development professionals at the forefront of antimalarial drug discovery, understanding the cross-resistance profiles of novel compounds is paramount. This guide provides an objective comparison of Cipargamin (KAE609), a promising spiroindolone antimalarial, with other existing drugs, supported by available experimental data. We delve into its efficacy against drug-resistant Plasmodium falciparum strains, detail the experimental methodologies used in these assessments, and visualize key pathways and workflows to facilitate a deeper understanding of its mechanism and resistance landscape.
This compound's unique mode of action, targeting the P. falciparum cation-transporting ATPase PfATP4, sets it apart from many current antimalarials. This distinction is the basis for its limited cross-resistance with existing drug classes, a critical attribute in the face of widespread parasite resistance.
Quantitative Analysis of In Vitro Susceptibility
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and comparator antimalarial drugs against various drug-sensitive and drug-resistant P. falciparum strains. The data highlights this compound's potent activity against parasites resistant to current frontline treatments.
Table 1: Comparative IC50 Values of this compound and Artesunate against Artemisinin-Resistant P. falciparum Isolates [1]
| Parasite Isolate | K13 Mutation | This compound IC50 (nM) (Mean ± SD) | Artesunate IC50 (nM) (Mean ± SD) |
| NF54 (Wild Type) | - | 2.9 ± 0.2 | 0.9 ± 0.2 |
| Artemisinin-resistant isolates (pooled) | C580Y, G449A, R539T | 2.4 ± 0.7 | 1.4 ± 0.7 |
| ANL9G | R539T | 1.5 ± 0.1 | 2.2 ± 0.8 |
| APS2G | R539T | 1.9 ± 0.3 | 1.2 ± 0.3 |
| APS9G | C580Y | 2.9 ± 0.3 | 1.9 ± 0.5 |
| APL5G | C580Y | 2.3 ± 0.5 | 1.3 ± 0.2 |
| APL9G | C580Y | 2.7 ± 0.5 | 0.8 ± 0.2 |
| ARN2G | G449A | 3.2 ± 0.2 | 0.9 ± 0.3 |
Table 2: In Vitro Activity of this compound against Various Drug-Resistant P. falciparum Strains
| Drug Resistance Profile | This compound IC50 Range (nM) | Reference |
| Multidrug-resistant strains | 0.5 - 1.4 | [2] |
| Artemisinin-resistant (Kelch13 mutations) | Parasite clearance unaffected in clinical studies | [3] |
| Chloroquine-resistant | No evidence of diminished potency | [2] |
| Mefloquine-resistant | No evidence of diminished potency | [2] |
Understanding the Mechanism: The PfATP4 Pathway
This compound's primary target is the PfATP4 protein, a P-type ATPase responsible for maintaining low intracellular sodium ion concentrations in the parasite. Inhibition of PfATP4 disrupts this crucial ion homeostasis, leading to a cascade of events culminating in parasite death.
Caption: this compound inhibits the PfATP4 sodium pump, disrupting ion homeostasis and leading to parasite death.
Experimental Protocols
The following methodologies are standard for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs and for generating drug-resistant parasite lines for cross-resistance studies.
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is a widely used method to determine the IC50 values of antimalarial compounds.[2][3][4]
-
Plasmodium falciparum Culture: Asexual stages of P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax. Parasite synchronization to the ring stage is typically performed using sorbitol treatment.
-
Drug Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into 96-well microtiter plates.
-
Assay Procedure: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% and added to the drug-coated plates. The plates are incubated for 72 hours under the same conditions as the parasite culture.
-
Growth Inhibition Measurement: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of viable parasites. Fluorescence is measured using a microplate reader.
-
Data Analysis: The fluorescence intensity data is normalized to drug-free controls, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Generation of Drug-Resistant P. falciparum Lines In Vitro
The generation of drug-resistant parasite lines is a crucial step in understanding resistance mechanisms and conducting cross-resistance studies.[5][6]
-
Continuous Drug Pressure: A culture of a drug-sensitive P. falciparum strain is exposed to a low concentration of the selective drug (typically at or slightly above the IC50).
-
Stepwise Increase in Drug Concentration: As the parasites adapt and resume growth, the drug concentration is gradually increased in a stepwise manner. The culture is closely monitored for parasite recrudescence.
-
Clonal Selection: Once parasites are able to grow at a significantly higher drug concentration than the parent strain, clonal lines are isolated by limiting dilution.
-
Phenotypic and Genotypic Characterization: The selected resistant clones are then characterized phenotypically to confirm their level of resistance (IC50 determination) and genotypically by sequencing candidate resistance genes (e.g., pfcrt, pfmdr1, pfdhfr, pfdhps, cytb, and in the case of this compound, pfatp4) to identify mutations associated with resistance.
Experimental Workflow for Cross-Resistance Studies
The following diagram illustrates a typical workflow for assessing the cross-resistance profile of a novel antimalarial compound.
Caption: A streamlined workflow for determining the cross-resistance profile of a new antimalarial drug.
Conclusion
The available data strongly indicate that this compound possesses a favorable cross-resistance profile, maintaining high potency against P. falciparum strains resistant to artemisinin and other established antimalarials. Its novel mechanism of action targeting PfATP4 is a key factor in circumventing existing resistance pathways. While direct comparative data against a comprehensive panel of resistant strains for all drug classes is still emerging, the current body of evidence supports the continued development of this compound as a vital tool in the global effort to combat malaria, particularly in regions with high levels of multidrug resistance. Further head-to-head in vitro studies will be instrumental in fully elucidating its spectrum of activity and informing its optimal deployment in future combination therapies.
References
- 1. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Estimation of Plasmodium falciparum drug susceptibility by the SYBR® Green assay | Infectious Diseases Data Observatory [iddo.org]
- 4. iddo.org [iddo.org]
- 5. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Novel Antimalarial Candidates: Cipargamin, Ganaplacide, and M5717
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria is marked by the urgent need for novel antimalarials to address the growing threat of drug resistance. This guide provides a detailed, data-driven comparison of three promising next-generation antimalarial candidates: Cipargamin (KAE609), Ganaplacide (KAF156), and M5717. This objective analysis is intended to inform the research and drug development community on the current landscape of late-stage antimalarial candidates.
At a Glance: Key Performance Indicators
| Feature | This compound (KAE609) | Ganaplacide (KAF156) | M5717 |
| Drug Class | Spiroindolone | Imidazolopiperazine | Imidazopyridine |
| Mechanism of Action | Inhibition of the Plasmodium falciparum Na+ ATPase (PfATP4)[1] | Inhibition of protein trafficking[2] (precise target not fully elucidated) | Inhibition of Plasmodium eukaryotic translation elongation factor 2 (eEF2)[3][4] |
| Development Stage | Phase 3 | Phase 3 | Phase 2a |
| Primary Indication | Treatment of uncomplicated P. falciparum malaria | Treatment of uncomplicated P. falciparum malaria | Treatment of uncomplicated P. falciparum malaria |
Efficacy: In Vitro and Clinical Data
A direct comparison of the efficacy of these novel antimalarials reveals distinct potencies against various stages of the Plasmodium falciparum parasite.
In Vitro Activity
The following table summarizes the 50% inhibitory concentrations (IC50) against asexual and sexual stages of P. falciparum.
| In Vitro Parameter | This compound | Ganaplacide | M5717 |
| Asexual Stage IC50 (nM) | 0.5 - 2.4[1][5] | 5.6[1] | ~0.3 (EC50) |
| Male Gametocyte IC50 (nM) | 115.6[1] | 6.9[1] | Not available |
| Female Gametocyte IC50 (nM) | 104.9[1] | 47.5[1] | Not available |
Clinical Efficacy
Clinical trials provide crucial insights into the in vivo performance of these candidates. The primary endpoint for uncomplicated malaria trials is typically the Polymerase Chain Reaction (PCR)-corrected adequate clinical and parasitological response (ACPR) at a specific follow-up day (e.g., Day 29).
| Clinical Efficacy (Uncomplicated P. falciparum Malaria) | This compound (Phase 2) | Ganaplacide + Lumefantrine (Phase 2b) | M5717 (Phase 1b Volunteer Infection Study) |
| PCR-Corrected ACPR (Day 29) | >65% (single doses ≥50 mg) | 95% (in children with 3-day regimen)[6] | Not a primary endpoint in this study design. |
| Recrudescence Rate | Treatment-emerging mutations detected in 65% of treatment failures. | Not specified in detail. | 50% with 150 mg dose; 25% with 400 mg dose.[3] |
| Parasite Clearance Time | Median 8 hours (for doses ≥50 mg) | Similar to artemether-lumefantrine.[6] | Biphasic clearance observed.[3] |
Safety and Tolerability Profile
The safety and tolerability of a new antimalarial are as critical as its efficacy. The following table outlines the most frequently reported adverse events in clinical studies.
| Common Adverse Events | This compound | Ganaplacide | M5717 |
| Gastrointestinal | Diarrhea, nausea, abdominal discomfort (mild to moderate)[7] | Headache was a common adverse event.[7] | Transient oral hypoesthesia (at higher doses)[3] |
| Neurological | Dizziness, headache (mild to moderate)[7] | Not specified as a primary concern. | Blurred vision (at higher doses)[3] |
| Genitourinary | Semen discoloration (mild to moderate)[7] | Not reported as a common event. | Not reported as a common event. |
| Hepatic | No significant difference in liver enzyme elevations compared to control. | No major safety concerns reported. | No major safety concerns reported at therapeutic doses. |
Pharmacokinetic Properties
The pharmacokinetic profiles of these candidates inform dosing strategies and potential for combination therapies.
| Pharmacokinetic Parameter | This compound | Ganaplacide | M5717 |
| Half-life (t1/2) | ~26 hours (oral)[8]; 21.9 - 38.9 hours (IV)[9][10] | Long half-life, supporting simplified dosing.[11] | 146 - 193 hours (at doses ≥200 mg)[3] |
| Time to Maximum Concentration (Tmax) | 2 hours (oral)[8] | Not specified. | 1 - 7 hours[3] |
| Clearance | Low (2.43 - 4.33 L/h, IV)[9][10] | Not specified. | Not specified. |
| Volume of Distribution (Vd) | Moderate (92.9 - 154 L, IV)[9][10] | Not specified. | Not specified. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety, pharmacokinetics, and antimalarial activity of the novel plasmodium eukaryotic translation elongation factor 2 inhibitor M5717: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 5. iddo.org [iddo.org]
- 6. novartis.com [novartis.com]
- 7. Ganaplacide (KAF156) plus lumefantrine solid dispersion formulation combination for uncomplicated Plasmodium falciparum malaria: an open-label, multicentre, parallel-group, randomised, controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase IIa Proof of Concept Study of M5717-Pyronaridine in Adults and Adolescents With Acute Uncomplicated Plasmodium Falciparum Malaria (CAPTURE 1) | Clinical Research Trial Listing [centerwatch.com]
- 10. Phase IIa Proof of Concept Study of M5717-Pyronaridine in Adults and Adolescents With Acute Uncomplicated Plasmodium Falciparum Malaria (CAPTURE 1) [ctv.veeva.com]
- 11. The early preclinical and clinical development of ganaplacide (KAF156), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating PfATP4 as the Primary Target of Cipargamin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the Plasmodium falciparum P-type ATPase 4 (PfATP4) as the primary molecular target of the novel antimalarial compound, Cipargamin (also known as KAE609). The evidence presented herein is collated from peer-reviewed studies and offers a robust foundation for understanding the mechanism of action of this promising clinical candidate.
Executive Summary
Data Presentation: this compound's Potency and the Impact of PfATP4 Mutations
The following tables summarize the quantitative data from key studies, illustrating the direct inhibitory effect of this compound on PfATP4 and the correlation between PfATP4 mutations and reduced drug susceptibility.
Table 1: In Vitro Potency of this compound against P. falciparum
| Parasite Strain | Key PfATP4 Mutation(s) | This compound IC50 (nM) - Parasite Growth | This compound IC50 (nM) - PfATP4-associated ATPase Activity | Fold Increase in IC50 (Growth) | Fold Increase in IC50 (ATPase Activity) | Reference |
| Dd2 (Parental) | Wild-Type | 0.5 - 1.4 | 12.3 ± 3.3 | - | - | [1][6] |
| Dd2-PfATP4T418N | T418N | Not specified | 21.1 ± 3.3 | 5-16 | 1.7 | [6] |
| Dd2-PfATP4T418N,P990R | T418N, P990R | Not specified | 28.1 ± 3.9 | Not specified | 2.3 | [6] |
| Various Clinical Isolates | G358S | Micromolar concentrations | Decreased sensitivity | High | Not specified | [7][8] |
| Dd2 (Resistant) | G358S | >1000 | Not specified | >4000 | Not specified | [9] |
Table 2: Comparative Activity of this compound Against Different Stages of P. falciparum
| Parasite Stage | Assay | This compound IC50 (nM) | Reference |
| Asexual Blood Stages | Whole-cell proliferation | 0.5 - 1.4 | [1] |
| Male Gametocytes | Gamete formation | 115.6 | [10] |
| Female Gametocytes | Gamete formation | 104.9 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to investigate the interaction between this compound and PfATP4.
In Vitro Parasite Growth Inhibition Assay
This assay is fundamental to determining the potency of antimalarial compounds.
-
Parasite Culture : P. falciparum strains are cultured in human erythrocytes in a specialized medium under controlled atmospheric conditions.
-
Drug Dilution : this compound is serially diluted to create a range of concentrations.
-
Incubation : Synchronized ring-stage parasites are incubated with the different drug concentrations for a full life cycle (typically 48-72 hours).
-
Growth Measurement : Parasite growth is quantified using methods such as SYBR Green I-based fluorescence to measure DNA content, microscopy to count parasitemia, or colorimetric assays like the pLDH assay.
-
Data Analysis : The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Membrane ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of PfATP4 in isolated parasite membranes.
-
Membrane Preparation : P. falciparum parasites are harvested, lysed, and the membranes are isolated through centrifugation.
-
Assay Conditions : The membrane preparation is incubated in a reaction buffer containing ATP, Mg2+, and varying concentrations of Na+. The assay is performed at a physiological pH (around 7.2).[6][11]
-
This compound Inhibition : The assay is run in the presence of a range of this compound concentrations to determine its inhibitory effect on ATPase activity.
-
Phosphate Detection : The ATPase activity is measured by quantifying the amount of inorganic phosphate released from ATP hydrolysis, often using a colorimetric method like the malachite green assay.
-
Data Analysis : The IC50 value for the inhibition of Na+-dependent ATPase activity is determined from the dose-response curve. The PfATP4-associated activity is calculated by subtracting the ATPase activity in the absence of Na+ or in the presence of a high concentration of a specific inhibitor like this compound.[12]
Selection and Analysis of Resistant Parasites
This method is used to identify the genetic basis of resistance to a drug.
-
Drug Pressure : Wild-type parasites are continuously cultured in the presence of sublethal concentrations of this compound.
-
Selection of Resistant Clones : Parasites that survive and replicate under drug pressure are cloned by limiting dilution.
-
Genomic Analysis : The genomes of the resistant clones are sequenced and compared to the parental wild-type strain to identify mutations. Whole-genome sequencing is often employed to pinpoint the specific genetic changes.[1]
-
Confirmation of Resistance : The identified mutations, particularly in the pfatp4 gene, are confirmed to confer resistance by introducing them into a sensitive parasite line and re-evaluating the IC50.
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for target validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for validating PfATP4 as the target of this compound.
Comparison with Alternatives and Off-Target Effects
While the evidence strongly supports PfATP4 as the primary target of this compound, it is important to consider alternative hypotheses and potential off-target effects.
-
PfATP4 as a Multidrug Resistance Gene vs. Primary Target : Some reports have questioned whether PfATP4 is the direct target or a hub for multidrug resistance.[13] However, the direct inhibition of PfATP4's enzymatic activity by this compound, and the correlation of resistance mutations with reduced inhibitor binding, strongly favor the direct target hypothesis.[6][12][14]
-
Off-Target Effects : An in silico study suggested that this compound might bind to the human adenosine A3 receptor (hADORA3).[15] This computational prediction requires experimental validation to determine its clinical relevance. To date, the primary mechanism of antimalarial action and observed resistance patterns are overwhelmingly linked to PfATP4.
Conclusion
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and mechanism of action of this compound as an antibabesial drug candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 5. Efficacy and mechanism of action of this compound as an antibabesial drug candidate | eLife [elifesciences.org]
- 6. Biochemical characterization and chemical inhibition of PfATP4-associated Na+-ATPase activity in Plasmodium falciparum membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanism of actions of this compound as an antibabesial drug candidate [elifesciences.org]
- 10. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 15. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Cipargamin vs. Artesunate: A Comparative Analysis of Parasite Clearance Rates in Malaria Treatment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimalarial drug development, the speed at which a compound clears parasites from the bloodstream is a critical indicator of its efficacy. This guide provides a comparative analysis of the parasite clearance rates of Cipargamin (KAE609), a novel spiroindolone, and artesunate, a cornerstone of artemisinin-based combination therapies (ACTs). This analysis is based on available clinical trial data and mechanistic studies.
Executive Summary
This compound has demonstrated a significantly faster parasite clearance time compared to an artemisinin-based combination therapy in a head-to-head clinical trial. At doses of 50 mg and above, this compound achieved a median parasite clearance time of approximately 8 hours, a threefold reduction compared to the 24 hours observed with artemether-lumefantrine[1][2][3]. This rapid action is attributed to its unique mechanism of action, targeting the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4)[4][5][6]. Artesunate, a derivative of artemisinin, acts via the generation of reactive oxygen species, leading to widespread damage within the parasite[7][8][9]. While highly effective, the emergence of artemisinin resistance underscores the need for novel, fast-acting antimalarials like this compound[10].
Quantitative Data on Parasite Clearance
The following table summarizes key parasite clearance parameters for this compound and an artesunate-containing therapy from a Phase II clinical trial (NCT03334747) in adults with uncomplicated P. falciparum malaria, alongside data for artesunate from other studies.
| Parameter | This compound (≥50 mg single dose) | Artemether-Lumefantrine | Artesunate (various regimens) |
| Median Parasite Clearance Time (PCT) | ~8 hours[1][2][3] | 24 hours[1][2][3] | 48 - 78 hours (in artemisinin-resistant areas)[11] |
| Parasite Reduction Ratio at 24h (PRR24) | ~1000 (at 50 mg single dose)[1] | Not explicitly reported in direct comparison | Not directly comparable from the same study |
| Parasite Clearance Half-life | Not explicitly reported in direct comparison | Not explicitly reported in direct comparison | 3.42 - 6.03 hours (in areas with varying artemisinin sensitivity)[11][12] |
Note: The comparator for this compound in the pivotal Phase II study was artemether-lumefantrine, a standard-of-care ACT. Data for artesunate monotherapy is provided from separate studies for a broader comparative context. Direct head-to-head data for all parameters between this compound and artesunate monotherapy from a single trial is not available.
Experimental Protocols
Measurement of Parasite Clearance
The primary method for evaluating parasite clearance in clinical trials involves the microscopic examination of Giemsa-stained thick blood smears to determine parasitemia. The Worldwide Antimalarial Resistance Network (WWARN) has standardized the methodology for estimating the parasite clearance rate through its Parasite Clearance Estimator (PCE) tool[13][14].
Key Methodological Steps:
-
Blood Sampling: Frequent blood samples are collected from patients, optimally at 0, 6, 12, 24, 36, and 48 hours after treatment initiation, and then daily until two consecutive smears are negative[13][14].
-
Parasite Counting: The number of asexual parasites per microliter of blood is determined by microscopy.
-
Data Analysis: The natural logarithm of the parasite count is plotted against time. The parasite clearance rate is calculated from the linear portion of this curve[15][16].
-
Metric Calculation:
-
Parasite Clearance Time (PCT): The time from the first dose until the first of two consecutive blood smears is negative for asexual parasites[17].
-
Parasite Reduction Ratio (PRR): The proportional reduction in parasitemia over a specific time interval (e.g., 24 or 48 hours).
-
Parasite Clearance Half-life: The time required for the parasite density to decrease by 50%, calculated from the slope of the log-linear clearance curve[10][11].
-
Mechanism of Action Signaling Pathways
This compound: Disruption of Sodium Homeostasis
This compound exerts its rapid parasiticidal effect by inhibiting PfATP4, a P-type ATPase that functions as a sodium-proton pump on the parasite's plasma membrane. This inhibition leads to a cascade of events culminating in parasite death.
Caption: this compound's mechanism of action targeting PfATP4.
Artesunate: Induction of Oxidative Stress
Artesunate is a prodrug that is rapidly converted to its active metabolite, dihydroartemisinin (DHA). The endoperoxide bridge in DHA is activated by heme, a byproduct of hemoglobin digestion by the parasite, leading to the generation of reactive oxygen species (ROS).
Caption: Artesunate's mechanism of action via oxidative stress.
Experimental Workflow for Parasite Clearance Rate Determination
The following diagram illustrates the standardized workflow for determining parasite clearance rates in a clinical trial setting.
References
- 1. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pamafrica-consortium.org [pamafrica-consortium.org]
- 5. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Artesunate? [synapse.patsnap.com]
- 8. Artesunate - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in the Therapeutic Efficacy of Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of High-Dose or Split-Dose Artesunate on Parasite Clearance in Artemisinin-Resistant Falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Parasite Clearance Estimator (PCE) | Infectious Diseases Data Observatory [iddo.org]
- 14. Malaria parasite clearance from patients following artemisinin-based combination therapy in Côte d’Ivoire - PMC [pmc.ncbi.nlm.nih.gov]
- 15. afox.ox.ac.uk [afox.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Evaluating the Synergistic and Antagonistic Effects of Cipargamin with Existing Antimalarial Drugs
For Immediate Release to the Scientific Community
Cipargamin (KAE609), a novel spiroindolone antimalarial, is a promising new agent in the global fight against malaria. Developed by Novartis, it possesses a unique mechanism of action, inhibiting the Plasmodium falciparum P-type Na+ ATPase (PfATP4), which disrupts sodium homeostasis within the parasite, leading to rapid cell death.[1] This distinct mode of action makes it a prime candidate for combination therapies, a crucial strategy to enhance efficacy and mitigate the development of drug resistance. This guide provides a comparative overview of this compound's performance and its potential for synergistic or antagonistic interactions with existing antimalarial drugs, supported by available experimental data.
Efficacy of this compound Monotherapy
Clinical studies have demonstrated that this compound is a potent and rapidly acting antimalarial. In a Phase II trial, single doses of 50 mg to 150 mg resulted in a median parasite clearance time (PCT) of approximately 8 hours, significantly faster than the 24 hours observed with the standard artemether-lumefantrine combination.[2][3] However, these monotherapy trials also highlighted the necessity of a combination partner to prevent recrudescence and the selection of resistant parasites.[2][3]
Investigated Combination Therapies
The development of this compound is focused on its use within a fixed-dose combination therapy. While extensive preclinical data on synergistic interactions with a wide range of antimalarials is not yet publicly available in peer-reviewed literature, clinical development is actively exploring suitable partners.
This compound and Piperaquine
A clinical study in healthy volunteers investigated the drug-drug interaction between this compound and piperaquine, a long-acting antimalarial. The study primarily focused on safety and pharmacokinetics, concluding that the co-administration of this compound and piperaquine had no clinically relevant effect on the exposure of either agent.[4] While this study did not assess the synergistic or antagonistic effects on the malaria parasite, it provides a foundation for the potential use of this combination.
| Drug Combination | Study Type | Key Findings | Reference |
| This compound + Piperaquine | Phase I Clinical Trial (Healthy Volunteers) | No significant pharmacokinetic interaction. Co-administration was well-tolerated. | [4] |
Potential for Combination with Other Antimalarials
While specific preclinical synergy data is limited in the public domain, the unique mechanism of action of this compound suggests a low probability of cross-resistance with existing antimalarial classes. This makes drugs like artemether and lumefantrine , components of the current first-line treatment Coartem, logical candidates for combination therapy. Ongoing and planned clinical trials are expected to shed more light on the efficacy and safety of such combinations. A Phase II clinical trial for severe malaria is using Coartem as a comparator and rescue medication, indicating the clinical relevance of understanding this interaction.[5]
Experimental Protocols for Evaluating Drug Interactions
The assessment of synergistic, additive, or antagonistic effects of drug combinations is typically performed in preclinical in vitro studies using standardized assays. The following are key experimental protocols relevant to the evaluation of this compound combinations.
In Vitro Susceptibility Testing
-
SYBR Green I-based Fluorescence Assay: This is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial drugs against P. falciparum. It relies on the fluorescence of the SYBR Green I dye, which binds to the DNA of the parasites. A reduction in fluorescence indicates inhibition of parasite growth.
-
[3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids. A decrease in radioactivity indicates a reduction in parasite proliferation.
In Vitro Drug Combination Assays
-
Checkerboard Assay: This method involves a two-dimensional titration of two drugs in a microplate. The effect of each drug alone and in combination is measured, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index. The FIC index is used to classify the interaction as synergistic (FIC ≤ 0.5), additive (0.5 < FIC ≤ 1), or antagonistic (FIC > 1).
-
Isobologram Analysis: This graphical method plots the concentrations of two drugs that produce a specific level of effect (e.g., IC50). The shape of the resulting isobole indicates the nature of the interaction. A concave isobole suggests synergy, a straight line indicates an additive effect, and a convex isobole points to antagonism.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the methodologies and biological context, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for evaluating drug synergy.
Caption: Mechanism of action of this compound on Plasmodium falciparum.
Caption: Experimental workflow for determining drug synergy in vitro.
Conclusion
This compound stands out as a promising next-generation antimalarial with a novel mechanism of action and rapid parasite-killing activity. While clinical monotherapy has demonstrated its potency, its future lies in a well-chosen combination therapy to ensure sustained efficacy and prevent the emergence of resistance. The pharmacokinetic compatibility with piperaquine has been established, and further preclinical and clinical studies are anticipated to provide the much-needed quantitative data on its synergistic or antagonistic interactions with other key antimalarials. The scientific community awaits these results with great interest, as they will be pivotal in defining the optimal role of this compound in future malaria treatment regimens.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open-label, single-dose, parallel-group study in healthy volunteers to determine the drug-drug interaction potential between KAE609 (this compound) and piperaquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
A comparative study of the safety profiles of Cipargamin and chloroquine
A deep dive into the safety profiles of the novel antimalarial candidate Cipargamin and the established drug Chloroquine reveals distinct adverse event profiles, with this compound primarily associated with transient liver enzyme elevations and Chloroquine linked to more severe cardiotoxic effects. This guide provides a comprehensive comparison based on available preclinical and clinical data to inform researchers and drug development professionals.
This comparative guide synthesizes data from multiple studies to provide a head-to-head safety assessment of this compound and chloroquine. While both are antimalarial compounds, their mechanisms of action and, consequently, their safety liabilities, differ significantly. This compound, a spiroindolone, targets the Plasmodium falciparum cation-transporting ATPase PfATP4, leading to a rapid parasite clearance.[1] Chloroquine, a 4-aminoquinoline, is thought to interfere with the parasite's heme detoxification process. This fundamental difference in their targets likely underlies their distinct safety profiles.
Quantitative Safety Data: A Side-by-Side Comparison
The following table summarizes the reported adverse events from clinical trials of this compound and systematic reviews of chloroquine. It is important to note that the patient populations and study designs may vary, impacting the direct comparability of the data.
| Adverse Event Category | This compound | Chloroquine |
| Hepatic | Transient elevations in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) observed. In a Phase II study, ≥2 CTCAE Grade increases from baseline in ALT or AST were reported in 2/135 (1.5%) patients treated with this compound, compared to 2/51 (3.9%) in the artemether-lumefantrine control group.[2] | Hepatic disorders have been associated with chloroquine use.[3] |
| Cardiovascular | Minor elevations in QTc interval observed. In a first-in-human study with intravenous administration, a model-predicted change in QTcF of ≥10 ms was excluded up to certain concentrations.[4][5] In a Phase II study, minor elevations (>30 to ≤60 ms) in QTcF occurred in 9.1% to 36.8% of patients across different this compound treatment groups. No patient had a QTcF > 500 ms. | QT interval prolongation is a significant concern.[6] In a study of COVID-19 patients, 19% receiving high-dose chloroquine experienced a prolonged QTc interval.[6] Cardiomyopathy and cardiac arrhythmias are also reported adverse events.[3] |
| Gastrointestinal | Mild and transient events reported. In a study with intravenous administration, commonly reported adverse events included mild gastrointestinal issues.[4][5][7] In a study of healthcare workers taking hydroxychloroquine (a chloroquine analog) for COVID-19 prophylaxis, gastrointestinal effects were the most common adverse events, with an incidence of 30.7%.[8] | Nausea (40%), vomiting (50%), and diarrhea (50%) were among the most frequent adverse events in a study of COVID-19 patients treated with chloroquine.[6] |
| Neurological | Mild and transient events reported. In a study with intravenous administration, commonly reported adverse events included mild neurological events.[4][5][7] | Psychotic disorders, suicide, self-injury, convulsions, and peripheral neuropathy have been associated with chloroquine use.[3] |
| Dermatological | - | Rash and other dermatological reactions have been reported.[6] |
| Ophthalmological | - | Retinopathy is a well-known risk with long-term chloroquine use. Retinal and corneal disorders have been reported.[3] |
| Other | Mild and transient genitourinary events have been reported with intravenous administration.[4][5][7] | Decreased appetite has been associated with chloroquine use.[3] |
Experimental Protocols
Assessment of Drug-Induced Hepatotoxicity
The evaluation of potential drug-induced liver injury (DILI) is a critical component of preclinical and clinical drug development. A standardized approach is crucial for accurate assessment.
Preclinical Evaluation:
-
In Vitro Screening: Initial screening using human-derived hepatic cell lines (e.g., HepG2) or primary human hepatocytes to assess cytotoxicity, metabolic activation, and potential for cholestasis.
-
Animal Models: Rodent and non-rodent species are administered the drug at various dose levels. Blood samples are collected at multiple time points to monitor liver function tests (LFTs), including Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL).[9]
-
Histopathology: At the end of the study, liver tissues are collected for microscopic examination to identify any cellular damage, inflammation, or other pathological changes.
Clinical Monitoring:
-
Baseline Assessment: Prior to initiating treatment, a thorough medical history is taken, including any pre-existing liver conditions, alcohol use, and concomitant medications. Baseline LFTs are measured.[10]
-
Routine Monitoring: LFTs are monitored regularly throughout the clinical trial. The frequency of monitoring depends on the drug's known or suspected hepatotoxic potential and the trial phase.[11]
-
Causality Assessment: If significant LFT elevations are observed, a causality assessment is performed to determine the likelihood that the liver injury is drug-induced. This involves a comprehensive evaluation of the temporal relationship between drug administration and the onset of liver injury, the exclusion of other potential causes, and the response to drug withdrawal (dechallenge).[12] The Council for International Organizations of Medical Sciences (CIOMS) scale is often used as a structured tool for this assessment.[12]
Assessment of Drug-Induced Cardiotoxicity
Given the serious nature of cardiotoxicity, a multi-faceted approach is employed to evaluate a drug's potential to affect cardiac function.
Preclinical Evaluation:
-
In Vitro hERG Assay: The primary screen for proarrhythmic potential involves assessing the drug's ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation.[13]
-
Isolated Heart Studies (Langendorff preparation): The drug is perfused through an isolated animal heart to assess its effects on cardiac electrophysiology (e.g., action potential duration) and contractility in a more integrated system.[13]
-
In Vivo Cardiovascular Telemétry: Conscious, unrestrained animals (typically dogs or non-human primates) are implanted with telemetry devices to continuously monitor electrocardiogram (ECG) parameters (including the QT interval), heart rate, and blood pressure following drug administration.[13][14]
Clinical Monitoring:
-
Baseline ECG: A baseline 12-lead ECG is recorded for all trial participants to identify any pre-existing cardiac abnormalities.
-
Serial ECG Monitoring: ECGs are repeated at regular intervals during the study, particularly at the time of expected peak plasma concentration of the drug, to detect any changes in the QT interval or other ECG parameters.
-
Thorough QT/QTc Study: If a signal for QT prolongation is detected in early clinical trials, a dedicated "Thorough QT/QTc" study is often conducted to precisely characterize the drug's effect on the QT interval. This is a randomized, placebo- and positive-controlled crossover study.
Visualizing the Pathways and Processes
To better understand the mechanisms of toxicity and the workflow for safety assessment, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hepatic safety and tolerability of this compound (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-human, randomized, double-blind, placebo-controlled, single and multiple ascending doses clinical study to assess the safety, tolerability, and pharmacokinetics of this compound administered intravenously in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. HyPE study: hydroxychloroquine prophylaxis-related adverse events’ analysis among healthcare workers during COVID-19 pandemic: a rising public health concern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. soterius.com [soterius.com]
- 12. easl.eu [easl.eu]
- 13. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cipargamin and Primaquine for Malaria Transmission-Blocking
A deep dive into the experimental data and mechanisms of two potent anti-malarial compounds in the fight against disease transmission.
In the global effort to eradicate malaria, targeting the transmission of the Plasmodium parasite from humans to mosquitoes is a critical strategy. For decades, primaquine has been the only widely available drug effective against mature Plasmodium falciparum gametocytes, the parasite stage responsible for transmission. However, the emergence of the novel spiroindolone compound, Cipargamin (KAE609), presents a promising new candidate with potent transmission-blocking potential. This guide provides a detailed comparison of the performance of this compound and primaquine, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and primaquine lies in their mechanisms of action. This compound has a well-defined target, while primaquine's effects are believed to be multifactorial and linked to oxidative stress.
This compound exerts its antiplasmodial activity by inhibiting the P. falciparum P-type ATPase 4 (PfATP4).[1][2][3][4] This protein functions as a sodium-potassium pump on the parasite's plasma membrane, and its inhibition leads to a fatal disruption of sodium homeostasis within the parasite.[1][3][4][5] This disruption causes osmotic dysregulation, cellular swelling, and ultimately, the death of the parasite, including the gametocyte stages responsible for transmission.[2]
Primaquine, an 8-aminoquinoline, has a less clearly defined mechanism of action. It is understood to be a prodrug that requires metabolic activation by the host's cytochrome P450 enzymes to form reactive metabolites.[6] These metabolites are thought to generate reactive oxygen species (ROS), which induce oxidative damage to parasite membranes, DNA, and mitochondria, leading to their destruction.[6][7] This activity is effective against the dormant liver stages of P. vivax and P. ovale and the gametocytes of P. falciparum.[7][8]
In Vitro Transmission-Blocking Potency
The transmission-blocking potential of both drugs has been evaluated in vitro, primarily through the Standard Membrane Feeding Assay (SMFA). This assay assesses the ability of a compound to prevent the infection of mosquitoes that feed on parasite-infected blood.
This compound: Potent Gametocytocidal Activity
Studies have demonstrated this compound's potent activity against both male and female mature stage V gametocytes of P. falciparum. In vitro assays have shown that this compound can completely block parasite transmission at a concentration of 500 nM.[2] The 50% inhibitory concentrations (IC50) for functional male and female gametocytes are in the nanomolar range, highlighting its efficacy.[2][9]
Primaquine: Established but Less Potent In Vitro
Primaquine also demonstrates transmission-blocking activity in vitro, though at higher concentrations compared to this compound.[10][11] Its effectiveness in these assays is well-documented and serves as a benchmark for new transmission-blocking drug candidates.[10]
| Compound | Target Stage | Assay | Key Findings | Reference |
| This compound | Mature (Stage V) Gametocytes | In vitro gametocytocidal assay | IC50 (male gametocytes): 115.6 nM | [2][9] |
| IC50 (female gametocytes): 104.9 nM | [2][9] | |||
| Oocyst Development | Standard Membrane Feeding Assay (SMFA) | Complete transmission blocking at 500 nM | [2] | |
| Primaquine | Mature (Stage V) Gametocytes | In vitro transmission-blocking assay | EC50: 181 ng/ml (approx. 396 nM) | [10][11] |
| EC90: 543 ng/ml (approx. 1189 nM) | [10][11] |
Table 1: In Vitro Transmission-Blocking Activity of this compound and Primaquine
Clinical Evidence of Transmission-Blocking
Clinical studies provide crucial insights into the real-world efficacy of these compounds.
This compound: Promising but with Safety Concerns
Clinical development of this compound is ongoing, with studies indicating its potential for rapid parasite clearance.[1][3][12] A study involving healthy volunteers experimentally infected with P. falciparum showed that a single 10 mg dose of this compound was not sufficient to prevent gametocyte development.[12] However, the potent in vitro inhibition of oocyst development warrants further clinical investigation into its transmission-blocking potential at therapeutic doses.[12] It is important to note that some clinical trials have raised concerns about potential hepatotoxicity, which requires further evaluation.[1][3][12]
Primaquine: The Clinical Standard
A single low dose of primaquine (0.25 mg/kg) is recommended by the World Health Organization (WHO) in combination with artemisinin-based combination therapies (ACTs) to reduce P. falciparum transmission.[2][13] Clinical studies have consistently shown that this regimen rapidly sterilizes mature gametocytes, preventing transmission to mosquitoes, often within 24 to 48 hours of administration.[14][15][16]
| Compound | Study Design | Dose | Key Findings | Reference |
| This compound | Experimental human infection | Single 10 mg oral dose | Insufficient to prevent gametocyte development at this low dose. | [12] |
| Primaquine | Randomized controlled trials | Single 0.25 mg/kg oral dose with ACT | Rapidly sterilizes mature gametocytes, preventing mosquito infectivity. | [14][16] |
| Reduces time to negative mosquito infectivity to less than a day in a majority of patients. | [14] |
Table 2: Clinical Transmission-Blocking Efficacy
Experimental Protocols
The validation of the transmission-blocking potential of these compounds relies on standardized experimental protocols. The Standard Membrane Feeding Assay (SMFA) is the gold standard for assessing the transmission-blocking activity of antimalarial drugs.
Standard Membrane Feeding Assay (SMFA) Protocol
-
Gametocyte Culture: P. falciparum gametocytes (typically NF54 strain) are cultured in vitro to maturity (stage V).[17][18]
-
Drug Exposure: Mature gametocyte cultures are incubated with serial dilutions of the test compound (e.g., this compound or primaquine) for a specified period (e.g., 24-48 hours).[10][11][17]
-
Mosquito Feeding: The treated gametocyte culture is fed to a cage of susceptible Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae) through an artificial membrane attached to a feeder maintained at 37°C.[17][18][19][20]
-
Oocyst Assessment: After 7-10 days, the midguts of the mosquitoes are dissected and stained (e.g., with mercurochrome) to visualize and count the number of oocysts.[19][20]
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with drug-treated gametocytes to those fed with untreated control gametocytes. The percentage of inhibition and the IC50/EC50 values are then calculated.[10][11]
Conclusion
Both this compound and primaquine demonstrate significant transmission-blocking potential, a crucial attribute for malaria elimination strategies. This compound, with its novel and specific mechanism of action against PfATP4, shows remarkable potency in vitro, completely blocking transmission at nanomolar concentrations. While its clinical development is promising, further investigation into its hepatic safety profile is warranted.
Primaquine remains the clinical standard for transmission-blocking, with a well-established efficacy and safety profile at the recommended single low dose. Its ability to rapidly sterilize mature gametocytes makes it an invaluable tool in preventing the spread of malaria, particularly in the context of emerging artemisinin resistance.
The continued development of new transmission-blocking agents like this compound is vital. A deeper understanding of their comparative efficacy and safety through rigorous preclinical and clinical evaluation will be instrumental in shaping future malaria eradication policies and ensuring a multifaceted approach to combating this global health challenge.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The early preclinical and clinical development of this compound (KAE609), a novel antimalarial compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pamafrica-consortium.org [pamafrica-consortium.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Primaquine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Transmission-Blocking Activities of Quinine, Primaquine, and Artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transmission-blocking activities of quinine, primaquine, and artesunate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defining the Antimalarial Activity of this compound in Healthy Volunteers Experimentally Infected with Blood-Stage Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.who.int [cdn.who.int]
- 14. Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 18. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
- 19. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [app.jove.com]
Comparing the frequency of resistance development to Cipargamin and atovaquone
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens poses a significant threat to global health. In the fight against malaria, understanding the propensity of new antimalarial agents to select for resistance is a critical aspect of their preclinical and clinical development. This guide provides a detailed comparison of the frequency of resistance development to two key antimalarial compounds: Cipargamin, a novel spiroindolone, and Atovaquone, a hydroxynaphthoquinone.
Quantitative Comparison of In Vitro Resistance
The following table summarizes the available quantitative data on the in vitro frequency of resistance development for this compound and Atovaquone in Plasmodium falciparum. It is important to note that direct comparative studies using identical methodologies are limited; therefore, the data presented are derived from independent investigations.
| Parameter | This compound | Atovaquone | Reference |
| Mechanism of Action | Inhibition of the P. falciparum Na+/H+ transporter, PfATP4, leading to disruption of ion homeostasis.[1][2] | Inhibition of the mitochondrial cytochrome bc1 complex, disrupting electron transport and pyrimidine biosynthesis.[3][4] | |
| Genetic Basis of Resistance | Point mutations in the pfatp4 gene. | Point mutations in the mitochondrial cytochrome b (cytb) gene.[4] | |
| In Vitro Resistance Frequency | Data not available in the format of a direct frequency (e.g., 10-x). However, in vitro selection resulted in a 7- to 24-fold increase in the 50% inhibitory concentration (IC50) . | Approximately 10-5 at a concentration of 10-8 M in P. falciparum. This frequency can vary between different parasite clones. | |
| Key Resistance-Conferring Mutations | G358S in pfatp4. | Y268S/N/C in cytb.[4] |
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and Atovaquone underpin their different pathways to resistance.
This compound targets PfATP4, a crucial ion pump on the parasite's plasma membrane. Its inhibition leads to a rapid influx of Na+ ions, causing osmotic stress and cell death. Resistance arises from specific mutations in the pfatp4 gene that likely alter the drug's binding site, reducing its inhibitory effect.
Atovaquone acts on the parasite's mitochondria, specifically targeting the cytochrome bc1 complex. This disrupts the electron transport chain, collapsing the mitochondrial membrane potential and inhibiting the synthesis of pyrimidines, which are essential for DNA and RNA replication.[3] Resistance is conferred by mutations in the cytochrome b gene, which is part of the cytochrome bc1 complex, thereby reducing the binding affinity of atovaquone.
Experimental Methodologies
The in vitro frequency of resistance is a key parameter assessed during antimalarial drug development. A standard approach to determining this is through resistance selection experiments.
General Protocol for In Vitro Resistance Selection:
-
Parasite Culture: A clonal population of drug-sensitive P. falciparum is cultured in vitro under standard conditions.
-
Drug Pressure: The parasite culture is exposed to a constant, sub-lethal concentration of the antimalarial drug. The concentration is typically high enough to inhibit the growth of the majority of the parasite population.
-
Monitoring: The culture is monitored regularly for signs of parasite recrudescence (re-growth).
-
Isolation of Resistant Parasites: Once a resistant parasite line is established, it is cloned, and its level of resistance is quantified by determining the IC50 value and comparing it to the parental sensitive strain.
-
Genetic Analysis: The genetic basis of resistance is investigated by sequencing the target gene (e.g., pfatp4 for this compound, cytb for Atovaquone) to identify mutations.
A more quantitative measure of the propensity for resistance development is the Minimum Inoculum for Resistance (MIR) . This method involves exposing different starting numbers of parasites to a fixed drug concentration and determining the lowest inoculum from which a resistant parasite line can be selected.[4][5]
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the signaling pathways and experimental workflows.
Caption: Mechanisms of action for this compound and Atovaquone.
Caption: Experimental workflow for in vitro resistance selection.
References
A Comparative Guide to the In Vitro Potency of Cipargamin Against Resistant Malaria Parasites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cipargamin's (also known as KAE609) in vitro performance against drug-resistant Plasmodium falciparum strains, benchmarked against other antimalarial compounds. The information is supported by experimental data, detailed methodologies, and visualizations to facilitate understanding and further research.
Introduction to this compound
This compound is a novel, fast-acting antimalarial compound belonging to the spiroindolone class.[1] It is currently in clinical development for the treatment of uncomplicated and severe malaria.[2][3] A key feature of this compound is its unique mechanism of action, which differs from existing antimalarials like artemisinin and its derivatives.[4] This novel mechanism makes it a promising candidate for treating infections caused by parasite strains that have developed resistance to current first-line therapies.[5][6]
Mechanism of Action: Targeting Parasite Ion Homeostasis
This compound's antimalarial activity stems from its ability to inhibit the Plasmodium falciparum P-type ATPase 4 (PfATP4).[1][4] This protein functions as a crucial sodium-proton pump on the parasite's plasma membrane, responsible for extruding Na+ ions from the parasite's cytoplasm to maintain low intracellular sodium concentrations.[5][7]
By inhibiting PfATP4, this compound disrupts the parasite's sodium homeostasis, leading to a rapid influx of sodium ions, an increase in intracellular pH (alkalinization), and subsequent osmotic swelling of the cell, ultimately causing parasite death.[4][7][8] This targeted disruption of a fundamental parasite physiological process underpins its rapid parasiticidal effects.[1][2]
Caption: Mechanism of action of this compound via inhibition of the PfATP4 sodium pump.
Comparative In Vitro Potency
This compound demonstrates potent activity against a wide range of P. falciparum strains, with 50% inhibitory concentration (IC50) values typically in the low nanomolar range (0.5–1.4 nM).[1] Crucially, its efficacy is maintained against strains resistant to other antimalarials, including artemisinin.[1][9] The following table summarizes data from a comparative study assessing the in vitro activity of this compound, Ganaplacide (another novel antimalarial), and the artemisinin-derivative Artesunate against artemisinin-resistant P. falciparum isolates from Southeast Asia.
Table 1: Comparative IC50 Values Against Artemisinin-Resistant P. falciparum
| Compound | Asexual Blood Stages (IC50, nM) | Male Gametocytes (IC50, nM) | Female Gametocytes (IC50, nM) |
|---|---|---|---|
| This compound | 2.4 (± 0.7) | 115.6 (± 66.9) | 104.9 (± 84.3) |
| Ganaplacide | 5.6 (± 1.2) | 6.9 (± 3.8) | 47.5 (± 54.7) |
| Artesunate | Data available in source | Data available in source | Data available in source |
Data sourced from a study on artemisinin-resistant isolates (K13 mutations C580Y, G449A, R539T).[9] Values are presented as mean (± standard deviation).
The data indicates that while this compound is highly potent against the asexual blood stages responsible for clinical malaria, it also shows activity against mature stage V male and female gametocytes, which are responsible for transmission.[9][10] This transmission-blocking potential is a valuable characteristic for malaria control and elimination efforts.[9][11]
Mechanisms of Resistance to this compound
Resistance to this compound has been identified both in vitro and in clinical settings.[4] It is primarily associated with specific point mutations in the pfatp4 gene, which encodes the drug's target protein.[4][8] A clinically observed mutation, G358S, has been shown to confer resistance in patients who experienced treatment failure.[4][6] The emergence of these mutations under drug pressure highlights the importance of using this compound in combination with a partner drug to protect its long-term efficacy.[6] Importantly, there is no evidence of cross-resistance between this compound and artemisinins, confirming their distinct mechanisms of action.[6]
Experimental Protocols
Asexual Stage In Vitro Susceptibility Assay (SYBR Green I-Based)
This assay is a standard method for determining the IC50 of antimalarial compounds against the asexual, intra-erythrocytic stages of P. falciparum.[9][12]
Methodology:
-
Parasite Culture: Asynchronous or synchronized P. falciparum parasites are cultured in human erythrocytes (e.g., O+) in RPMI-1640 medium supplemented with Albumax or human serum, under a controlled gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[12][13]
-
Drug Preparation: The test compounds (this compound, etc.) are serially diluted to a range of concentrations in culture medium.
-
Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate. Drug-free wells serve as positive growth controls, and wells with uninfected erythrocytes serve as negative controls.
-
Incubation: A suspension of infected erythrocytes (e.g., 0.5% parasitemia, 1.5% hematocrit) is added to each well. The plate is then incubated for 72 hours under the standard culture conditions to allow for parasite multiplication.[12]
-
Lysis and Staining: After incubation, the plate is frozen and thawed to lyse the red blood cells, releasing the parasites. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is incubated in the dark to allow the dye to bind to parasite DNA. Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is plotted against the drug concentration. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: Experimental workflow for the SYBR Green I in vitro susceptibility assay.
P. falciparum Dual Gamete Formation Assay
This assay assesses the activity of compounds against mature, sexually-differentiated stage V gametocytes, providing a measure of transmission-blocking potential.[9]
Methodology:
-
Gametocyte Production: P. falciparum gametocytes are produced in vitro over a period of approximately 14-17 days until mature stage V gametocytes are predominant.
-
Gametocyte Purification: Mature gametocytes are purified from the culture, often using magnetic separation columns.
-
Drug Incubation: Purified male and female gametocytes are incubated with various concentrations of the test compounds for a set period (e.g., 24-48 hours).
-
Activation: Gamete formation (exflagellation for male gametes) is triggered by a combination of a temperature drop and an increase in pH, often simulated by adding xanthurenic acid.
-
Quantification:
-
Male Gametes: The number of exflagellation centers is counted under a microscope.
-
Female Gametes: Female gamete formation is often assessed using specific fluorescent markers (e.g., Pfs25) and quantified via flow cytometry or fluorescence microscopy.
-
-
Data Analysis: The percentage inhibition of gamete formation is calculated relative to drug-free controls. IC50 values are determined by plotting inhibition against drug concentration.[9][10]
References
- 1. pamafrica-consortium.org [pamafrica-consortium.org]
- 2. This compound | Medicines for Malaria Venture [mmv.org]
- 3. uat2.arctic.novartis.com [uat2.arctic.novartis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Efficacy of this compound (KAE609) in a Randomized, Phase II Dose-Escalation Study in Adults in Sub-Saharan Africa With Uncomplicated Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and mechanism of actions of this compound as an antibabesial drug candidate [elifesciences.org]
- 8. Efficacy and mechanism of action of this compound as an antibabesial drug candidate [elifesciences.org]
- 9. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of this compound and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays | springermedizin.de [springermedizin.de]
- 13. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Cipargamin
As a novel spiroindolone antimalarial, the handling and disposal of Cipargamin require meticulous adherence to safety protocols to protect both laboratory personnel and the environment.[1] While specific disposal instructions for this compound are not publicly available, the established guidelines for investigational and hazardous pharmaceutical waste provide a clear framework for its responsible management. This guide synthesizes these principles to offer essential, step-by-step instructions for researchers, scientists, and drug development professionals.
Core Principles of Investigational Drug Disposal
The disposal of investigational drugs like this compound is governed by stringent regulations to mitigate potential hazards.[2] All waste materials generated during research, including unused product, empty containers, and contaminated lab supplies, must be treated as hazardous waste unless explicitly determined otherwise by environmental health and safety (EHS) professionals.[3][4] The primary method for the final disposal of such waste is incineration by a licensed hazardous waste management vendor.[3][4][5][6]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe handling and disposal of this compound waste. It is imperative to consult and follow your institution's specific EHS guidelines, as they may have additional requirements.
1. Training and Personal Protective Equipment (PPE):
-
All personnel handling this compound waste must be current on institutional chemical and hazardous waste management training.[3]
-
Appropriate PPE, including lab coats, gloves, and safety glasses, should be worn at all times.
2. Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for all this compound-related waste. This includes:
-
Unused or expired this compound powder.
-
Empty and partially used vials or containers.[6]
-
Contaminated materials such as syringes, needles (in a designated sharps container), pipette tips, and absorbent pads.
-
-
Do not mix this compound waste with general laboratory or biohazardous waste unless instructed to do so by your EHS department.
3. Container Labeling:
-
Obtain official hazardous waste labels from your institution's EHS department.[3]
-
Securely attach a completed label to each waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: this compound (and any other chemical constituents). Avoid abbreviations.[3]
-
The concentration of the active ingredient.
-
The name and contact information of the Principal Investigator (PI).[3]
-
The laboratory location (building and room number).[3]
-
An accumulation start date.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA.[3]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Regular inspections of the SAA are often required.[3]
5. Arranging for Disposal:
-
Once the waste container is full, or if the research is complete, initiate a waste pickup request through your institution's EHS department.[3]
-
Do not dispose of this compound waste down the drain or in the regular trash.[7][8]
6. Documentation:
-
Maintain meticulous records of all disposed investigational drugs, including the quantity and date of disposal. This is a critical component of drug accountability for clinical trials.[6][9]
Key Disposal Information Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Pharmaceutical Waste | [3],[4] |
| Primary Disposal Method | Incineration via a licensed vendor | [3],[5],[6],[4] |
| Container Type | Compatible, sealed, and properly labeled hazardous waste container | [3],[6] |
| Labeling Requirements | Official hazardous waste label with full chemical name, PI information, and location | [3] |
| On-site Storage | Designated and registered Satellite Accumulation Area (SAA) | [3] |
| Disposal Request | Through the institution's Environmental Health and Safety (EHS) department | [3],[6] |
Experimental Workflow: this compound Waste Disposal
The following diagram illustrates the standard workflow for the proper disposal of this compound from the point of generation to final disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. anentawaste.com [anentawaste.com]
- 3. research.cuanschutz.edu [research.cuanschutz.edu]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. stanfordhealthcare.org [stanfordhealthcare.org]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. mde.maryland.gov [mde.maryland.gov]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
Personal protective equipment for handling Cipargamin
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for laboratory personnel handling Cipargamin. It is imperative to adhere to these guidelines to ensure personal safety and maintain the integrity of the research.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid powder or in solution). The following table summarizes the required PPE for various laboratory procedures.
| Activity | Required PPE | Glove Type |
| Weighing and preparing stock solutions | - Full-face respirator or a combination of a half-mask respirator with cartridges for organic vapors and particulates, and chemical splash goggles- Double gloves- Chemical-resistant lab coat or disposable gown- Full-length pants and closed-toe shoes | - Nitrile gloves (outer pair)- Thinner nitrile or latex gloves (inner pair) |
| Handling solutions at millimolar concentrations | - Safety glasses with side shields or chemical splash goggles- Single pair of gloves- Lab coat- Full-length pants and closed-toe shoes | - Nitrile gloves |
| Cell culture and in vitro assays | - Standard laboratory PPE: - Lab coat - Gloves - Safety glasses | - Nitrile gloves |
| Spill cleanup | - Half-mask respirator with appropriate cartridges- Chemical splash goggles- Double gloves (heavy-duty outer glove)- Chemical-resistant gown or apron over lab coat- Shoe covers | - Heavy-duty nitrile or butyl rubber gloves |
Handling and Storage
Proper handling and storage are critical to prevent accidental exposure and maintain the stability of this compound.
Handling:
-
Engineering Controls: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust or aerosols.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage:
-
Solid Form: Store the solid compound in a tightly sealed, light-resistant container at -20°C.
-
Stock Solutions: Aliquot stock solutions into single-use volumes and store in tightly sealed vials at -80°C for long-term stability. MedchemExpress suggests that stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[1]
Spill and Exposure Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
Spill Response:
-
Evacuate: Evacuate the immediate area of the spill.
-
Alert: Notify laboratory personnel and the safety officer.
-
Contain: For small spills, cover with an absorbent material (e.g., vermiculite, sand) and carefully collect into a sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol).
-
Ventilate: Ensure the area is well-ventilated.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All this compound waste is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, gowns) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, cell culture media) in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Sharps: Dispose of any contaminated sharps (e.g., needles) in a designated sharps container for hazardous chemical waste.
Disposal Workflow:
Caption: this compound Waste Disposal Workflow.
Toxicological Information and Experimental Protocols
This compound is a potent antimalarial compound that targets the Plasmodium falciparum Na+ ATPase PfATP4.[2] While clinical trials have shown it to be generally well-tolerated in humans, transient elevations in liver function tests have been observed, indicating potential hepatotoxicity.[2][3] Therefore, it should be handled with care as a potentially hazardous substance.
Experimental Workflow for In Vitro Antimalarial Assay:
The following diagram outlines a typical workflow for assessing the in vitro activity of this compound against P. falciparum.
Caption: In Vitro Antimalarial Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Hepatic safety and tolerability of this compound (KAE609), in adult patients with Plasmodium falciparum malaria: a randomized, phase II, controlled, dose-escalation trial in sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
